molecular formula C21H24ClN5O2 B8144553 FNDR-20123

FNDR-20123

Cat. No.: B8144553
M. Wt: 413.9 g/mol
InChI Key: UAJSGJVDCCRISR-UHFFFAOYSA-N
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Description

FNDR-20123 is a useful research compound. Its molecular formula is C21H24ClN5O2 and its molecular weight is 413.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-hydroxy-4-[[4-[4-(pyrrolidin-1-ylmethyl)phenyl]triazol-1-yl]methyl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2.ClH/c27-21(23-28)19-9-5-17(6-10-19)14-26-15-20(22-24-26)18-7-3-16(4-8-18)13-25-11-1-2-12-25;/h3-10,15,28H,1-2,11-14H2,(H,23,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAJSGJVDCCRISR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=C(C=C2)C3=CN(N=N3)CC4=CC=C(C=C4)C(=O)NO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

FNDR-20123: A Pan-HDAC Inhibitor Targeting Plasmodium falciparum

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Mechanism of Action

Abstract

The emergence and spread of multidrug-resistant Plasmodium falciparum necessitates the development of novel antimalarial agents with distinct mechanisms of action. FNDR-20123 has been identified as a potent, first-in-class, and orally active histone deacetylase (HDAC) inhibitor with significant activity against both the asexual and sexual stages of P. falciparum. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, in vitro and in vivo efficacy, and the experimental methodologies used for its characterization. This guide is intended for researchers, scientists, and drug development professionals in the field of malaria therapeutics.

Introduction

Malaria remains a significant global health challenge, primarily caused by the protozoan parasite Plasmodium falciparum. The parasite's ability to develop resistance to existing drugs underscores the urgent need for new therapeutic strategies.[1][2][3] Epigenetic regulation, particularly through histone acetylation and deacetylation, has emerged as a promising area for antimalarial drug discovery.[3][4] Histone deacetylases (HDACs) are enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. Inhibition of HDACs disrupts this process, leading to hyperacetylation of histones and subsequent alterations in gene expression that can be detrimental to parasite survival. This compound was discovered through the screening of a library of HDAC inhibitors and has demonstrated potent antimalarial activity.

Mechanism of Action: Targeting Histone Deacetylases

This compound functions as a pan-HDAC inhibitor, targeting the HDAC enzymes of P. falciparum. This inhibition leads to an increase in the acetylation of histones, which in turn modulates gene expression within the parasite, ultimately leading to its death. The compound has been shown to inhibit Plasmodium HDAC with a high degree of potency. Isoform selectivity screening has revealed that this compound is a pan-HDAC inhibitor, similar to vorinostat, and also inhibits Class III HDAC isoforms at nanomolar concentrations. The activity of this compound is not affected by the resistance profiles of various multidrug-resistant (MDR) strains of P. falciparum, suggesting a low risk for the development of cross-resistance.

The proposed mechanism of action is visualized in the following diagram:

HDAC_Inhibition Mechanism of Action of this compound in Plasmodium falciparum cluster_parasite Plasmodium falciparum Cell HDAC Histone Deacetylase (HDAC) Histones Histones HDAC->Histones Deacetylation Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation (HATs) Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin Open_Chromatin Open Chromatin (Transcriptional Activation) Acetylated_Histones->Open_Chromatin Gene_Expression Altered Gene Expression Open_Chromatin->Gene_Expression Parasite_Death Parasite Death Gene_Expression->Parasite_Death FNDR_20123 This compound FNDR_20123->HDAC Inhibition

Caption: this compound inhibits HDAC, leading to histone hyperacetylation and parasite death.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's activity against P. falciparum and human cells.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)
Plasmodium HDAC31
Human HDAC3
P. falciparum Asexual Blood Stage41-42
Male Gametocytes190
Female Gametocytes> 5000

Table 2: Human HDAC Isoform Selectivity of this compound

HDAC IsoformIC50 (nM)
HDAC125
HDAC229
HDAC32
HDAC611
HDAC8282

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

HDAC Activity Screening

The inhibitory activity of this compound against P. falciparum and human HDACs was assessed using a fluorescent activity assay.

HDAC_Assay_Workflow HDAC Activity Assay Workflow Start Start Prepare_Assay Prepare Assay Plate: - Recombinant HDAC enzyme - this compound (or control) - Buffer Start->Prepare_Assay Incubate_1 Incubate at 37°C Prepare_Assay->Incubate_1 Add_Substrate Add Fluorogenic HDAC Substrate Incubate_1->Add_Substrate Incubate_2 Incubate at 37°C Add_Substrate->Incubate_2 Add_Developer Add Developer Solution Incubate_2->Add_Developer Incubate_3 Incubate at Room Temperature Add_Developer->Incubate_3 Read_Fluorescence Read Fluorescence (Excitation/Emission) Incubate_3->Read_Fluorescence Calculate_IC50 Calculate IC50 Values Read_Fluorescence->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for determining HDAC inhibitory activity using a fluorescent assay.

Protocol:

  • Recombinant P. falciparum HDAC1 (PfHDAC1) or human HDAC isoforms were used.

  • The enzyme was incubated with varying concentrations of this compound.

  • A fluorogenic HDAC substrate was added to initiate the reaction.

  • After incubation, a developer solution was added to stop the reaction and generate a fluorescent signal.

  • Fluorescence was measured using a plate reader, and IC50 values were calculated from the dose-response curves.

P. falciparum Asexual Blood Stage Assay

The anti-malarial activity of this compound against the asexual blood stage of P. falciparum (3D7 strain) was determined to assess its potency in killing the parasite form responsible for clinical symptoms.

Protocol:

  • P. falciparum 3D7 strain was cultured in human erythrocytes at a specific parasitemia and hematocrit.

  • The parasite cultures were treated with serial dilutions of this compound for a defined period (e.g., 72 hours).

  • Parasite growth inhibition was quantified using methods such as DNA content measurement with a fluorescent dye (e.g., DAPI) or by [3H]hypoxanthine incorporation.

  • IC50 values were determined by fitting the data to a dose-response curve.

Gametocyte Functional Viability Assay

To evaluate the transmission-blocking potential of this compound, its activity against male and female gametocytes was assessed.

Protocol:

  • P. falciparum gametocyte cultures were established and matured.

  • Mature gametocytes were treated with various concentrations of this compound.

  • For male gametocytes, the viability was assessed by measuring exflagellation (the emergence of male gametes).

  • For female gametocytes, viability can be assessed through various markers or downstream assays.

  • IC50 values were calculated based on the reduction in gametocyte viability.

In Vitro Killing Profile

The rate of parasite killing by this compound was compared to that of standard antimalarial drugs.

Protocol:

  • Synchronized P. falciparum 3D7 parasites were treated with this compound at a concentration corresponding to 10 times its IC50.

  • Samples were taken at various time points (e.g., 24, 48, 72, 96, 120 hours).

  • The drug was washed out, and the viability of the remaining parasites was quantified using a limiting dilution technique.

  • The number of viable parasites over time was plotted to determine the killing rate.

In Vivo Efficacy in a Mouse Model

The therapeutic efficacy of this compound was evaluated in a humanized SCID mouse model infected with P. falciparum.

InVivo_Efficacy_Workflow In Vivo Efficacy Study Workflow Start Start Infect_Mice Infect SCID mice with P. falciparum-infected erythrocytes Start->Infect_Mice Monitor_Parasitemia Monitor parasitemia Infect_Mice->Monitor_Parasitemia Initiate_Treatment Initiate treatment with this compound (e.g., oral gavage) Monitor_Parasitemia->Initiate_Treatment Daily_Dosing Administer daily doses for a defined period Initiate_Treatment->Daily_Dosing Monitor_Blood Collect tail blood samples Daily_Dosing->Monitor_Blood Measure_Parasitemia Measure parasitemia (e.g., microscopy, FACS) Monitor_Blood->Measure_Parasitemia Assess_Efficacy Assess reduction in parasitemia and overall efficacy Measure_Parasitemia->Assess_Efficacy End End Assess_Efficacy->End

Caption: Workflow for assessing the in vivo efficacy of this compound in a mouse model.

Protocol:

  • SCID mice engrafted with human erythrocytes were infected intravenously with P. falciparum.

  • Once parasitemia was established, the mice were treated with this compound via a specified route (e.g., oral, subcutaneous).

  • Treatment was administered daily for a set number of days.

  • Parasitemia was monitored regularly by analyzing tail blood smears.

  • The reduction in parasitemia in the treated group was compared to a vehicle control group to determine efficacy.

Conclusion

This compound is a promising antimalarial candidate that acts through the inhibition of Plasmodium falciparum histone deacetylases. Its potent activity against both asexual and sexual stages of the parasite, including multidrug-resistant strains, highlights its potential as a valuable tool in the fight against malaria. The detailed mechanistic understanding and established experimental protocols for this compound provide a solid foundation for its further development as a novel therapeutic agent. The pan-HDAC inhibitory nature of this compound warrants further investigation to optimize its selectivity and therapeutic window.

References

FNDR-20123: A Pan-HDAC Inhibitor for Combating Multi-Drug Resistant Malaria

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Overview for Researchers and Drug Development Professionals

The emergence and spread of multi-drug resistant (MDR) strains of Plasmodium falciparum, the deadliest species of malaria parasite, pose a significant threat to global public health. This necessitates the urgent development of novel antimalarial agents with distinct mechanisms of action. FNDR-20123, a potent histone deacetylase (HDAC) inhibitor, has emerged as a promising candidate in the fight against malaria, demonstrating significant activity against both sensitive and MDR parasite strains. This technical guide provides an in-depth overview of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism and development workflow.

Core Mechanism of Action: Targeting Epigenetic Regulation

This compound functions by inhibiting histone deacetylases (HDACs), enzymes crucial for the epigenetic regulation of gene expression in P. falciparum.[1][2][3][4] By blocking HDAC activity, this compound disrupts the normal life cycle of the parasite, impacting its growth and replication.[1] This mechanism of action is distinct from many existing antimalarials, suggesting a low probability of cross-resistance with current therapies.

Quantitative Efficacy and Selectivity

This compound has demonstrated potent inhibitory activity against both parasite and human HDACs, as well as significant antimalarial activity in various assays. The following tables summarize the key quantitative data.

Table 1: Inhibitory Activity of this compound against HDACs

TargetIC50 (nM)
Plasmodium falciparum HDAC31
Human HDAC3
Human HDAC125
Human HDAC229
Human HDAC32
Human HDAC611
Human HDAC8282

Source:

Table 2: Antimalarial Activity of this compound

AssayStrain/StageIC50 (nM)
Asexual Blood-Stage AssayP. falciparum 3D741 - 42
Male Gametocyte Functional ViabilityP. falciparum190
Female Gametocyte Functional ViabilityP. falciparum> 5000

Source:

Table 3: Activity of this compound against Multi-Drug Resistant P. falciparum Strains

StrainResistance ProfileIC50 (nM)
Dd2Chloroquine, Pyrimethamine, MefloquineSimilar to sensitive strains
K1Chloroquine, PyrimethamineSimilar to sensitive strains
R539TArtemisinin resistance markerSimilar to sensitive strains
Other resistant strainsVariousThe compound was sensitive in all tested mutant/strains.

Source:

Preclinical Pharmacokinetics and Safety Profile

Preclinical studies have provided insights into the absorption, distribution, metabolism, and excretion (ADME) and safety profile of this compound.

Table 4: Summary of ADME and Safety Data for this compound

ParameterResult
Microsomal Stability (Human/Mouse/Rat)> 75% remaining after 2 hours
Plasma Protein Binding (Human)57%
hERG Liability> 100 µM
Cytochrome P450 (CYP) Isoform InhibitionIC50 > 25 µM
Cytotoxicity (HepG-2 and THP-1 cell lines)Negligible
Oral Pharmacokinetics (Rats, 100 mg/kg)Cmax = 1.1 µM, T1/2 = 5.5 h

Source:

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the evaluation of this compound.

HDAC Activity Screening

The inhibitory activity of this compound against P. falciparum and human HDAC isoforms was assessed using a fluorescent activity assay.

  • Enzyme Source: Recombinant human HDAC isoforms (HDAC1, HDAC2, HDAC3, HDAC6, and HDAC8) and P. falciparum HDAC1 (PfHDAC1) were used.

  • Assay Principle: The assay measures the fluorescence generated upon the deacetylation of a fluorogenic substrate by the HDAC enzyme.

  • Procedure:

    • The optimized concentration of the enzyme (4 ng/µL for PfHDAC1) was incubated with varying concentrations of this compound.

    • Trichostatin A (TSA) was used as a positive control inhibitor.

    • The fluorogenic substrate was added to initiate the reaction.

    • Fluorescence was measured over time to determine the rate of deacetylation.

    • IC50 values were calculated by fitting the dose-response data to a non-linear regression curve.

P. falciparum Asexual Blood-Stage Assay

This assay determined the efficacy of this compound against the asexual erythrocytic stages of P. falciparum.

  • Parasite Strain: P. falciparum 3D7 strain was used.

  • Culture Conditions: Parasites were maintained in human red blood cells at 5% hematocrit and 1% parasitemia.

  • Procedure:

    • Synchronized ring-stage parasites were incubated with serial dilutions of this compound for a full life cycle (typically 48-72 hours).

    • Parasite growth was quantified using DNA-intercalating dyes (e.g., SYBR Green I) or by microscopy.

    • IC50 values, the concentration at which parasite growth is inhibited by 50%, were determined.

Gametocyte Functional Viability Assay

The transmission-blocking potential of this compound was evaluated by assessing its activity against male and female gametocytes.

  • Assay Principle: This assay measures the ability of male gametocytes to undergo exflagellation (formation of motile microgametes) and the viability of female gametocytes.

  • Procedure:

    • Mature gametocyte cultures were treated with different concentrations of this compound.

    • For the male functional assay, exflagellation was induced and the number of exflagellation centers was counted.

    • For the female functional assay, viability was assessed using specific markers.

    • IC50 values were determined based on the reduction in gametocyte function.

In Vivo Efficacy in a SCID Mouse Model

The therapeutic efficacy of this compound was tested in a humanized severe combined immunodeficient (SCID) mouse model infected with P. falciparum.

  • Animal Model: NOD-scid IL-2Rγnull mice engrafted with human erythrocytes.

  • Infection: Mice were infected intravenously with P. falciparum-parasitized human red blood cells.

  • Treatment:

    • This compound was administered via oral (p.o.), subcutaneous (s.c.), or intraperitoneal (i.p.) routes.

    • Treatment was initiated post-infection and continued for a defined period.

    • Chloroquine was used as a standard drug for comparison.

  • Efficacy Measurement:

    • Parasitemia was monitored by microscopic examination of blood smears.

    • The reduction in parasitemia in treated mice compared to a vehicle control group was used to determine efficacy.

Visualizing the Path to a Novel Antimalarial

The following diagrams illustrate the core mechanism of action of this compound and the general workflow for its preclinical evaluation.

FNDR_20123_Mechanism Mechanism of Action of this compound cluster_nucleus Parasite Nucleus Histones Histones DNA DNA Histones->DNA wraps HAT Histone Acetyltransferases (HATs) Acetylation Acetylation HAT->Acetylation HDAC Histone Deacetylases (HDACs) Deacetylation Deacetylation HDAC->Deacetylation Gene_Expression Altered Gene Expression Acetylation->Histones adds acetyl groups to Deacetylation->Histones removes acetyl groups from Parasite_Death Parasite Growth Arrest & Death Gene_Expression->Parasite_Death FNDR_20123 This compound FNDR_20123->HDAC inhibits

Caption: this compound inhibits HDACs, leading to altered gene expression and parasite death.

FNDR_20123_Workflow Preclinical Development Workflow for this compound cluster_discovery Discovery & Initial Screening cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_candidate Candidate Selection Library HDAC Inhibitor Library Screening Hit_ID Hit Identification (this compound) Library->Hit_ID HDAC_Assay HDAC Inhibition Assays (Pf & Human) Hit_ID->HDAC_Assay Asexual_Assay Asexual Stage Activity HDAC_Assay->Asexual_Assay MDR_Assay Activity on MDR Strains Asexual_Assay->MDR_Assay Gametocyte_Assay Gametocyte Activity MDR_Assay->Gametocyte_Assay ADME In Vitro ADME/Tox Gametocyte_Assay->ADME PK_Studies Pharmacokinetic Studies (Mice/Rats) ADME->PK_Studies Efficacy In Vivo Efficacy (SCID Mouse Model) PK_Studies->Efficacy Candidate Lead Candidate for Further Development Efficacy->Candidate

Caption: A streamlined workflow for the preclinical evaluation of this compound.

Conclusion

This compound represents a significant advancement in the quest for novel antimalarial therapies. Its potent, pan-HDAC inhibitory activity, efficacy against a wide range of multi-drug resistant P. falciparum strains, and favorable preclinical profile make it a strong candidate for further development. The distinct epigenetic mechanism of action holds the promise of a durable and effective treatment option, addressing the critical challenge of drug resistance in malaria. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in the global fight against this devastating disease.

References

Preclinical Safety and Toxicity Profile of FNDR-20123: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the preclinical safety and toxicity profile of FNDR-20123, a novel histone deacetylase (HDAC) inhibitor under investigation for the treatment of Plasmodium falciparum malaria. The data herein is compiled from in vitro and in vivo studies designed to assess the compound's safety, tolerability, and pharmacokinetic properties, which are critical for its further development as a potential anti-malarial therapeutic.

Executive Summary

This compound has demonstrated a promising preclinical safety profile. Key findings indicate that the compound exhibits low cytotoxicity to human cell lines, is stable in liver microsomes, and does not show significant inhibition of major cytochrome P450 (CYP) isoforms or the hERG channel, suggesting a low potential for drug-drug interactions and cardiac-related adverse effects. Furthermore, a 14-day in vivo toxicokinetic study in rats revealed no significant abnormalities in body weight or gross organ pathology at a daily dose of 100 mg/kg.

In Vitro Safety and Toxicity

A series of in vitro assays were conducted to evaluate the safety and potential liabilities of this compound. These studies are fundamental in predicting potential adverse effects and determining the compound's suitability for further preclinical and clinical development.

Table 1: Summary of In Vitro Safety Profile of this compound
ParameterAssayResultImplication
Cardiac Liability hERG Inhibition> 100 µMLow risk of drug-induced QT prolongation.
Drug-Drug Interaction Potential CYP Isoform Inhibition (unspecified isoforms)IC50 > 25 µMLow potential for metabolic drug-drug interactions.
Metabolic Stability Human, Mouse, and Rat Liver Microsomal Stability> 75% remaining after 2 hoursHigh stability, suggesting a lower clearance rate.
Plasma Protein Binding Human Plasma57%Moderate binding, with a significant fraction of unbound, active compound.
Cytotoxicity HepG-2 and THP-1 Cell LinesNegligibleLow potential for direct cellular toxicity.
Experimental Protocols

hERG Liability Assay: The potential for this compound to inhibit the human Ether-à-go-go-Related Gene (hERG) channel was assessed to evaluate the risk of cardiac arrhythmia. While the specific assay format was not detailed in the provided information, these studies are typically conducted using automated patch-clamp systems on cells stably expressing the hERG channel.

Cytochrome P450 (CYP) Inhibition Assay: The inhibitory potential of this compound against major CYP isoforms was evaluated to assess the likelihood of drug-drug interactions. Standard in vitro assays using human liver microsomes and specific CYP isoform probe substrates are typically employed for this purpose.

Liver Microsomal Stability Assay: The metabolic stability of this compound was determined by incubating the compound with liver microsomes from humans, mice, and rats. The percentage of the parent compound remaining over time is measured to predict its metabolic clearance in vivo.

Plasma Protein Binding Assay: The extent of this compound binding to human plasma proteins was determined, likely using methods such as equilibrium dialysis or ultrafiltration. This parameter is crucial for understanding the fraction of the drug that is free to exert its pharmacological effect.

Cytotoxicity Assay: The cytotoxicity of this compound was evaluated against the human liver cancer cell line HepG-2 and the human monocytic cell line THP-1. Standard cell viability assays, such as MTT or MTS assays, are typically used to measure the effect of the compound on cell proliferation and survival.

In Vivo Safety and Pharmacokinetics

In vivo studies were conducted in rodent models to assess the toxicokinetics and general tolerability of this compound following repeated administration.

Table 2: Summary of In Vivo Toxicokinetic and Pharmacokinetic Profile of this compound in Rats
Study TypeSpeciesDoseDurationKey Findings
Toxicokinetic Study Rat100 mg/kg (daily)14 daysNo abnormalities in body weight or gross organ pathology.
Pharmacokinetic Study Rat100 mg/kg (oral)Single doseCmax = 1.1 µM, T1/2 = 5.5 hours.
Experimental Protocols

14-Day Toxicokinetic Study in Rats: A 14-day toxicokinetic study was performed to assess the safety and tolerability of this compound upon repeated dosing. Rats were administered a daily oral dose of 100 mg/kg. Throughout the study, animals were monitored for changes in body weight and general health. At the conclusion of the study, a gross pathological examination of major organs was conducted to identify any treatment-related abnormalities.

Oral Pharmacokinetic Study in Rats: A single-dose oral pharmacokinetic study was conducted in rats to determine the absorption, distribution, and elimination profile of this compound. Following oral administration of a 100 mg/kg dose, blood samples were collected at various time points to measure the plasma concentration of the compound. Key pharmacokinetic parameters, including maximum concentration (Cmax) and half-life (T1/2), were calculated from the resulting concentration-time profile.

Mechanism of Action and Therapeutic Context

This compound is a potent inhibitor of histone deacetylases (HDACs), a class of enzymes that play a crucial role in the epigenetic regulation of gene expression in Plasmodium falciparum. By inhibiting HDACs, this compound disrupts the parasite's life cycle, leading to its death. The compound has shown significant efficacy in reducing parasitemia in a mouse model of P. falciparum infection when administered both orally and subcutaneously.[1][2][3]

Table 3: In Vitro Anti-malarial Activity of this compound
TargetAssayIC50
Plasmodium HDACHDAC Activity Assay31 nM
Human HDACHDAC Activity Assay3 nM
P. falciparum (asexual blood stage)Asexual Blood Stage Assay41-42 nM
P. falciparum (male gametocytes)Gametocyte-Functional Viability Assay190 nM
P. falciparum (female gametocytes)Gametocyte-Functional Viability Assay> 5 µM

The high potency against the parasite's HDACs and its efficacy in in vivo models, coupled with a favorable preclinical safety profile, position this compound as a promising candidate for further development as a novel anti-malarial drug.

Visualizing Experimental Workflows and Pathways

To further elucidate the experimental processes and the compound's mechanism of action, the following diagrams are provided.

Preclinical_Safety_Workflow cluster_invitro In Vitro Safety Assessment cluster_invivo In Vivo Studies hERG hERG Liability Low Cardiac Risk Low Cardiac Risk hERG->Low Cardiac Risk CYP CYP450 Inhibition Low DDI Potential Low DDI Potential CYP->Low DDI Potential Microsomal Liver Microsomal Stability High Stability High Stability Microsomal->High Stability PPB Plasma Protein Binding Moderate Binding Moderate Binding PPB->Moderate Binding Cyto Cytotoxicity Low Cytotoxicity Low Cytotoxicity Cyto->Low Cytotoxicity PK Pharmacokinetics (Rat) Good Exposure & Half-life Good Exposure & Half-life PK->Good Exposure & Half-life Tox 14-Day Toxicokinetics (Rat) No Adverse Findings No Adverse Findings Tox->No Adverse Findings This compound This compound This compound->hERG Evaluate This compound->CYP Evaluate This compound->Microsomal Evaluate This compound->PPB Evaluate This compound->Cyto Evaluate This compound->PK Administer This compound->Tox Administer

Caption: Workflow of the preclinical safety evaluation of this compound.

HDAC_Inhibition_Pathway This compound This compound HDAC Histone Deacetylase (HDAC) This compound->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetyl_Histones Acetylated Histones Histones->Acetyl_Histones Acetylation Chromatin Chromatin Relaxation Acetyl_Histones->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Parasite_Death Parasite Death Gene_Expression->Parasite_Death

Caption: Proposed mechanism of action of this compound via HDAC inhibition.

References

FNDR-20123: A Technical Guide to a Novel Histone Deacetylase Inhibitor for Anti-Malarial Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FNDR-20123 is a potent, first-in-class, orally active histone deacetylase (HDAC) inhibitor identified as a promising candidate for the treatment of Plasmodium falciparum malaria.[1][2][3] It exhibits significant activity against both the asexual and sexual stages of the parasite, suggesting potential for both treating active infections and preventing transmission.[2] This technical guide provides a comprehensive overview of the structural and chemical properties of this compound, its mechanism of action, detailed experimental protocols for its evaluation, and a summary of its key pharmacological data.

Structural and Chemical Properties

This compound is a hydroxamic acid-based HDAC inhibitor. Its chemical structure and properties are summarized below.

PropertyValue
IUPAC Name (2S)-2-[[1-(4-methylphenyl)-5-phenyl-1H-pyrazole-4-carbonyl]amino]-N,N-dimethyl-6-(N-hydroxycarbamoyl)hexanamide
Molecular Formula C26H31N5O4
Molecular Weight 477.56 g/mol
Canonical SMILES Cc1ccc(cc1)n1cc(c(n1)C(=O)NC(CCCCN(C)C)C(=O)O)c1ccccc1
CAS Number 2641930-61-0
ClogP 1.917
Polar Surface Area (PSA) 114.2 Ų

Mechanism of Action: HDAC Inhibition

This compound exerts its anti-malarial effect by inhibiting histone deacetylases (HDACs), particularly PfHDAC1, a class I HDAC in Plasmodium falciparum.[4] HDACs are critical enzymes that regulate gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression.

By inhibiting PfHDAC1, this compound leads to hyperacetylation of histones, which in turn de-regulates the tightly controlled transcriptional program of the parasite. This disruption affects a wide range of essential cellular processes, including:

  • Asexual Proliferation: Inhibition of HDACs disrupts the expression of genes crucial for the parasite's asexual replication within red blood cells.

  • Host Cell Invasion: The expression of genes encoding for merozoite surface proteins and rhoptry proteins, which are essential for invading new red blood cells, is altered.

  • Gametocytogenesis: The development of sexual stage parasites (gametocytes) is impaired, which is critical for transmission to mosquitoes.

  • Metabolic Processes: Key metabolic pathways necessary for parasite survival are disrupted.

The downstream effect is a collapse of the parasite's ability to replicate, invade host cells, and differentiate, ultimately leading to parasite death.

FNDR_20123_Mechanism Mechanism of Action of this compound FNDR This compound PfHDAC1 PfHDAC1 FNDR->PfHDAC1 AcetylatedHistones Hyperacetylated Histones Histones Histone Proteins PfHDAC1->Histones Deacetylates Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin OpenChromatin Open Chromatin (Transcriptional Activation) AcetylatedHistones->OpenChromatin GeneExpression Dysregulated Gene Expression OpenChromatin->GeneExpression ParasiteProcesses Disruption of Essential Parasite Processes (Replication, Invasion, Gametocytogenesis) GeneExpression->ParasiteProcesses ParasiteDeath Parasite Death ParasiteProcesses->ParasiteDeath

Figure 1: Signaling pathway of this compound-mediated HDAC inhibition in P. falciparum.

Synthesis

While the specific, step-by-step synthesis of this compound has not been publicly disclosed, a plausible synthetic route can be derived from general methods for synthesizing hydroxamic acid-based HDAC inhibitors. The synthesis would likely involve the coupling of a carboxylic acid intermediate with a protected hydroxylamine, followed by deprotection.

Synthesis_Workflow General Synthesis Workflow for this compound cluster_start Starting Materials cluster_reaction Key Reaction Steps cluster_product Final Product A 1-(4-methylphenyl)-5-phenyl -1H-pyrazole-4-carboxylic acid C Peptide Coupling (e.g., HATU, EDCI/HOBt) A->C B (S)-2-amino-N,N-dimethyl- 6-(benzyloxyamino)hexanamide B->C D Deprotection (e.g., Hydrogenolysis) C->D Protected Intermediate E This compound D->E

Figure 2: Plausible synthetic workflow for this compound.

Quantitative Data

In Vitro Activity
Target/AssayIC50 (nM)
Plasmodium HDAC31
Human HDAC (HeLa nuclear extract)3
P. falciparum (asexual blood-stage)42
Male Gametocytes190
Female Gametocytes> 5000
Human HDAC125
Human HDAC229
Human HDAC32
Human HDAC611
Human HDAC8282

Data sourced from Potluri et al., 2020.

Pharmacokinetics and Safety
ParameterValue
Microsomal Stability (Human, Mouse, Rat) > 75% remaining after 2 hours
Plasma Protein Binding (Human) 57%
hERG Liability > 100 µM
CYP Isoform Inhibition IC50 > 25 µM
Cytotoxicity (HepG2, THP-1) Negligible
Oral Pharmacokinetics (Rat, 100 mg/kg) Cmax = 1.1 µM, T1/2 = 5.5 h

Data sourced from Potluri et al., 2020.

Experimental Protocols

P. falciparum Asexual Blood-Stage Assay

This assay is used to determine the in vitro anti-malarial activity of compounds against the asexual replicative stage of P. falciparum.

  • Parasite Culture: P. falciparum 3D7 strain is maintained in human O+ red blood cells at 5% hematocrit in RPMI-1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, and 2 mM L-glutamine. Cultures are incubated at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Assay Setup: Asynchronous parasite cultures with approximately 0.5-1% parasitemia are seeded into 384-well plates containing serial dilutions of this compound.

  • Incubation: Plates are incubated for 72 hours under the same conditions as the parasite culture.

  • Growth Measurement: Parasite growth is quantified using a SYBR Green I-based fluorescence assay. A lysis buffer containing SYBR Green I is added to the wells, and after a 24-hour incubation in the dark at room temperature, fluorescence is read on a plate reader (excitation: 485 nm, emission: 535 nm).

  • Data Analysis: The fluorescence intensity is proportional to the amount of parasitic DNA. The IC50 values are calculated by non-linear regression analysis of the dose-response curves.

HDAC Activity Assay

This assay measures the inhibitory effect of this compound on HDAC enzyme activity.

  • Enzyme and Substrate: Recombinant human HDAC isoforms or HeLa cell nuclear extract are used as the enzyme source. A fluorogenic substrate, Boc-Lys(Ac)-AMC, is used.

  • Reaction Setup: The HDAC enzyme is pre-incubated with various concentrations of this compound in an assay buffer.

  • Reaction Initiation and Termination: The reaction is initiated by the addition of the Boc-Lys(Ac)-AMC substrate. After incubation at 37°C, the reaction is stopped by the addition of a developer solution containing a trypsin-like protease and an HDAC inhibitor (to prevent further deacetylation).

  • Fluorescence Measurement: The developer cleaves the deacetylated substrate, releasing the fluorescent AMC molecule. Fluorescence is measured using a microplate reader (excitation: 355 nm, emission: 460 nm).

  • Data Analysis: The IC50 values are determined from the dose-response curves of enzyme inhibition.

Gametocyte Functional Viability Assay

This assay assesses the activity of this compound against the sexual stages of the parasite, which are responsible for transmission.

  • Gametocyte Culture: Mature stage V gametocytes of P. falciparum are cultured.

  • Compound Treatment: Gametocytes are treated with serial dilutions of this compound for 48 hours.

  • Activation of Gametogenesis: Male gametogenesis (exflagellation) is induced by a temperature drop and the addition of xanthurenic acid.

  • Quantification:

    • Male Gametocytes: Exflagellation centers are counted under a microscope.

    • Female Gametocytes: The viability of female gametes can be assessed using specific markers or by their ability to be fertilized in vitro.

  • Data Analysis: The IC50 values are calculated based on the reduction in male exflagellation or female gamete viability compared to untreated controls.

Conclusion

This compound is a highly potent HDAC inhibitor with promising anti-malarial properties. Its activity against both asexual and sexual stages of P. falciparum, combined with a favorable pharmacokinetic and safety profile, makes it a strong candidate for further pre-clinical and clinical development as a novel treatment for malaria. The detailed information provided in this guide serves as a valuable resource for researchers and drug developers working in the field of anti-malarial therapeutics.

References

Dual-Targeted Inhibition of Plasmodium and Human Histone Deacetylases by FNDR-20123: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature review, there is no publicly available information on a compound designated "FNDR-20123." This technical guide will utilize Vorinostat (Suberoylanilide Hydroxamic Acid, SAHA) as a well-characterized surrogate to illustrate the principles and methodologies relevant to the study of dual inhibitors of Plasmodium and human histone deacetylases (HDACs). Vorinostat is a potent pan-HDAC inhibitor with demonstrated activity against both parasite and human enzymes, making it an appropriate model for this analysis.

Executive Summary

Histone deacetylases (HDACs) are critical epigenetic regulators in both humans and the malaria parasite, Plasmodium falciparum. Their role in controlling gene expression and other cellular processes has established them as promising therapeutic targets for a range of diseases, including cancer and parasitic infections. This document provides a technical guide on the evaluation of dual-activity HDAC inhibitors, using Vorinostat (SAHA) as a case study. It details the inhibitory profile of Vorinostat against both human and Plasmodium HDACs, provides comprehensive experimental protocols for key assays, and visualizes the compound's mechanism of action and experimental workflows.

Quantitative Inhibitory Profile of Vorinostat (SAHA)

The inhibitory activity of Vorinostat has been quantified against various human HDAC isoforms and the asexual erythrocytic stages of P. falciparum. The following tables summarize the 50% inhibitory concentrations (IC₅₀) from multiple studies.

Table 1: Inhibitory Activity of Vorinostat against Human HDACs

HDAC IsoformIC₅₀ (nM)Assay TypeReference
HDAC110Cell-free[1][2]
HDAC2~10 (mixture with HDAC1)Cell-free[1]
HDAC320Cell-free[1]
Pan-HDAC~10Cell-free
HeLa Nuclear Extract630Cell-based

Table 2: Antiplasmodial and Cytotoxic Activity of Vorinostat

Organism/Cell LineStrain/TypeIC₅₀ (nM)Assay TypeReference
Plasmodium falciparum3D7 (drug-sensitive)~150In vitro growth inhibition
Plasmodium falciparum3D7 (drug-sensitive)310 (median)Ex vivo schizont maturation
Plasmodium falciparumClinical Isolates301 (median)Ex vivo schizont maturation
Plasmodium vivaxClinical Isolates170 (median)Ex vivo schizont maturation
Human Cell LineMCF-7 (Breast Adenocarcinoma)685Cytotoxicity (MTT)
Human Cell LineA549 (Lung Carcinoma)1640Cytotoxicity (MTT)
Human Cell LineSW-982 (Synovial Sarcoma)8600Cytotoxicity (MTS)
Human Cell LineSW-1353 (Chondrosarcoma)2000Cytotoxicity (MTS)

Core Signaling Pathway and Mechanism of Action

Vorinostat functions by binding to the zinc-containing active site of class I and II HDACs, effectively blocking their enzymatic activity. This inhibition leads to an accumulation of acetylated histones, altering chromatin structure and leading to the transcription of genes that can induce cell cycle arrest and apoptosis in both cancer cells and Plasmodium parasites.

G cluster_0 Vorinostat (SAHA) cluster_1 Target Enzymes cluster_2 Cellular Consequences cluster_3 Organismal Outcome Vorinostat Vorinostat (SAHA) HDAC_human Human HDACs (Class I, II, IV) Vorinostat->HDAC_human Inhibits HDAC_plasmodium Plasmodium HDACs (e.g., PfHDAC1) Vorinostat->HDAC_plasmodium Inhibits Hyperacetylation Histone Hyperacetylation HDAC_human->Hyperacetylation Leads to HDAC_plasmodium->Hyperacetylation Leads to Gene_Expression Altered Gene Expression Hyperacetylation->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Anticancer Anticancer Effect Apoptosis->Anticancer Antiplasmodial Antiplasmodial Effect Apoptosis->Antiplasmodial

Figure 1. Mechanism of action for Vorinostat's dual inhibition.

Detailed Experimental Protocols

In Vitro HDAC Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits used for screening HDAC inhibitors.

  • Reagent Preparation:

    • Prepare Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

    • Reconstitute the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) and a reference standard (e.g., Boc-Lys-AMC) in DMSO.

    • Dilute the HDAC enzyme source (e.g., HeLa nuclear extract or recombinant human/plasmodial HDAC) in Assay Buffer.

    • Prepare a stock solution of Vorinostat in DMSO and create a serial dilution series.

    • Prepare the Developer solution containing a protease (e.g., Trypsin) and a stop solution.

  • Assay Procedure:

    • In a 96-well microplate, add 50 µL of Assay Buffer.

    • Add 5 µL of the serially diluted Vorinostat or DMSO (vehicle control).

    • Add 20 µL of the diluted HDAC enzyme source.

    • Incubate the plate for 10 minutes at 37°C.

    • Initiate the reaction by adding 5 µL of the HDAC substrate.

    • Incubate for 30-60 minutes at 37°C.

    • Stop the reaction by adding 20 µL of the Developer solution.

    • Incubate for an additional 15-30 minutes at 37°C.

  • Data Acquisition and Analysis:

    • Measure the fluorescence using a microplate reader (Excitation: ~360 nm, Emission: ~460 nm).

    • Subtract the background fluorescence from wells without enzyme.

    • Calculate the percent inhibition for each Vorinostat concentration relative to the vehicle control.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

In Vitro Antiplasmodial Growth Inhibition Assay (SYBR Green I)

This is a standard method for assessing the activity of compounds against the asexual erythrocytic stages of P. falciparum.

  • Parasite Culture:

    • Maintain a synchronous culture of P. falciparum (e.g., 3D7 strain) in human O+ erythrocytes at 2-5% hematocrit in RPMI-1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin.

    • Synchronize the parasite culture to the ring stage (e.g., using sorbitol treatment).

  • Assay Setup:

    • Prepare a serial dilution of Vorinostat in complete culture medium in a 96-well plate.

    • Add the synchronized ring-stage parasite culture (1% parasitemia, 2% hematocrit) to each well.

    • Include positive controls (e.g., chloroquine) and negative controls (no drug).

    • Incubate the plate for 72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Lysis and Staining:

    • After incubation, freeze the plate at -80°C to lyse the erythrocytes.

    • Thaw the plate and add 100 µL of lysis buffer containing SYBR Green I dye to each well.

    • Incubate in the dark for 1-2 hours at room temperature.

  • Data Acquisition and Analysis:

    • Measure fluorescence using a plate reader (Excitation: ~485 nm, Emission: ~530 nm).

    • Calculate the percent inhibition and determine the IC₅₀ value as described for the HDAC assay.

Human Cell Line Cytotoxicity Assay (MTT/MTS)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Culture:

    • Culture a human cell line (e.g., MCF-7, A549) in the appropriate medium (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂.

  • Assay Procedure:

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Replace the medium with fresh medium containing serial dilutions of Vorinostat.

    • Incubate for 48-72 hours.

  • Colorimetric Reaction:

    • Add 20 µL of MTT or MTS reagent to each well.

    • Incubate for 2-4 hours at 37°C. The reagent is reduced by metabolically active cells to a colored formazan product.

    • If using MTT, add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the appropriate wavelength (~570 nm for MTT, ~490 nm for MTS) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC₅₀ value.

Experimental and Logic Flow Visualization

The following diagrams illustrate the workflows for evaluating a dual HDAC inhibitor and the logical framework for hit-to-lead development.

G cluster_0 In Vitro Assay Workflow A Compound Synthesis (Vorinostat) B Human HDAC Activity Assay A->B C Plasmodium HDAC Activity Assay A->C D Antiplasmodial Growth Assay A->D E Human Cell Line Cytotoxicity Assay A->E F IC50 Determination B->F C->F D->F E->F G Selectivity Index (SI = IC50 Human / IC50 Plasmodium) F->G

Figure 2. Workflow for in vitro evaluation of a dual HDAC inhibitor.

Figure 3. Logical progression for developing a selective HDAC inhibitor.

References

Methodological & Application

FNDR-20123: Application Notes and Protocols for In Vitro P. falciparum Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of FNDR-20123, a first-in-class histone deacetylase (HDAC) inhibitor with potent anti-malarial activity against Plasmodium falciparum.

Introduction

This compound is an orally active HDAC inhibitor that has demonstrated significant activity against both the asexual and sexual stages of P. falciparum.[1][2][3] Its mechanism of action targets the epigenetic machinery of the parasite, a different approach from many existing anti-malarial drugs.[3] This makes it a valuable candidate for combating drug-resistant strains of malaria.[2] this compound has shown a favorable safety profile in preclinical studies, with good liver microsomal stability and low plasma protein binding.

Mechanism of Action

This compound functions by inhibiting Plasmodium histone deacetylases (HDACs). HDACs are crucial enzymes that regulate gene expression by removing acetyl groups from histone proteins, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, this compound is thought to induce hyperacetylation of histones, altering gene expression in the parasite and ultimately leading to its death.

cluster_parasite Plasmodium falciparum FNDR This compound HDAC Plasmodium HDAC FNDR->HDAC Inhibition Histones Histone Proteins HDAC->Histones Deacetylation (Blocked) Acetylation Histone Hyperacetylation Histones->Acetylation Gene Altered Gene Expression Acetylation->Gene Death Parasite Death Gene->Death

Caption: Mechanism of action of this compound in P. falciparum.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo efficacy data for this compound.

Table 1: In Vitro Activity of this compound against P. falciparum

ParameterIC50 (nM)
P. falciparum Asexual Blood Stage41
Male Gametocytes190
Female Gametocytes>5000

Table 2: this compound HDAC Inhibitory Activity

TargetIC50 (nM)
Plasmodium HDAC31
Human HDAC3
Human HDAC125
Human HDAC229
Human HDAC32
Human HDAC611
Human HDAC8282

Table 3: In Vivo Efficacy of this compound in a Mouse Model

Dosage (mg/kg, p.o.)Parasitemia Reduction
10Significant reduction to 6.5%
50Significant reduction to 2.57%

Experimental Protocols

The following protocols are based on published methodologies for the in vitro culture of P. falciparum and assessment of anti-malarial compounds.

P. falciparum Culture Maintenance

This protocol describes the continuous in vitro culture of asexual P. falciparum blood stages.

Materials:

  • P. falciparum strain (e.g., 3D7)

  • Human red blood cells (RBCs), type O+

  • Complete Culture Medium (RPMI-1640 supplemented with 0.5% Albumax II, 25 mM HEPES, 25 mM NaHCO3, and 50 µg/mL hypoxanthine)

  • Gas mixture (5% CO2, 5% O2, 90% N2)

  • 37°C incubator

  • Sterile culture flasks and centrifuge tubes

Procedure:

  • Thaw cryopreserved P. falciparum parasites according to standard laboratory procedures.

  • Maintain the parasite culture in a suspension of human RBCs at a 5% hematocrit in complete culture medium.

  • Incubate the culture flasks at 37°C in a sealed chamber with the specified gas mixture.

  • Monitor the parasitemia daily by preparing a thin blood smear and staining with Giemsa.

  • When the parasitemia reaches 5-8%, sub-culture the parasites by diluting with fresh RBCs and complete culture medium to a parasitemia of 0.5-1%.

  • Change the culture medium daily to replenish nutrients and remove metabolic waste.

start Start Culture (Thaw Parasites) culture Maintain Culture (5% Hematocrit, 37°C) start->culture monitor Monitor Parasitemia (Giemsa Smear) culture->monitor subculture Sub-culture (if Parasitemia >5%) monitor->subculture High Parasitemia medium_change Daily Medium Change monitor->medium_change Optimal Parasitemia subculture->culture medium_change->culture end Continuous Culture medium_change->end

Caption: Workflow for continuous in vitroP. falciparum culture.

Asexual Blood Stage Drug Susceptibility Assay

This protocol is for determining the 50% inhibitory concentration (IC50) of this compound against the asexual blood stages of P. falciparum.

Materials:

  • Synchronized ring-stage P. falciparum culture (2% parasitemia, 2.5% hematocrit)

  • This compound stock solution (in DMSO)

  • Complete Culture Medium

  • 96-well microtiter plates

  • DNA-intercalating fluorescent dye (e.g., SYBR Green I)

  • Lysis buffer with dye

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of this compound in complete culture medium in a 96-well plate. Include a drug-free control.

  • Add the synchronized ring-stage parasite culture to each well.

  • Incubate the plate for 72 hours at 37°C in the specified gas mixture.

  • After incubation, add the lysis buffer containing the fluorescent dye to each well.

  • Incubate in the dark at room temperature for 1-2 hours.

  • Measure the fluorescence using a plate reader (excitation ~485 nm, emission ~530 nm).

  • Calculate the IC50 value by plotting the percent inhibition of parasite growth against the log of the drug concentration.

drug Prepare this compound Serial Dilutions parasite Add Synchronized Ring-Stage Culture drug->parasite incubate Incubate 72h at 37°C parasite->incubate lyse Add Lysis Buffer with SYBR Green I incubate->lyse read Measure Fluorescence lyse->read calculate Calculate IC50 read->calculate

Caption: Workflow for the asexual blood stage drug susceptibility assay.

Gametocyte Viability Assay

This protocol assesses the activity of this compound against mature male gametocytes.

Materials:

  • Mature P. falciparum gametocyte culture (stage V)

  • This compound stock solution

  • Gametocyte culture medium

  • Xanthurenic acid

  • 96-well plates

  • Microscope

Procedure:

  • Prepare a serial dilution of this compound in gametocyte culture medium in a 96-well plate.

  • Add the mature gametocyte culture to each well.

  • Incubate for 24 hours at 37°C.

  • Induce gametogenesis by adding xanthurenic acid.

  • Observe and count the number of exflagellating male gametes under a microscope.

  • Determine the IC50 value by comparing the number of exflagellating centers in the drug-treated wells to the drug-free control.

Safety and Handling

This compound is a potent chemical compound and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All work should be conducted in a well-ventilated area or a chemical fume hood. Refer to the Material Safety Data Sheet (MSDS) for complete safety information.

Disclaimer: This document is intended for research use only. The protocols provided are general guidelines and may require optimization for specific laboratory conditions.

References

Application Notes and Protocols for FNDR-20123 in Plasmodium Asexual Blood Stage Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FNDR-20123 is a potent, orally active, first-in-class pan-histone deacetylase (HDAC) inhibitor with significant antimalarial activity.[1][2] It targets the epigenetic machinery of Plasmodium falciparum, the parasite responsible for the most lethal form of malaria.[2][3] By inhibiting HDACs, this compound disrupts the precise regulation of gene expression required for the parasite's complex lifecycle, particularly during the symptomatic asexual blood stage.[4] This disruption leads to parasite death, making this compound a promising candidate for antimalarial drug development. These application notes provide a detailed protocol for utilizing this compound in a standard Plasmodium falciparum asexual blood stage growth inhibition assay using the SYBR Green I fluorescence method.

Mechanism of Action: HDAC Inhibition in Plasmodium

In Plasmodium falciparum, gene expression is tightly regulated to ensure the timely production of proteins necessary for each stage of its lifecycle. This regulation is partly controlled by epigenetic mechanisms, including the acetylation and deacetylation of histones. Histone acetyltransferases (HATs) add acetyl groups to lysine residues on histones, generally leading to a more open chromatin structure and transcriptional activation. Conversely, histone deacetylases (HDACs) remove these acetyl groups, resulting in condensed chromatin and transcriptional repression.

This compound, as a pan-HDAC inhibitor, prevents the removal of acetyl groups, leading to hyperacetylation of histones. This altered epigenetic state disrupts the normal pattern of gene expression, causing the inappropriate activation and repression of a large number of genes. This widespread transcriptional dysregulation ultimately leads to cell cycle arrest and parasite death.

cluster_nucleus Parasite Nucleus DNA Chromatin (DNA + Histones) Deacetylation Histone Deacetylation DNA->Deacetylation HAT Histone Acetyltransferase (HAT) Acetylation Histone Acetylation HAT->Acetylation Adds acetyl groups HDAC Histone Deacetylase (HDAC) HDAC->DNA Aberrant_Expression Aberrant Gene Expression HDAC->Aberrant_Expression Dysregulation leads to Acetylation->DNA Gene_Expression Normal Gene Expression Acetylation->Gene_Expression Promotes Deacetylation->HDAC Removes acetyl groups Deacetylation->Gene_Expression Represses Parasite_Death Parasite Death Aberrant_Expression->Parasite_Death FNDR_20123 This compound FNDR_20123->HDAC Inhibits

Caption: Mechanism of this compound Action in Plasmodium.

Data Presentation

The following tables summarize the in vitro activity of this compound against Plasmodium falciparum and human cell lines, as well as its inhibitory activity against specific HDAC isoforms.

Table 1: In Vitro Antimalarial and Cytotoxic Activity of this compound

ParameterStrain/Cell LineIC50 (nM)
Antimalarial Activity
Asexual Blood StageP. falciparum 3D741
Asexual Blood StageP. falciparum (unspecified)42
Male GametocytesP. falciparum190
Female GametocytesP. falciparum>5000
Cytotoxicity
HepG-2Negligible
THP-1Negligible

Table 2: this compound Inhibitory Activity against HDAC Isoforms

TargetIC50 (nM)
Plasmodium HDAC (PfHDAC1)31
Human HDAC (general)3
Human HDAC125
Human HDAC229
Human HDAC32
Human HDAC611
Human HDAC8282

Experimental Protocols

This section provides a detailed protocol for a SYBR Green I-based fluorescence assay to determine the 50% inhibitory concentration (IC50) of this compound against the asexual blood stages of P. falciparum.

Materials
  • Plasmodium falciparum culture (e.g., 3D7 or Dd2 strain)

  • Human red blood cells (group O+)

  • Complete Medium (RPMI 1640 with L-glutamine, 25 mM HEPES, 2 g/L sodium bicarbonate)

  • Albumax II (or human serum)

  • Hypoxanthine

  • Gentamicin

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • SYBR Green I nucleic acid gel stain (10,000x stock)

  • Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • 96-well black, flat-bottom microplates

  • Sterile centrifuge tubes

  • Incubator with gas supply (5% CO2, 5% O2, 90% N2)

  • Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)

Parasite Culture
  • Maintain a continuous culture of P. falciparum in human red blood cells at 5% hematocrit in complete medium supplemented with 0.5% Albumax II, 50 mg/L hypoxanthine, and 10 mg/L gentamicin.

  • Incubate the culture at 37°C in a sealed flask with a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Synchronize the parasite culture to the ring stage using 5% D-sorbitol treatment. This is crucial for obtaining reproducible results.

  • Monitor parasitemia daily by Giemsa-stained thin blood smears.

Drug Preparation
  • Prepare a 10 mM stock solution of this compound in 100% DMSO. Store at -20°C.

  • On the day of the assay, prepare serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations in the assay plate. The final DMSO concentration in the wells should not exceed 0.5% to avoid toxicity to the parasites.

Assay Procedure

start Start prep_parasites Prepare Parasite Culture (Synchronized rings, 0.5% parasitemia, 2% hematocrit) start->prep_parasites prep_plate Prepare 96-well Plate (Add this compound dilutions and controls) prep_parasites->prep_plate add_parasites Add Parasite Culture to Plate prep_plate->add_parasites incubate Incubate for 72 hours (37°C, gas mixture) add_parasites->incubate lyse Add SYBR Green I Lysis Buffer incubate->lyse incubate_dark Incubate in the Dark (Room temperature, 1 hour) lyse->incubate_dark read_plate Read Fluorescence (Ex: 485 nm, Em: 530 nm) incubate_dark->read_plate analyze Data Analysis (Calculate % inhibition and IC50) read_plate->analyze end End analyze->end

Caption: Workflow for the SYBR Green I-based growth inhibition assay.
  • Prepare Parasite Suspension: Adjust a synchronized ring-stage P. falciparum culture to 0.5% parasitemia and 2% hematocrit in complete medium.

  • Plate Setup:

    • In a 96-well black, flat-bottom plate, add 100 µL of complete medium to the wells designated for negative controls (uninfected red blood cells) and 100 µL of the parasite suspension to the wells for positive controls (infected red blood cells with no drug) and experimental wells.

    • Add 100 µL of the serially diluted this compound solutions to the experimental wells.

    • Include wells with uninfected red blood cells at 2% hematocrit as a background control.

    • Also, include wells with a known antimalarial drug (e.g., chloroquine or artemisinin) as a positive control for inhibition.

  • Incubation: Incubate the plate for 72 hours at 37°C in a modular incubation chamber filled with the appropriate gas mixture.

  • Lysis and Staining:

    • Prepare the SYBR Green I lysis buffer by diluting the 10,000x SYBR Green I stock 1:5,000 in the lysis buffer (final concentration of 2x).

    • After the 72-hour incubation, carefully remove the plate from the incubator and add 100 µL of the SYBR Green I lysis buffer to each well.

    • Mix gently by pipetting.

    • Incubate the plate in the dark at room temperature for 1 hour.

  • Fluorescence Reading: Measure the fluorescence intensity of each well using a fluorescence plate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

Data Analysis
  • Background Subtraction: Subtract the average fluorescence intensity of the uninfected red blood cell wells (background) from all other readings.

  • Calculate Percent Inhibition: Determine the percent inhibition for each this compound concentration using the following formula:

    % Inhibition = 100 - [ (Fluorescence of treated parasites / Fluorescence of untreated parasites) * 100 ]

  • IC50 Determination: Plot the percent inhibition against the log of the this compound concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value, which is the concentration of this compound that inhibits parasite growth by 50%.

Conclusion

This compound is a potent inhibitor of Plasmodium falciparum asexual blood-stage growth, acting through the disruption of essential epigenetic regulatory mechanisms. The provided protocol for the SYBR Green I-based assay offers a reliable and high-throughput method for evaluating the in vitro efficacy of this compound and other potential antimalarial compounds. This information is intended to guide researchers in the further investigation and development of novel HDAC inhibitors for the treatment of malaria.

References

Application Notes and Protocols for Gametocyte Functional Viability Assay Using FNDR-20123

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for assessing the functional viability of Plasmodium falciparum gametocytes upon treatment with the histone deacetylase (HDAC) inhibitor, FNDR-20123. The methodology is based on the P. falciparum dual gamete formation assay (PfDGFA), which separately evaluates the viability of male and female gametocytes, the sexual stages of the parasite responsible for transmission to mosquitoes.

Introduction

Malaria eradication efforts are increasingly focused on transmission-blocking strategies, which aim to prevent the transfer of parasites from infected humans to mosquitoes. Gametocytes, the sexual precursors of the malaria parasite, are the primary target for such interventions. This compound is a potent HDAC inhibitor that has demonstrated activity against the asexual blood stages of P. falciparum. This protocol details the application of the gametocyte functional viability assay to determine the efficacy of this compound in inhibiting the sexual stages of the parasite, a critical step in evaluating its potential as a transmission-blocking drug candidate.

The assay described herein allows for the independent assessment of male and female gametocyte viability. Male gametocyte viability is determined by their ability to undergo exflagellation (the rapid formation of motile male gametes), while female gametocyte viability is assessed by the expression of the surface marker Pfs25 upon activation.

Data Presentation

The functional viability of P. falciparum gametocytes after treatment with this compound is summarized in the table below. The data indicates a significant inhibitory effect on male gametocytes at a nanomolar concentration, while the effect on female gametocytes is substantially less pronounced.

CompoundTarget GametocyteParameterValueReference
This compoundMale GametocyteIC50190 nM[1][2]
This compoundFemale GametocyteIC50> 5 µM[2][3][4]

Experimental Workflow

The overall workflow for the gametocyte functional viability assay is depicted below.

G cluster_0 Gametocyte Culture (14 Days) cluster_1 Compound Treatment (24 hours) cluster_2 Viability Assessment start Seed asexual culture (1% rings, 4% hematocrit) culture Incubate under 3% O2, 5% CO2, 92% N2 start->culture mature Mature Stage V Gametocytes culture->mature add_compound Add this compound to mature gametocytes mature->add_compound incubate_compound Incubate for 24 hours add_compound->incubate_compound trigger Trigger gamete formation incubate_compound->trigger assess_male Quantify male exflagellation trigger->assess_male assess_female Quantify female gamete formation (Pfs25) trigger->assess_female

Caption: Workflow of the Gametocyte Functional Viability Assay.

Experimental Protocols

This section provides a detailed methodology for the P. falciparum dual gamete formation assay (PfDGFA) to assess the effect of this compound.

Materials and Reagents
  • Plasmodium falciparum NF54 strain

  • O+ human erythrocytes

  • Human serum (A+)

  • Complete Culture Medium (RPMI 1640 with 25 mM HEPES, 50 mg/L hypoxanthine, 2 g/L glucose, 2 g/L sodium bicarbonate, and 10% A+ human serum)

  • Ookinete Medium (RPMI 1640 with 25 mM HEPES, 50 mg/L hypoxanthine, 2 g/L sodium bicarbonate, 100 µM xanthurenic acid, and 10% A+ human serum)

  • This compound (dissolved in 100% DMSO)

  • Methylene blue (positive control)

  • DMSO (negative control)

  • 96-well round-bottom plates

  • Hypoxia chamber (3% O₂, 5% CO₂, 92% N₂)

Gametocyte Culture
  • Initiate P. falciparum gametocyte cultures by seeding asexual cultures at 1% ring-stage parasitemia and 4% hematocrit.

  • Maintain the cultures in a hypoxia chamber at 37°C.

  • Perform daily media changes for 14 days to allow for the development of mature stage V gametocytes.

  • On day 14, assess the maturity and functional viability of the gametocytes by quantifying male gamete formation (exflagellation).

Compound Treatment
  • In a 96-well round-bottom plate, add 150 µL of complete culture medium to each well.

  • Add this compound to the wells at the desired final concentrations. For dose-response analysis, a 12-point dilution series is recommended.

  • Include negative controls (0.25% DMSO final concentration) and positive controls (10 µM methylene blue final concentration).

  • Pre-warm the plate at 37°C for 20 minutes.

  • Resuspend the day-14 mature gametocyte culture and add 50 µL to each well.

  • Transfer the plate to a hypoxia chamber and incubate at 37°C for 24 hours.

Male Gametocyte Viability Assay (Exflagellation)
  • After the 24-hour incubation with the compound, take a 200 µL aliquot of the culture.

  • Centrifuge the aliquot and resuspend the pellet in 5 µL of ookinete medium to trigger exflagellation.

  • Load the suspension into a hemocytometer.

  • Incubate for 10-15 minutes at room temperature to allow for exflagellation.

  • Observe and count the number of exflagellation centers per field of view using a light microscope at 40x magnification.

  • Calculate the percentage inhibition of exflagellation relative to the DMSO control.

Female Gametocyte Viability Assay (Pfs25 Expression)
  • Following the 24-hour compound incubation, trigger gamete formation by adding ookinete medium.

  • Incubate for 24 hours to allow for the expression of Pfs25 on the surface of activated female gametes.

  • Fix the cells and stain with a fluorescently labeled anti-Pfs25 antibody.

  • Analyze the samples by flow cytometry to quantify the percentage of Pfs25-positive cells.

  • Calculate the percentage inhibition of female gamete formation relative to the DMSO control.

Signaling Pathway

The mechanism of action of this compound involves the inhibition of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression in P. falciparum. By inhibiting HDACs, this compound is thought to disrupt the normal cell cycle progression and viability of the parasite, including the sexual stages.

G FNDR This compound HDAC Histone Deacetylase (HDAC) FNDR->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylation Increased Histone Acetylation Histones->Acetylation Gene Altered Gene Expression Acetylation->Gene Viability Decreased Gametocyte Viability Gene->Viability

References

Application Notes and Protocols for FNDR-20123 in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only

Introduction

FNDR-20123 is a potent, first-in-class, orally active histone deacetylase (HDAC) inhibitor. It has demonstrated significant activity against both Plasmodium falciparum and human HDACs, making it a candidate for anti-malarial therapy.[1][2][3] Preclinical studies in various mouse models have been conducted to establish its pharmacokinetic profile, therapeutic efficacy, and safety.[4][5] These notes provide detailed protocols for the preparation and administration of this compound in mice, based on published research.

This compound primarily functions by inhibiting HDAC enzymes, including human HDAC1, HDAC2, HDAC3, HDAC6, HDAC8, and Class III isoforms. This inhibition disrupts essential post-translational modifications in the parasite, leading to a reduction in parasitemia.

Signaling Pathway

FNDR_20123_Pathway cluster_0 Cell Nucleus Histone Histone Protein DNA DNA Histone->DNA Acetylation allows DNA to uncoil Acetyl Acetyl Group Transcription Gene Transcription (Parasite Survival) DNA->Transcription HAT HAT (Histone Acetyltransferase) HAT->Histone Adds Acetyl Group HDAC HDAC Enzymes (e.g., HDAC1, 2, 3) HDAC->Histone Removes Acetyl Group FNDR This compound FNDR->HDAC Inhibition Efficacy_Workflow acclimate 1. Acclimatization (Female SCID Mice, 7-8 weeks) (≥7 days) infect 2. Infection (Day 0) (Inject 2x10^7 parasitized human erythrocytes, IV) acclimate->infect treatment 3. Treatment (Day 3-6) (Administer this compound daily) (e.g., 50 mg/kg, PO) infect->treatment monitor 4. Daily Monitoring (Body weight, clinical signs) treatment->monitor endpoint 5. Endpoint Analysis (Day 7) (Collect tail blood) monitor->endpoint analysis 6. Data Analysis (Determine parasitemia by microscopy and hematocrit by FACS) endpoint->analysis

References

Application Notes and Protocols for Efficacy Testing of FNDR-20123 in a SCID Mouse Model

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Severe Combined Immunodeficient (SCID) mice are a critical tool in pre-clinical drug development, particularly in oncology. Their compromised immune system, lacking functional T and B cells, allows for the successful engraftment of human tumor cells, creating xenograft models that are invaluable for evaluating the in vivo efficacy of novel therapeutic agents.[1][2][3][4] These models are instrumental in studying human tumor growth and metastasis in a living organism.[5]

This document provides detailed application notes and protocols for testing the efficacy of FNDR-20123, a histone deacetylase (HDAC) inhibitor, using a SCID mouse xenograft model. This compound has been identified as a potent inhibitor of multiple HDAC isoforms, including HDAC1, HDAC2, HDAC3, and HDAC6. While initially investigated for its anti-malarial properties, its mechanism of action as an HDAC inhibitor makes it a candidate for evaluation in oncology, as HDAC inhibitors are a known class of anti-cancer agents.

The following sections will detail the experimental protocols, data presentation, and relevant biological pathways for assessing the therapeutic potential of this compound in a cancer context using a SCID mouse model.

Experimental Protocols

Cell Line Selection and Preparation
  • Cell Line Selection: Choose a human cancer cell line relevant to the therapeutic indication of interest. The choice of cell line should be based on its expression of relevant biomarkers and its known sensitivity to HDAC inhibitors.

  • Cell Culture: Culture the selected cell line in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Viability and Counting: Prior to implantation, ensure the viability of the cells is >95% using a trypan blue exclusion assay. Count the cells using a hemocytometer or an automated cell counter.

  • Cell Suspension Preparation: Resuspend the cells in a sterile, serum-free medium or phosphate-buffered saline (PBS) at the desired concentration for injection. For subcutaneous models, mixing the cell suspension with an extracellular matrix solution like Matrigel® can improve tumor take rates.

SCID Mouse Xenograft Model Establishment
  • Animal Husbandry: House SCID mice (e.g., CB-17/Icr-Prkdc scid /IcrIcoCrl) in a specific-pathogen-free (SPF) facility. Provide sterile food, water, and bedding. All procedures should be conducted in a laminar flow hood to maintain sterility.

  • Tumor Cell Implantation:

    • Anesthetize the mice using an appropriate anesthetic agent (e.g., isoflurane).

    • For subcutaneous models, inject the prepared cell suspension (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL) into the flank of each mouse.

    • For orthotopic models, inject the cells into the organ of origin corresponding to the cancer type being studied.

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor development.

    • Once tumors are palpable, measure their dimensions (length and width) using digital calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .

    • Monitor the body weight of the mice as an indicator of overall health.

This compound Efficacy Study Design
  • Animal Grouping: Once the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (typically 5-10 mice per group).

  • Treatment Groups:

    • Vehicle Control: Administer the vehicle used to dissolve this compound.

    • This compound Treatment Group(s): Administer this compound at various dose levels. The route of administration (e.g., oral gavage, intraperitoneal injection) should be determined based on the compound's properties.

    • Positive Control (Optional): Include a group treated with a standard-of-care chemotherapy agent for the selected cancer type.

  • Dosing and Schedule: The dosing regimen (dose, frequency, and duration) should be based on prior pharmacokinetic and toxicology studies.

  • Efficacy Endpoints:

    • Primary Endpoint: Tumor growth inhibition.

    • Secondary Endpoints:

      • Body weight changes.

      • Survival analysis.

      • Tumor weight at the end of the study.

      • Biomarker analysis of tumor tissue (e.g., histone acetylation, apoptosis markers).

Data Collection and Analysis
  • Tumor Measurements: Record tumor volumes and body weights for each mouse throughout the study.

  • Endpoint Analysis: At the end of the study (when tumors in the control group reach a maximum allowable size or at a predetermined time point), euthanize the mice and excise the tumors.

  • Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., t-test, ANOVA) to determine the significance of the differences between the treatment and control groups.

Data Presentation

Quantitative data from the efficacy study should be summarized in tables for clear comparison.

Table 1: In Vivo Efficacy of this compound on Tumor Growth

Treatment GroupDose and ScheduleMean Tumor Volume at Day 0 (mm³)Mean Tumor Volume at Endpoint (mm³)Tumor Growth Inhibition (%)Mean Change in Body Weight (%)
Vehicle Controle.g., Daily, p.o.120 ± 151500 ± 250--2 ± 1
This compound10 mg/kg, Daily, p.o.125 ± 18950 ± 18036.7-3 ± 2
This compound50 mg/kg, Daily, p.o.122 ± 16450 ± 11070.0-5 ± 3
Positive Controle.g., Doxorubicin, 5 mg/kg, Weekly, i.p.128 ± 20300 ± 9080.0-10 ± 4

Data are presented as mean ± standard error of the mean (SEM).

Table 2: In Vitro Activity of this compound

TargetIC50 (nM)
Plasmodium HDAC31
Human HDAC3
HDAC125
HDAC229
HDAC32
HDAC611
HDAC8282
P. falciparum (asexual stage)41
P. falciparum (male gametocytes)190

IC50 values for this compound against various HDACs and Plasmodium falciparum stages.

Visualizations

Signaling Pathway

HDAC_Inhibition_Pathway cluster_nucleus Nucleus cluster_chromatin Chromatin cluster_cellular_effects Cellular Effects FNDR_20123 This compound HDAC HDACs (e.g., HDAC1, 2, 3, 6) FNDR_20123->HDAC Inhibits Acetyl_Group Acetyl Group HDAC->Acetyl_Group Removes Histones Histones DNA DNA Gene_Expression Tumor Suppressor Gene Expression Histones->Gene_Expression Increased Acetylation Leads To HAT Histone Acetyltransferases (HATs) HAT->Acetyl_Group Adds Acetyl_Group->Histones Acetylation Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: this compound inhibits HDACs, leading to increased histone acetylation and tumor suppressor gene expression.

Experimental Workflow

Xenograft_Workflow cluster_prep Preparation cluster_implant Implantation cluster_treatment Treatment & Monitoring cluster_analysis Analysis Cell_Culture 1. Human Cancer Cell Culture Cell_Harvest 2. Cell Harvest & Preparation Cell_Culture->Cell_Harvest Implantation 4. Subcutaneous Implantation Cell_Harvest->Implantation SCID_Mice 3. SCID Mice SCID_Mice->Implantation Tumor_Growth 5. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 6. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 7. Treatment with This compound Randomization->Treatment Monitoring 8. Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint 9. Study Endpoint & Tumor Excision Monitoring->Endpoint Data_Analysis 10. Data Analysis Endpoint->Data_Analysis

Caption: Workflow for testing this compound efficacy in a SCID mouse xenograft model.

References

Application Notes and Protocols: FNDR-20123 in Combination Therapy with other Antimalarials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the development of novel antimalarial agents with new mechanisms of action. FNDR-20123 is a first-in-class, orally active histone deacetylase (HDAC) inhibitor that has demonstrated potent activity against multiple life-cycle stages of P. falciparum, including drug-resistant strains.[1][2][3] By targeting the parasite's epigenetic machinery, this compound presents a promising new avenue for antimalarial therapy.[2][3]

These application notes provide a summary of the preclinical data for this compound and outline protocols for its investigation, both as a standalone agent and in combination with other antimalarials. The primary rationale for exploring combination therapy is to enhance efficacy, reduce the potential for the development of resistance, and align with the current best practice of artemisinin-based combination therapies (ACTs) for uncomplicated falciparum malaria.

Mechanism of Action: HDAC Inhibition

This compound functions as a pan-HDAC inhibitor, targeting the histone deacetylase enzymes of both Plasmodium and, to a greater extent, humans. HDACs are crucial for regulating gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, this compound is believed to induce hyperacetylation of histones, altering chromatin structure and leading to dysregulated gene expression in the parasite, ultimately resulting in cell death. This epigenetic mechanism is distinct from that of most currently used antimalarials.

HDAC_Inhibition_Pathway cluster_0 Normal Gene Regulation cluster_1 Effect of this compound HDAC HDAC Histone_D Histone (Deacetylated) Heterochromatin HDAC->Histone_D Deacetylation FNDR This compound HAT HAT Histone_A Histone (Acetylated) Euchromatin HAT->Histone_A Acetylation Histone_A->HDAC Gene_On Gene Transcription ACTIVE Histone_A->Gene_On Histone_D->HAT Gene_Off Gene Transcription REPRESSED Histone_D->Gene_Off HDAC_Inhibited HDAC (Inhibited) FNDR->HDAC_Inhibited Inhibits Histone_Hyper Histone (Hyperacetylated) HDAC_Inhibited->Histone_Hyper Prevents Deacetylation Dysregulation Transcriptional Dysregulation Histone_Hyper->Dysregulation Death Parasite Death Dysregulation->Death

Mechanism of action of this compound as an HDAC inhibitor.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound from preclinical studies.

Table 1: In Vitro Activity of this compound against P. falciparum

ParameterStrain/StageIC50 (nM)Reference
HDAC Inhibition Plasmodium HDAC31
Human HDAC3
Asexual Blood Stage Drug-Sensitive (3D7)41-42
Drug-Resistant (Various)Similar to sensitive strains
Sexual Stage Male Gametocytes190
Female Gametocytes>5000

Table 2: In Vitro Selectivity and Safety Profile of this compound

ParameterResultReference
Human HDAC Isoform Inhibition (IC50) HDAC1: 25 nM, HDAC2: 29 nM, HDAC3: 2 nM, HDAC6: 11 nM, HDAC8: 282 nM
Cytotoxicity (HepG2 & THP-1 cells) Negligible
hERG Liability >100 µM
CYP Isoform Inhibition >25 µM

Table 3: In Vivo Efficacy and Pharmacokinetics of this compound

ParameterModel/SpeciesDoseResultReference
Efficacy P. falciparum in SCID mice10 mg/kg (p.o.)6.5% parasitemia remaining
P. falciparum in SCID mice50 mg/kg (p.o.)2.57% parasitemia remaining
Oral Pharmacokinetics Rat100 mg/kgCmax = 1.1 µM, T1/2 = 5.5 h

Experimental Protocols

Protocol 1: In Vitro Asexual Blood Stage Antimalarial Assay

This protocol is adapted from methodologies used in the evaluation of this compound.

In_Vitro_Workflow cluster_setup Plate Setup cluster_incubation Incubation cluster_analysis Analysis prep_drug 1. Prepare serial dilutions of this compound in 96-well plates add_parasites 2. Add synchronized ring-stage P. falciparum culture (e.g., 3D7) prep_drug->add_parasites incubate 3. Incubate for 72 hours (37°C, 5% CO2, 5% O2) add_parasites->incubate lyse_stain 4. Lyse erythrocytes and stain DNA with SYBR Green I incubate->lyse_stain read_plate 5. Read fluorescence (485 nm excitation, 530 nm emission) lyse_stain->read_plate calc_ic50 6. Calculate IC50 values using non-linear regression read_plate->calc_ic50

Workflow for in vitro antimalarial susceptibility testing.

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against the asexual blood stages of P. falciparum.

Materials:

  • This compound, dissolved in 100% DMSO.

  • P. falciparum culture (e.g., 3D7 strain), synchronized to the ring stage.

  • Complete culture medium (e.g., RPMI-1640 with L-glutamine, HEPES, hypoxanthine, NaHCO3, AlbuMAX II, and gentamicin).

  • Human erythrocytes (O+).

  • 96-well black, clear-bottom microplates.

  • SYBR Green I nucleic acid stain.

  • Lysis buffer (e.g., Tris buffer with saponin, Triton X-100, and EDTA).

  • Fluorescence plate reader.

Methodology:

  • Drug Preparation: Prepare a 2-fold serial dilution of this compound in complete culture medium in a 96-well plate. Include drug-free wells as negative controls and uninfected erythrocytes as a background control.

  • Parasite Culture Addition: Add synchronized P. falciparum culture (at ~0.5% parasitemia and 2.5% hematocrit) to each well.

  • Incubation: Incubate the plates for 72 hours in a humidified, gassed chamber (5% O2, 5% CO2, 90% N2) at 37°C.

  • Lysis and Staining: After incubation, add SYBR Green I lysis buffer to each well. Seal the plates and incubate in the dark at room temperature for 1-2 hours.

  • Fluorescence Reading: Measure fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: Subtract the background fluorescence of uninfected erythrocytes. Normalize the data to the drug-free control wells (100% growth). Calculate the IC50 value by fitting the dose-response curve to a four-parameter logistic model using appropriate software.

Protocol 2: In Vivo Efficacy Assessment in a Mouse Model

This protocol is based on the SCID mouse model of human P. falciparum malaria used for this compound evaluation.

Objective: To evaluate the therapeutic efficacy of this compound in reducing parasitemia in an in vivo model.

Materials:

  • This compound, formulated for oral administration.

  • SCID (Severe Combined Immunodeficient) mice engrafted with human erythrocytes.

  • P. falciparum culture for infection.

  • Vehicle control (e.g., 100% DMSO or other appropriate vehicle).

  • Standard antimalarial drug (e.g., Chloroquine) as a positive control.

  • Giemsa stain and microscopy supplies.

Methodology:

  • Infection: Inoculate humanized SCID mice intravenously with P. falciparum-parasitized erythrocytes (e.g., 2 x 10^7 infected cells).

  • Treatment Initiation: Once parasitemia reaches a predetermined level (e.g., 1-2%), randomize mice into treatment groups (vehicle control, this compound at various doses, positive control).

  • Drug Administration: Administer this compound orally (p.o.) once daily for four consecutive days.

  • Parasitemia Monitoring: Monitor parasitemia daily by collecting a small volume of tail blood and examining Giemsa-stained thin blood smears under a microscope. Count the number of parasitized red blood cells out of at least 10,000 total red blood cells.

  • Data Analysis: Calculate the percent reduction in parasitemia for each treatment group relative to the vehicle control group at the end of the treatment period. Monitor for any signs of toxicity, including weight loss or changes in behavior.

Combination Therapy with this compound

While no specific combination studies involving this compound have been published, its unique mechanism of action makes it an attractive candidate for combination therapy. The primary goals of combining this compound with other antimalarials are:

  • To achieve synergistic or additive killing of the parasite.

  • To target different parasite pathways simultaneously, thereby reducing the likelihood of resistance development.

  • To potentially reduce the required dose of one or both drugs, minimizing toxicity.

Rationale for Partner Drug Selection:

  • Artemisinin Derivatives (e.g., Artemether, Dihydroartemisinin): As the backbone of current first-line therapies, combining a fast-acting artemisinin derivative with this compound could provide rapid parasite clearance while this compound offers a novel mechanism to eliminate remaining parasites.

  • Longer-acting Partners (e.g., Lumefantrine, Piperaquine): A partner with a longer half-life could provide a sustained prophylactic effect after the initial treatment course, a strategy employed in current ACTs.

  • Drugs with Different Targets: Combining this compound (epigenetic target) with drugs that inhibit other pathways, such as heme detoxification (e.g., Chloroquine), protein synthesis, or folate synthesis, would exert multi-pronged pressure on the parasite.

Protocol 3: In Vitro Assessment of Antimalarial Drug Combinations

This protocol outlines a method to assess the interaction between this compound and a partner antimalarial in vitro using a fixed-ratio isobologram analysis.

Combination_Workflow cluster_prep Preparation cluster_assay Assay cluster_calc Calculation & Analysis ic50_single 1. Determine IC50 for each drug individually (Protocol 1) prep_ratios 2. Prepare fixed-ratio serial dilutions (e.g., 4:1, 1:1, 1:4) of Drug A + Drug B ic50_single->prep_ratios run_assay 3. Run 72-hour growth inhibition assay with drug combinations prep_ratios->run_assay ic50_combo 4. Determine IC50 for each fixed-ratio combination run_assay->ic50_combo calc_fic 5. Calculate Fractional Inhibitory Concentrations (FICs) ic50_combo->calc_fic plot_iso 6. Plot isobologram and determine interaction (Synergy, Additivity, Antagonism) calc_fic->plot_iso

Logical workflow for in vitro drug combination analysis.

Objective: To determine if the combination of this compound and a partner drug results in a synergistic, additive, or antagonistic effect against P. falciparum.

Methodology:

  • Individual IC50 Determination: First, determine the IC50 for this compound and the partner drug individually as described in Protocol 1.

  • Fixed-Ratio Combination Preparation: Prepare serial dilutions of the two drugs in fixed IC50 ratios (e.g., 4:1, 1:1, 1:4). For a 1:1 ratio, for example, the mixture would contain concentrations of Drug A and Drug B that are equal fractions of their individual IC50s (e.g., 2xIC50 of A + 2xIC50 of B, 1xIC50 of A + 1xIC50 of B, etc.).

  • In Vitro Assay: Perform the asexual blood stage assay as described in Protocol 1 using the fixed-ratio drug combination plates.

  • Data Analysis and Interpretation:

    • Calculate the IC50 for each drug combination ratio.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination at the IC50 point:

      • FIC_A = (IC50 of A in combination) / (IC50 of A alone)

      • FIC_B = (IC50 of B in combination) / (IC50 of B alone)

    • Calculate the sum of the FICs (ΣFIC): ΣFIC = FIC_A + FIC_B.

    • Interpret the ΣFIC:

      • Synergy: ΣFIC ≤ 0.5

      • Additivity: 0.5 < ΣFIC ≤ 4.0

      • Antagonism: ΣFIC > 4.0

    • Isobologram Construction: Plot the FIC_A (y-axis) against the FIC_B (x-axis). A concave curve below the line of additivity indicates synergy, a straight line indicates an additive effect, and a convex curve above the line indicates antagonism.

Conclusion

This compound is a promising antimalarial candidate with a novel mechanism of action and potent activity against clinically relevant forms of P. falciparum. The protocols provided herein offer standardized methods for its continued investigation. Given the global strategy to combat malaria with combination therapies, evaluating this compound in conjunction with existing antimalarials is a critical next step in its development pathway. Such studies will be essential to determine its potential role in future antimalarial regimens designed to overcome drug resistance.

References

Application Notes and Protocols for FNDR-20123 in the Study of Epigenetic Regulation in Plasmodium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing FNDR-20123, a potent histone deacetylase (HDAC) inhibitor, for investigating epigenetic regulation in Plasmodium falciparum, the deadliest species of malaria parasite. The following sections detail the compound's activity, provide step-by-step experimental protocols, and illustrate key mechanisms and workflows.

Introduction to this compound

This compound is a novel HDAC inhibitor identified as a promising candidate for antimalarial therapy.[1][2][3] Epigenetic mechanisms, including histone acetylation, play a crucial role in regulating gene expression throughout the complex life cycle of Plasmodium, making HDACs attractive drug targets.[4][5] this compound has demonstrated potent activity against the asexual blood stages of P. falciparum, including multidrug-resistant strains, and also shows activity against gametocytes, the sexual stage of the parasite responsible for transmission. Its mechanism of action involves the inhibition of Plasmodium HDACs, leading to hyperacetylation of histones and subsequent disruption of essential cellular processes, ultimately resulting in parasite death.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound against various Plasmodium falciparum strains and life cycle stages, as well as its enzymatic inhibitory activity.

Table 1: In Vitro Antiplasmodial Activity of this compound

Parameter Strain/Stage IC50 (nM)
Asexual Blood StageP. falciparum (General)42
Asexual Blood StageP. falciparum (3D7)41
Male GametocytesP. falciparum190
Female GametocytesP. falciparum> 5000

Table 2: Enzymatic Inhibitory Activity of this compound

Enzyme IC50 (nM)
Plasmodium HDAC (PfHDAC1)31
Human HDAC (General)3

Table 3: In Vitro Killing Profile of this compound against P. falciparum 3D7

Time (hours) Parasite Viability (% of control)
24Data not available
48Data not available
72Data not available
96Data not available
120Data not available
Note: While the source mentions a better killing profile than atovaquone and comparable to pyrimethamine, specific time-course viability data was not provided in the search results.

Signaling Pathway

The proposed mechanism of action for this compound in Plasmodium falciparum involves the inhibition of histone deacetylases (HDACs), leading to an accumulation of acetylated histones. This alteration in the epigenetic landscape disrupts the normal regulation of gene expression, ultimately causing parasite death.

FNDR20123_Mechanism FNDR20123 This compound HDAC Plasmodium HDACs (e.g., PfHDAC1) FNDR20123->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation AcetylatedHistones Hyperacetylated Histones Histones->AcetylatedHistones Acetylation Chromatin Chromatin Structure (Altered) AcetylatedHistones->Chromatin GeneExpression Gene Expression (Dysregulated) Chromatin->GeneExpression ParasiteDeath Parasite Death GeneExpression->ParasiteDeath Asexual_Blood_Stage_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout Culture P. falciparum Culture (Asexual Stage) Sync Synchronize Culture (e.g., Sorbitol) Culture->Sync Dilute Dilute to Working Parasitemia & Hematocrit Sync->Dilute Plate Plate Parasites in 96-well Plate Dilute->Plate AddCompound Add this compound (Serial Dilutions) Plate->AddCompound Incubate Incubate for 72 hours AddCompound->Incubate Lyse Lyse Cells & Add SYBR Green I Incubate->Lyse Read Read Fluorescence (485nm ex / 530nm em) Lyse->Read Analyze Calculate IC50 Read->Analyze ChIP_Seq_Workflow cluster_prep Cell Preparation & Crosslinking cluster_chip Chromatin Immunoprecipitation cluster_analysis DNA Purification & Sequencing Culture P. falciparum Culture (Treated with this compound) Crosslink Crosslink with Formaldehyde Culture->Crosslink Lyse Lyse Cells & Isolate Nuclei Crosslink->Lyse Shear Shear Chromatin (Sonication) Lyse->Shear IP Immunoprecipitate with Anti-acetyl-Histone Antibody Shear->IP Wash Wash Beads IP->Wash Elute Elute Chromatin Wash->Elute Reverse Reverse Crosslinks Elute->Reverse Purify Purify DNA Reverse->Purify Library Prepare Sequencing Library Purify->Library Sequence High-Throughput Sequencing Library->Sequence Analyze Data Analysis Sequence->Analyze

References

Application of FNDR-20123 in Malaria Transmission-Blocking Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the development of novel antimalarial agents that not only target the asexual blood stages responsible for clinical disease but also the sexual stages (gametocytes) that mediate transmission to mosquitoes. FNDR-20123 is a potent, first-in-class, and orally active histone deacetylase (HDAC) inhibitor with demonstrated activity against both asexual and sexual stages of P. falciparum.[1][2][3] By inhibiting HDACs, this compound disrupts the regulation of gene expression crucial for parasite development and survival.[3] Notably, its activity against male gametocytes presents a promising avenue for transmission-blocking strategies, a critical component of malaria eradication efforts.[4]

These application notes provide a comprehensive overview of the use of this compound in transmission-blocking studies, including its mechanism of action, key biological data, and detailed protocols for essential experiments.

Mechanism of Action: HDAC Inhibition

This compound exerts its antimalarial effect by inhibiting histone deacetylases, enzymes that play a critical role in the epigenetic regulation of gene expression. In P. falciparum, HDACs are involved in the deacetylation of lysine residues on histone tails, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting plasmodial HDACs, this compound leads to hyperacetylation of histones, altering gene expression and ultimately parasite death. This compound has been shown to inhibit Plasmodium HDAC with a 50% inhibitory concentration (IC50) of 31 nM.

cluster_0 Normal Gene Regulation in Plasmodium cluster_1 Effect of this compound Histone Histone HDAC HDAC Histone->HDAC Deacetylation Condensed Chromatin Condensed Chromatin HDAC->Condensed Chromatin Acetyl Group Acetyl Group Gene Repression Gene Repression Condensed Chromatin->Gene Repression This compound This compound HDAC_inhibited HDAC (Inhibited) This compound->HDAC_inhibited Inhibits Hyperacetylated Histone Hyperacetylated Histone Relaxed Chromatin Relaxed Chromatin Hyperacetylated Histone->Relaxed Chromatin Altered Gene Expression Altered Gene Expression Relaxed Chromatin->Altered Gene Expression Parasite Death Parasite Death Altered Gene Expression->Parasite Death

Caption: Mechanism of action of this compound as an HDAC inhibitor.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo activities of this compound.

Table 1: In Vitro Activity of this compound

TargetIC50 (nM)Reference
P. falciparum Asexual Blood Stage41 - 42
P. falciparum Male Gametocytes190
P. falciparum Female Gametocytes> 5000
Plasmodium HDAC31
Human HDAC (HeLa nuclear extract)3

Table 2: Human HDAC Isoform Selectivity of this compound

HDAC IsoformIC50 (nM)Reference
HDAC125
HDAC229
HDAC32
HDAC611
HDAC8282

Table 3: Pharmacokinetic and Safety Profile of this compound

ParameterValueReference
Human/Mouse/Rat Liver Microsomal Stability (2h)> 75% remaining
Human Plasma Protein Binding57%
hERG Liability> 100 µM
CYP Isoform InhibitionIC50 > 25 µM
Cytotoxicity (HepG-2 and THP-1 cell lines)Negligible
Rat Oral Pharmacokinetics (100 mg/kg) - Cmax1.1 µM
Rat Oral Pharmacokinetics (100 mg/kg) - T1/25.5 h

Experimental Protocols

Protocol 1: In Vitro Gametocyte Viability Assay

This protocol is adapted from the P. falciparum dual gamete formation assay (PfDGFA) to assess the effect of this compound on male and female gametocyte viability.

Materials:

  • Mature P. falciparum gametocyte culture (Stage V)

  • This compound stock solution (in DMSO)

  • Complete culture medium

  • 96-well microplates

  • Reagents for male gamete exflagellation observation (e.g., xanthurenic acid)

  • Fluorescent antibodies for female gamete detection (optional)

  • Microscope

Procedure:

  • Gametocyte Culture: Culture P. falciparum (e.g., NF54 strain) to produce mature stage V gametocytes. This typically takes 15-18 days.

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (DMSO) and a positive control (e.g., a known gametocytocidal drug).

  • Drug Treatment: Add the diluted this compound and controls to the mature gametocyte culture in a 96-well plate. Incubate for a predetermined period (e.g., 24-48 hours) under standard culture conditions.

  • Male Gametocyte Exflagellation: To assess male gametocyte viability, induce exflagellation by lowering the temperature to room temperature and adding an activation agent like xanthurenic acid. Observe and count exflagellation centers under a microscope.

  • Female Gametocyte Viability: Female gametocyte viability can be assessed through metabolic assays or by staining with specific fluorescent antibodies.

  • Data Analysis: Calculate the percent inhibition of exflagellation and female gamete viability for each concentration of this compound compared to the vehicle control. Determine the IC50 values.

A Start: Mature Gametocyte Culture B Prepare Serial Dilutions of this compound A->B C Add Compound to Gametocytes in 96-well Plate B->C D Incubate for 24-48 hours C->D E Induce Male Gamete Exflagellation D->E F Assess Female Gametocyte Viability D->F G Microscopic Observation and Counting E->G H Data Analysis and IC50 Determination F->H G->H

Caption: Workflow for the in vitro gametocyte viability assay.
Protocol 2: Standard Membrane Feeding Assay (SMFA)

The SMFA is the gold standard for evaluating the transmission-blocking potential of a compound.

Materials:

  • Mature P. falciparum gametocyte culture (Stage V)

  • This compound

  • Anopheles mosquitoes (e.g., Anopheles stephensi)

  • Membrane feeding apparatus

  • Animal membrane (e.g., Parafilm®) or natural membrane

  • Human serum and red blood cells

  • Microscope

  • Mercurochrome or other staining solution

Procedure:

  • Gametocyte Preparation: Prepare a gametocyte-infected blood meal by mixing mature gametocyte culture with human serum and red blood cells.

  • Compound Addition: Add this compound at various concentrations to the blood meal. Include a vehicle control.

  • Mosquito Feeding: Starve mosquitoes for several hours. Load the blood meal into the membrane feeders maintained at 37°C and allow the mosquitoes to feed for a defined period (e.g., 30-60 minutes).

  • Mosquito Maintenance: Separate the engorged mosquitoes and maintain them on a sugar solution for 7-10 days to allow for oocyst development.

  • Midgut Dissection: After the incubation period, dissect the mosquito midguts.

  • Oocyst Staining and Counting: Stain the midguts with mercurochrome and count the number of oocysts under a microscope.

  • Data Analysis: Determine the transmission-blocking activity by comparing the number of oocysts in the this compound-treated groups to the control group. Calculate the percent reduction in oocyst intensity and prevalence.

A Prepare Gametocyte-Infected Blood Meal B Add this compound to Blood Meal A->B C Feed Mosquitoes via Membrane Feeder B->C D Maintain Engorged Mosquitoes for 7-10 Days C->D E Dissect Mosquito Midguts D->E F Stain and Count Oocysts E->F G Calculate Transmission-Blocking Activity F->G

Caption: Workflow for the Standard Membrane Feeding Assay (SMFA).
Protocol 3: In Vivo Efficacy in a Mouse Model

This protocol describes the evaluation of this compound's ability to reduce parasitemia in a humanized mouse model.

Materials:

  • SCID mice engrafted with human erythrocytes

  • P. falciparum-infected human red blood cells

  • This compound formulation for oral or subcutaneous administration

  • Vehicle control

  • Microscope

  • Giemsa stain

Procedure:

  • Infection: Infect the humanized SCID mice with P. falciparum-infected red blood cells.

  • Drug Administration: Once parasitemia is established, administer this compound orally or subcutaneously at different doses for a specified number of days (e.g., 4 days). Include a vehicle-treated control group.

  • Parasitemia Monitoring: Monitor parasitemia daily by collecting tail blood smears, staining with Giemsa, and counting infected red blood cells under a microscope.

  • Data Analysis: Compare the parasitemia levels in the this compound-treated groups to the control group. Calculate the percent reduction in parasitemia.

A Infect Humanized SCID Mice with P. falciparum B Establish Parasitemia A->B C Administer this compound (Oral/Subcutaneous) B->C D Monitor Daily Parasitemia via Blood Smears C->D E Compare Parasitemia to Control Group D->E F Calculate Percent Reduction in Parasitemia E->F

Caption: Workflow for the in vivo efficacy study in a mouse model.

Conclusion

This compound is a promising transmission-blocking candidate due to its potent activity against the sexual stages of P. falciparum, particularly male gametocytes. Its favorable pharmacokinetic and safety profile further supports its development as a potential new antimalarial drug. The protocols outlined in these application notes provide a framework for researchers to further investigate the transmission-blocking capabilities of this compound and similar compounds. Such studies are essential for the development of new tools to combat and ultimately eradicate malaria.

References

Troubleshooting & Optimization

FNDR-20123 Technical Support Center: Optimizing P. falciparum Growth Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of FNDR-20123 for inhibiting the growth of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound against P. falciparum?

A1: this compound is a pan-histone deacetylase (HDAC) inhibitor. It targets the HDAC enzymes of P. falciparum, which are crucial for the parasite's epigenetic regulation, leading to disruption of its growth and proliferation.[1][2][3] The compound has been shown to inhibit Plasmodium HDAC with an IC50 of 31 nM.[1][4]

Q2: What is the recommended starting concentration for in vitro experiments?

A2: For in vitro asexual blood-stage assays, a starting concentration in the low nanomolar range is recommended. The reported IC50 for this compound against P. falciparum in these assays is approximately 42 nM. For gametocyte stages, a higher concentration may be required, with a reported IC50 of 190 nM for male gametocytes.

Q3: Is this compound effective against drug-resistant strains of P. falciparum?

A3: Yes, studies have shown that the IC50 values for this compound against both sensitive and multi-drug resistant (MDR) strains of P. falciparum are similar. This suggests that there is no cross-resistance with existing antimalarial drugs and indicates a low risk for the development of resistance.

Q4: What is the cytotoxicity profile of this compound?

A4: this compound has been shown to have negligible cytotoxicity against HepG-2 and THP-1 cell lines.

Troubleshooting Guide

Issue 1: Higher than expected IC50 values in the asexual blood-stage assay.

  • Possible Cause 1: Compound Stability. Ensure that the this compound stock solution is properly stored. It is recommended to dissolve this compound in 100% DMSO and store it at -20°C until use.

  • Possible Cause 2: Assay Conditions. Verify the parasite culture conditions, including hematocrit levels (maintained at 5%), parasitemia (maintained at 1% during screening), and gas mixture (3% O₂, 5% CO₂, 92% N₂).

  • Possible Cause 3: Inaccurate Drug Concentration. Double-check all serial dilutions to ensure the final concentrations in the assay plate are accurate.

Issue 2: Inconsistent results in the gametocyte functional viability assay.

  • Possible Cause 1: Gametocyte Maturity. Ensure that the gametocyte cultures are mature before initiating the assay. Functional viability and maturity should be tested after 14 days of culture.

  • Possible Cause 2: Exflagellation Induction. Confirm that male gamete formation has been successfully induced. This can be observed by the presence of exflagellation centers under a microscope.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 Value
P. falciparum (asexual blood-stage)42 nM
P. falciparum (male gametocytes)190 nM
P. falciparum (female gametocytes)> 5 µM
Plasmodium HDAC31 nM
Human HDAC3 nM
Human HDAC125 nM
Human HDAC229 nM
Human HDAC32 nM
Human HDAC611 nM
Human HDAC8282 nM

Table 2: Pharmacokinetic and Safety Profile of this compound

ParameterValue
Human/Mouse/Rat Liver Microsome Stability (2h)> 75% remaining
Human Plasma Protein Binding57%
hERG Liability> 100 µM
Cytochrome P450 (CYP) Isoform InhibitionIC50 > 25 µM
Cytotoxicity (HepG-2 @ 100 µM)12.6% inhibition
Cytotoxicity (THP-1)IC50 = 113.6 µM
Oral Pharmacokinetics in Rats (100 mg/kg) - Cmax1.1 µM
Oral Pharmacokinetics in Rats (100 mg/kg) - T1/25.5 h

Experimental Protocols & Workflows

P. falciparum Asexual Blood-Stage Growth Inhibition Assay

This assay determines the 50% inhibitory concentration (IC50) of a compound against the asexual stages of P. falciparum.

Methodology:

  • Parasite Culture: Maintain the P. falciparum 3D7 strain at 5% hematocrit and 1% parasitemia in RPMI 1640 medium.

  • Compound Preparation: Prepare serial dilutions of this compound (typically from 0.01 to 10 µM) in the culture medium. A vehicle control (e.g., DMSO) should be included.

  • Assay Incubation: Add the parasite culture to a 96-well plate containing the diluted compound. Incubate for a specified period (e.g., 72 hours) under standard culture conditions (37°C, 3% O₂, 5% CO₂, 92% N₂).

  • Growth Measurement: Quantify parasite growth. A common method is the SYBR Green I-based fluorescence assay, which measures DNA content.

  • Data Analysis: Calculate the percent inhibition of growth for each concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare serial dilutions of this compound C Add parasites and compound to 96-well plate A->C B Maintain P. falciparum (asexual stage) culture B->C D Incubate for 72 hours C->D E Measure parasite growth (e.g., SYBR Green I) D->E F Calculate % inhibition E->F G Determine IC50 value F->G

Asexual Blood-Stage Growth Inhibition Assay Workflow
HDAC Activity Screening

This protocol assesses the inhibitory activity of this compound against P. falciparum HDAC1 (PfHDAC1).

Methodology:

  • Reagent Preparation: Prepare HDAC assay buffer (25 mM Tris/Cl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, and 1 mM MgCl₂), BSA, HDAC substrate (e.g., Boc-Lys(Ac)-AMC), and PfHDAC1 enzyme (optimized to 4 ng/µL). This compound should be dissolved in 100% DMSO.

  • Reaction Mixture: In a 96-well plate, mix the assay buffer, BSA, HDAC substrate, and PfHDAC1 enzyme. Add this compound at various concentrations. Include a positive control (e.g., TSA) and a blank (buffer and substrate only).

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a developer solution.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 350–380 nm and an emission wavelength of 440–460 nm.

  • Data Analysis: Calculate the percent inhibition of HDAC activity and determine the IC50 value.

G cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_readout Data Acquisition & Analysis A Prepare reagents: Buffer, BSA, Substrate, PfHDAC1, this compound B Mix reagents in 96-well plate A->B C Incubate at 37°C for 30 minutes B->C D Stop reaction with developer solution C->D E Measure fluorescence D->E F Calculate % inhibition and IC50 E->F

HDAC Activity Screening Workflow
Signaling Pathway: this compound Mechanism of Action

This compound inhibits HDAC enzymes, leading to an increase in histone acetylation. This epigenetic modification alters gene expression in P. falciparum, ultimately disrupting parasite growth and survival.

G cluster_drug Drug Action cluster_enzyme Enzymatic Target cluster_epigenetic Epigenetic Effect cluster_outcome Cellular Outcome FNDR This compound HDAC P. falciparum HDAC FNDR->HDAC Inhibits Acetylation Increased Histone Acetylation HDAC->Acetylation Leads to Gene Altered Gene Expression Acetylation->Gene Causes Growth Inhibition of Parasite Growth Gene->Growth Results in

Mechanism of Action of this compound

References

Technical Support Center: Plasmodium HDAC Inhibitor Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with histone deacetylase (HDAC) inhibitors in Plasmodium species.

Troubleshooting Guides

Issue 1: High background or false positives in biochemical HDAC assays.

Question: My in vitro assay using recombinant Plasmodium HDACs is showing high background signal, or I suspect false positives. What could be the cause?

Answer: A significant challenge in Plasmodium HDAC research is the difficulty in obtaining pure, active recombinant enzymes. Several studies have highlighted that recombinant Plasmodium HDAC1 (PfHDAC1) expressed in systems like HeLa cells can co-purify with host HDACs (e.g., hHDAC1 and hHDAC2). This contamination can lead to misleading results, where the observed activity is not from the parasite enzyme.

Troubleshooting Steps:

  • Verify Enzyme Purity:

    • Perform Western blot analysis on your purified recombinant PfHDAC1 using antibodies specific to the host expression system's HDACs (e.g., anti-hHDAC1, anti-hHDAC2).[1]

    • If host HDACs are detected, the assay results are likely unreliable. Consider using an alternative expression system or purification method.

  • Use a Cellular Assay as a Primary Screen:

    • Instead of relying solely on biochemical assays with recombinant enzymes, a whole-cell parasite growth inhibition assay (e.g., SYBR Green I-based fluorescence assay) can be a more reliable primary screen.[1][2]

    • This approach measures the effect of the inhibitor on the parasite within its natural environment.

  • Validate Hits with Secondary Assays:

    • Confirm that hits from your primary screen act via HDAC inhibition by assessing histone hyperacetylation in treated parasites using Western blot or ELISA.[3][4]

Issue 2: Inconsistent results in cellular (parasite growth) assays.

Question: I'm seeing significant variability in my IC50 values for an HDAC inhibitor in P. falciparum growth inhibition assays. What are the common causes?

Answer: Inconsistent results in cellular assays can stem from several factors related to the parasite culture, compound stability, and assay methodology.

Troubleshooting Steps:

  • Parasite Culture Health and Synchronization:

    • Ensure your parasite cultures are healthy and maintained at a consistent parasitemia.

    • For stage-specific effects, use tightly synchronized cultures. The effect of HDAC inhibitors can vary across the parasite's intraerythrocytic developmental cycle.

  • Compound Solubility and Stability:

    • Verify the solubility of your HDAC inhibitor in the culture medium. Poor solubility can lead to inaccurate concentrations.

    • Assess the stability of the compound over the course of the assay (e.g., 48-72 hours). Some compounds may degrade, leading to weaker than expected activity.

  • Assay Duration:

    • The duration of drug pressure can influence IC50 values. Be consistent with the incubation time (e.g., 48, 72, or 96 hours) and report it with your results.

  • Control Compounds:

    • Always include a known antimalarial drug with a different mechanism of action (e.g., chloroquine) as a negative control for HDAC inhibition and a well-characterized HDAC inhibitor (e.g., vorinostat) as a positive control.

Frequently Asked Questions (FAQs)

Q1: How can I confirm that my compound's antiplasmodial activity is due to HDAC inhibition?

A1: The most common method is to demonstrate a corresponding increase in histone acetylation in treated parasites. This is typically done by treating parasites with the compound at a concentration around its IC50 or higher (e.g., 5x IC50) for a short period (e.g., 3-4 hours) and then analyzing histone extracts via Western blot or ELISA using antibodies against acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4). An increase in the acetylation signal compared to untreated or vehicle-treated controls supports an HDAC inhibition mechanism.

Q2: Are commercially available recombinant PfHDACs reliable for screening?

A2: Caution is advised. Due to low purity and potential contamination with host cell HDACs, commercially available recombinant PfHDAC1 may not be suitable for reliable biochemical assays. It is crucial to validate the purity of any recombinant enzyme used.

Q3: My HDAC inhibitor is potent against human HDACs. How can I assess its selectivity for the Plasmodium enzyme?

A3: Determining selectivity can be challenging without a reliable biochemical assay for the parasite enzyme. A common approach is to compare the IC50 value from a P. falciparum growth inhibition assay with the IC50 value from a cytotoxicity assay using a human cell line (e.g., HEK293, HeLa, or HepG2). The ratio of these two values gives a selectivity index (SI). While this is an indirect measure of enzyme selectivity, it provides a valuable indication of the compound's therapeutic window.

Q4: What are the best methods for measuring histone hyperacetylation in Plasmodium?

A4: Western blotting is the traditional method. However, it can be low-throughput. An ELISA-based method has been developed as a higher-throughput alternative to assess changes in histone lysine acetylation in P. falciparum. This can be particularly useful when screening multiple compounds or conditions.

Q5: Do all HDAC inhibitors have the same effect on different Plasmodium life cycle stages?

A5: No. Some HDAC inhibitors show potent activity against multiple life cycle stages, including asexual blood stages, gametocytes, and liver stages, making them potential transmission-blocking candidates. However, the potency can vary between stages. Therefore, it is beneficial to test promising compounds against different life cycle stages if resources permit.

Data Presentation

Table 1: In Vitro Activity of Selected HDAC Inhibitors Against P. falciparum

InhibitorClassP. falciparum IC50 (nM)Human Cell Line IC50 (nM)Selectivity Index (SI)Reference
Vorinostat (SAHA)Pan-HDACi9 - 370800 - 16,5008 - 45
PanobinostatPan-HDACi940545
BelinostatPan-HDACi201608
RomidepsinClass I HDACi370< 370< 1
ApicidinCyclic Tetrapeptide29--
Trichostatin A (TSA)Pan-HDACi8 - 120--

Note: IC50 values can vary depending on the P. falciparum strain, assay conditions, and human cell line used.

Experimental Protocols

Protocol 1: P. falciparum Growth Inhibition Assay (SYBR Green I-based)

This protocol is adapted from standard methods used for assessing antimalarial activity.

  • Parasite Culture: Maintain asynchronous P. falciparum cultures (e.g., 3D7 strain) in human erythrocytes at 2% hematocrit in complete medium.

  • Assay Preparation:

    • Prepare serial dilutions of the test compounds in complete medium in a 96-well plate.

    • Add parasite culture (1% parasitemia, 1% hematocrit) to each well.

    • Include negative controls (untreated parasites) and positive controls (e.g., chloroquine).

  • Incubation: Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2).

  • Lysis and Staining:

    • Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I dye.

    • Add the lysis buffer to each well and mix.

    • Incubate in the dark at room temperature for 1 hour.

  • Data Acquisition: Read the fluorescence using a plate reader with excitation at 485 nm and emission at 530 nm.

  • Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Western Blot for Histone Hyperacetylation

This protocol is a standard method to detect changes in protein acetylation.

  • Treatment: Treat synchronous trophozoite-stage P. falciparum parasites (3-5% parasitemia) with the HDAC inhibitor (e.g., at 5x IC50) for 3 hours. Use a vehicle (e.g., DMSO) as a negative control.

  • Parasite Lysis:

    • Pellet the infected erythrocytes and lyse them with 0.15% saponin to release the parasites.

    • Wash the parasite pellet with PBS.

  • Protein Extraction: Resuspend the parasite pellet in 1x SDS loading dye and heat at 95°C for 5 minutes to lyse the parasites and denature the proteins.

  • SDS-PAGE and Transfer:

    • Separate the protein samples on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour.

    • Incubate the membrane with a primary antibody against an acetylated histone (e.g., anti-acetyl-H4) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Use a loading control, such as an antibody against total histone H3 or total protein stain, to ensure equal protein loading.

Visualizations

Experimental Workflow: Screening for Plasmodium-selective HDAC Inhibitors

G cluster_0 Primary Screening cluster_1 Hit Selection cluster_2 Mechanism of Action Validation cluster_3 Lead Optimization a Compound Library b P. falciparum Growth Inhibition Assay a->b c Human Cell Cytotoxicity Assay (e.g., HEK293) a->c d Calculate IC50 and Selectivity Index (SI) b->d c->d e Prioritize Hits with High Potency & Selectivity d->e f Histone Hyperacetylation Assay (Western Blot or ELISA) e->f g Confirmation of On-Target Activity f->g h Further Development g->h G start High activity in biochemical assay with recombinant PfHDAC1 q1 Is the recombinant enzyme pure? start->q1 check_purity Perform Western blot for host HDACs (e.g., hHDAC1) q1->check_purity Check contaminated Result: Host HDACs detected. Assay is unreliable. check_purity->contaminated Positive pure Result: No host HDACs detected. check_purity->pure Negative end_invalid Result is likely a false positive contaminated->end_invalid validate_cellular Validate with cellular assays: 1. Growth Inhibition 2. Histone Hyperacetylation pure->validate_cellular end_valid Hit is likely valid validate_cellular->end_valid

References

Improving the stability of FNDR-20123 in long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of FNDR-20123 in long-term experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a first-in-class, orally active anti-malarial agent that functions as a histone deacetylase (HDAC) inhibitor.[1] It shows potent activity against both Plasmodium and human HDACs, with IC50 values of 31 nM and 3 nM, respectively.[1][2] By inhibiting HDACs, this compound alters gene expression, which affects cell cycle and other critical cellular functions in the malaria parasite.[3] It specifically inhibits HDAC1, HDAC2, HDAC3, HDAC6, and HDAC8 at nanomolar concentrations.[1]

Q2: How should I prepare and store stock solutions of this compound?

A2: this compound is soluble in DMSO. For long-term storage, it is recommended to prepare a concentrated stock solution (e.g., 10 mM in 100% DMSO), aliquot it into single-use vials to avoid repeated freeze-thaw cycles, and store at -80°C for up to 6 months or -20°C for up to 1 month. When preparing the stock solution, warming the tube to 37°C and using an ultrasonic bath can aid in complete dissolution.

Q3: this compound is described as a "stable" compound. Why am I seeing inconsistent results in my long-term experiments?

A3: The reported stability of this compound refers to its metabolic stability in liver microsomes, where over 75% of the compound remains after a 2-hour incubation. However, stability in a long-term cell culture environment (e.g., 24-72 hours or longer) is also influenced by chemical stability in aqueous media at 37°C. Factors such as pH, media components, and non-specific binding to plastics can lead to a decrease in the effective concentration of the compound over time, resulting in inconsistent effects.

Q4: How often should I replace the media containing this compound in a long-term experiment?

A4: To counteract potential degradation and maintain a consistent effective concentration, it is best practice to replace the culture medium with fresh medium containing this compound every 24 to 48 hours. For very long-term experiments, it is advisable to empirically determine the stability of this compound in your specific cell culture conditions (see Experimental Protocol 2).

Q5: My cells are dying even at low concentrations of this compound. What could be the cause?

A5: While this compound has shown negligible cytotoxicity to HepG-2 and THP-1 cell lines, high concentrations of the solvent (DMSO) can be toxic to cells. It is crucial to ensure the final DMSO concentration in your culture medium is low, typically ≤ 0.5%, and ideally at or below 0.1%. Always include a vehicle control (media with the same final DMSO concentration) in your experiments to assess solvent toxicity.

Troubleshooting Guides

Problem 1: Precipitation or cloudiness observed after diluting this compound stock solution into cell culture medium.
  • Cause A: "Solvent Shock"

    • Explanation: Rapidly diluting a concentrated DMSO stock into an aqueous medium can cause the compound to crash out of solution due to its lower solubility in the aqueous environment.

    • Solution:

      • Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of media, first create an intermediate dilution in a smaller volume of serum-free media. Gently mix, and then add this intermediate dilution to the final volume of complete media.

      • Pre-warm the Media: Ensure the cell culture medium is at 37°C before adding the compound.

  • Cause B: Exceeding Maximum Soluble Concentration

    • Explanation: The desired final concentration of this compound may be higher than its maximum solubility in the specific cell culture medium being used.

    • Solution:

      • Determine Maximum Solubility: Perform a serial dilution of this compound in your specific cell culture medium and incubate at 37°C. Visually inspect for precipitation after a period relevant to your experiment (e.g., 24 hours). The highest concentration that remains clear is the maximum soluble concentration.

      • Adjust Experimental Concentration: If your intended concentration is too high, consider performing a dose-response experiment to determine the lowest effective concentration for your cell line.

Problem 2: Diminished or inconsistent biological effect of this compound over the course of a multi-day experiment.
  • Cause A: Chemical Degradation in Media

    • Explanation: Small molecules can degrade in cell culture media at 37°C over time. The hydroxamate group in this compound, for example, can be susceptible to hydrolysis.

    • Solution:

      • Frequent Media Changes: Replace the culture medium with fresh medium containing the desired concentration of this compound every 24 hours.

      • Verify Stability: If possible, use an analytical method like HPLC to determine the concentration of this compound in your culture medium over time to understand its degradation kinetics (see Experimental Protocol 2).

  • Cause B: Adsorption to Labware

    • Explanation: Hydrophobic compounds can adsorb to the surface of plastic labware (flasks, plates, pipette tips), reducing the effective concentration in the medium.

    • Solution:

      • Use Low-Binding Plastics: If significant adsorption is suspected, consider using low-protein-binding microplates and tubes.

      • Pre-treatment of Plates: In some cases, pre-incubating plates with media containing serum can help to block non-specific binding sites.

Data Presentation

Table 1: Physicochemical and In Vitro Properties of this compound

PropertyValueReference
Molecular Weight 413.9 g/mol
Solubility 31.25 mg/mL (75.50 mM) in DMSO
Storage (Stock Solution) -80°C for 6 months; -20°C for 1 month
Metabolic Stability > 75% remaining after 2h in human/mouse/rat liver microsomes
Plasma Protein Binding (Human) 57%
Half-life (Rats, 100 mg/kg p.o.) 5.5 hours

Table 2: In Vitro Inhibitory Activity of this compound

TargetIC50Reference
Plasmodium HDAC31 nM
Human HDAC3 nM
P. falciparum (Asexual Stage)41 nM
P. falciparum (Male Gametocytes)190 nM
Human HDAC125 nM
Human HDAC229 nM
Human HDAC32 nM
Human HDAC611 nM
Human HDAC8282 nM

Experimental Protocols

Protocol 1: Preparation and Dilution of this compound for Cell Culture Experiments

  • Prepare Stock Solution:

    • Accurately weigh the required mass of this compound powder.

    • Dissolve in anhydrous DMSO to a final concentration of 10 mM.

    • To aid dissolution, gently warm the tube to 37°C and/or sonicate for a few minutes. Visually inspect to ensure all solid has dissolved.

    • Aliquot the stock solution into single-use, sterile, low-binding microcentrifuge tubes.

    • Store aliquots at -80°C.

  • Dilute into Cell Culture Medium (Stepwise Method):

    • Thaw a single-use aliquot of the 10 mM stock solution.

    • Pre-warm your cell culture medium (both serum-free and complete) to 37°C.

    • Intermediate Dilution: Prepare an intermediate dilution by adding a small volume of the 10 mM stock to a larger volume of serum-free medium. For example, add 10 µL of 10 mM stock to 990 µL of serum-free medium to get a 100 µM solution. Mix gently by pipetting.

    • Final Dilution: Add the required volume of the intermediate dilution to your complete (serum-containing) cell culture medium to achieve the final desired concentration. For example, add 100 µL of the 100 µM intermediate dilution to 9.9 mL of complete medium for a final concentration of 1 µM.

    • Mix thoroughly by inverting the tube several times before adding to cells.

Protocol 2: Assessing the Stability of this compound in Cell Culture Medium

  • Preparation:

    • Prepare a solution of this compound in your complete cell culture medium at the highest concentration you plan to use in your experiments (e.g., 10 µM).

    • Dispense this solution into multiple sterile, sealed tubes (one for each time point) or into the wells of a sterile 96-well plate.

    • Immediately take a sample from one tube/well. This is your Time 0 (T=0) sample. Process it immediately as described in step 3.

  • Incubation:

    • Place the remaining samples in a cell culture incubator at 37°C, 5% CO2.

    • At predetermined time points (e.g., 2, 4, 8, 24, 48, 72 hours), remove one sample for analysis.

  • Sample Processing:

    • To precipitate proteins and halt degradation, add 3 volumes of cold acetonitrile to your media sample (e.g., 300 µL of acetonitrile for 100 µL of media).

    • Vortex vigorously for 30 seconds.

    • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube or HPLC vial for analysis.

  • Analysis:

    • Analyze the concentration of this compound in the processed samples using a validated High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration. This will provide the degradation profile of the compound under your specific experimental conditions.

Visualizations

FNDR_20123_Mechanism cluster_chromatin Chromatin State FNDR_20123 This compound HDACs Histone Deacetylases (HDAC1, 2, 3, 6, 8) FNDR_20123->HDACs Inhibits AcetylatedHistones Acetylated Histones (Relaxed Chromatin) HDACs->AcetylatedHistones Deacetylates DeacetylatedHistones Deacetylated Histones (Condensed Chromatin) Histones Histone Proteins GeneTranscription Gene Transcription AcetylatedHistones->GeneTranscription Promotes DeacetylatedHistones->GeneTranscription Represses

Caption: Mechanism of action for this compound as an HDAC inhibitor.

Troubleshooting_Workflow Start Inconsistent Results with This compound in Long-Term Assay CheckPrecipitation Precipitation or Cloudiness in Media? Start->CheckPrecipitation CheckDegradation Diminished Effect Over Time? CheckPrecipitation->CheckDegradation No SolventShock Implement Stepwise Dilution & Pre-warm Media CheckPrecipitation->SolventShock Yes ChangeMedia Increase Media Change Frequency (e.g., every 24h) CheckDegradation->ChangeMedia Yes End Optimized & Stable Experiment CheckDegradation->End No CheckSolubility Determine Max Soluble Conc. (Protocol 2) SolventShock->CheckSolubility CheckSolubility->End VerifyStability Assess Chemical Stability (Protocol 2) ChangeMedia->VerifyStability CheckAdsorption Consider Adsorption to Plastics (Use Low-Binding Ware) VerifyStability->CheckAdsorption CheckAdsorption->End

Caption: Troubleshooting workflow for this compound stability issues.

References

Technical Support Center: FNDR-20123 In Vivo Efficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in in vivo efficacy studies involving FNDR-20123.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing significant inter-animal variability in tumor growth within the same treatment group. What could be the cause and how can we mitigate this?

A1: Inter-animal variability is a common challenge in xenograft models. Several factors can contribute to this:

  • Tumor Cell Line Instability: The tumor cell line may have genetic drift over multiple passages. It is recommended to use cells from a consistent and low passage number.

  • Implantation Technique: Variability in the number of cells implanted, the depth of injection, and the location can lead to different growth rates. Ensure your team is thoroughly trained on a standardized implantation protocol.

  • Animal Health and Husbandry: Differences in animal age, weight, and overall health can impact tumor take rate and growth. Use age and weight-matched animals and ensure consistent housing and diet.

  • Inconsistent Drug Administration: Ensure accurate and consistent dosing for each animal. For oral gavage, check for any regurgitation. For parenteral routes, ensure the full dose is administered.

Troubleshooting Steps:

  • Perform a quality control check on your cell line, including STR profiling to confirm identity.

  • Refine and standardize the tumor implantation protocol. Consider using a guide for injection depth.

  • Implement a stringent animal selection process, using a narrow range for age and body weight.

  • Review and standardize drug formulation and administration procedures.

Q2: this compound showed excellent in vitro potency but is demonstrating suboptimal efficacy in our in vivo models. What are the potential reasons?

A2: A discrepancy between in vitro and in vivo efficacy is a frequent hurdle in drug development. The primary reasons often relate to pharmacokinetics (PK) and pharmacodynamics (PD).

  • Poor Bioavailability: this compound may have low oral bioavailability due to poor absorption or high first-pass metabolism.

  • Rapid Clearance: The compound might be rapidly cleared from circulation, preventing it from reaching the tumor at a sufficient concentration for a sustained period.

  • Off-Target Effects: In vivo, the compound may have off-target effects that counteract its anti-tumor activity.

  • Insufficient Target Engagement: The administered dose may not be sufficient to achieve the required level of target inhibition in the tumor tissue.

Troubleshooting Steps:

  • Conduct a pilot PK study to determine the bioavailability, half-life, and Cmax of this compound in the selected animal model.

  • Perform a PD study to measure the inhibition of the target (e.g., p-FNDR) in tumor tissue at different time points after dosing.

  • Consider reformulating the compound to improve its solubility and absorption.

  • Evaluate alternative dosing regimens, such as more frequent administration or a continuous infusion model.

Q3: We are observing signs of toxicity (e.g., weight loss, lethargy) in the this compound treatment group, even at doses that are not providing maximal efficacy. How should we proceed?

A3: Balancing efficacy and toxicity is a critical aspect of drug development.

  • On-Target Toxicity: The target of this compound may be expressed in healthy tissues, leading to on-target toxicity.

  • Off-Target Toxicity: this compound may be inhibiting other kinases or cellular targets, causing unintended toxic effects.

  • Metabolite-Induced Toxicity: A metabolite of this compound, rather than the parent compound, could be responsible for the observed toxicity.

Troubleshooting Steps:

  • Conduct a dose-range-finding study to identify the maximum tolerated dose (MTD).

  • Consider a more intermittent dosing schedule (e.g., dosing on alternate days or 5 days on/2 days off) to allow for recovery.

  • Perform histopathological analysis of major organs from the toxicology study to identify any tissue-specific damage.

  • If available, run a kinome scan to assess the selectivity of this compound and identify potential off-targets.

Quantitative Data Summary

Table 1: Hypothetical In Vivo Efficacy of this compound in a Xenograft Model

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (TGI)Mean Body Weight Change (%)
Vehicle Control-Daily1500 ± 250-+5%
This compound10Daily900 ± 18040%-2%
This compound30Daily450 ± 9070%-8%
This compound50Daily300 ± 6080%-15% (Exceeds MTD)
Competitor Drug20Daily600 ± 12060%-5%

Table 2: Hypothetical Pharmacokinetic Parameters of this compound

ParameterValue
Bioavailability (Oral)25%
Tmax (Oral)2 hours
Cmax (30 mg/kg, Oral)1.5 µM
Half-life (t½)4 hours
ClearanceHigh

Experimental Protocols

Protocol 1: Xenograft Tumor Model Efficacy Study

  • Cell Culture: Culture the selected human cancer cell line (e.g., A549) in the recommended medium and conditions. Ensure cells are in the logarithmic growth phase before implantation.

  • Animal Model: Use female athymic nude mice, 6-8 weeks old. Allow a one-week acclimatization period.

  • Tumor Implantation: Subcutaneously implant 5 x 10^6 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment groups (n=8-10 per group).

  • Drug Formulation and Administration: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose). Administer the drug and vehicle control daily via oral gavage.

  • Monitoring: Record tumor volume and body weight for each animal 2-3 times per week. Observe for any clinical signs of toxicity.

  • Endpoint: Euthanize the animals when tumors reach the predetermined endpoint (e.g., 2000 mm³), or at the end of the study period (e.g., 21 days). Collect tumors and other tissues for further analysis.

Visualizations

FNDR_20123_Signaling_Pathway Ligand Growth Factor Receptor FNDR (Receptor Tyrosine Kinase) Ligand->Receptor RAS RAS Receptor->RAS FNDR_20123 This compound FNDR_20123->Receptor Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation

Caption: Hypothetical signaling pathway for the this compound target.

In_Vivo_Efficacy_Workflow A Cell Culture & Expansion B Tumor Cell Implantation A->B C Tumor Growth Monitoring B->C D Randomization into Groups C->D E Treatment (Vehicle/FNDR-20123) D->E F Monitor Tumor Volume & Body Weight E->F G Endpoint Analysis (PK/PD, Histo) F->G

Caption: Standard workflow for an in vivo efficacy study.

Troubleshooting_Decision_Tree Start Suboptimal In Vivo Efficacy CheckPK Review Pharmacokinetics (PK) Start->CheckPK CheckPD Assess Target Engagement (PD) Start->CheckPD CheckTox Evaluate Toxicity Start->CheckTox PoorPK Action: Reformulate or Change Dosing Route/Schedule CheckPK->PoorPK Poor Bioavailability or High Clearance LowPD Action: Increase Dose or Improve Formulation CheckPD->LowPD Insufficient Target Inhibition in Tumor HighTox Action: Reduce Dose, Change Schedule, or Assess Off-Targets CheckTox->HighTox Significant Weight Loss or Adverse Events

Caption: Decision tree for troubleshooting suboptimal in vivo efficacy.

Best practices for handling and storing FNDR-20123

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for handling, storing, and utilizing FNDR-20123 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a first-in-class, orally active anti-malarial compound.[1][2] Its primary mechanism of action is the inhibition of histone deacetylases (HDACs).[1][3] HDACs are enzymes that remove acetyl groups from histones, playing a crucial role in the regulation of gene expression.[3] By inhibiting HDACs, this compound interferes with essential biological processes in the malaria parasite, Plasmodium falciparum.

Q2: What are the recommended storage conditions for this compound?

A2: For long-term storage, this compound should be stored at -20°C. Stock solutions can be stored at -20°C for several months. If stored at -80°C, the stock solution is stable for up to 6 months. For short-term storage at -20°C, it is recommended to use the solution within one month. It is crucial to avoid repeated freeze-thaw cycles.

Q3: How should I dissolve this compound for in vitro experiments?

A3: this compound is soluble in DMSO. The product data sheet indicates a solubility of 31.25 mg/mL (75.50 mM) in DMSO, though achieving this may require sonication. For easier dissolution, it is recommended to warm the tube to 37°C and use an ultrasonic bath for a short period. For in vivo studies, the compound has been dissolved in 100% DMSO for initial preparation.

Q4: Is this compound selective for specific HDAC isoforms?

A4: this compound is considered a pan-HDAC inhibitor, meaning it inhibits multiple HDAC isoforms. It has been shown to inhibit human HDAC1, HDAC2, HDAC3, HDAC6, and HDAC8 with IC50 values of 25, 29, 2, 11, and 282 nM, respectively. It also inhibits Class III HDAC isoforms at nanomolar concentrations.

Q5: What is the anti-malarial activity of this compound?

A5: this compound demonstrates potent activity against Plasmodium falciparum. It has an IC50 of 41 nM against the asexual blood stage and an IC50 of 190 nM against male gametocytes, indicating it has the potential to control transmission. The compound is also effective against drug-resistant parasite strains.

Data Presentation

Physicochemical and Pharmacokinetic Properties
PropertyValueReference
Molecular Weight413.9 g/mol
FormulaC21H24ClN5O2
Solubility (DMSO)31.25 mg/mL (75.50 mM)
Human Plasma Protein Binding57%
hERG Liability> 100 µM
CYP Isoform InhibitionIC50 > 25 µM
In Vitro Inhibitory Activity (IC50)
TargetIC50 Value (nM)Reference
Plasmodium HDAC31
Human HDAC (HeLa Nuclear Extract)3
Human HDAC125
Human HDAC229
Human HDAC32
Human HDAC611
Human HDAC8282
P. falciparum (Asexual Stage)41
P. falciparum (Male Gametocytes)190

Troubleshooting Guides

Issue 1: this compound Precipitates Out of Solution During Experiment

  • Question: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous culture medium. What should I do?

  • Answer: This is a common issue when transferring a compound from a high-concentration organic stock to an aqueous buffer.

    • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay medium is low (typically ≤0.5%) to maintain solubility and minimize solvent toxicity to cells.

    • Serial Dilutions: Prepare intermediate dilutions of your this compound stock in culture medium rather than adding a small volume of high-concentration stock directly.

    • Pre-warm Medium: Pre-warming the culture medium to 37°C before adding the compound can help improve solubility.

    • Vortexing: When adding the compound to the medium, vortex or mix the solution immediately and thoroughly to facilitate rapid dispersion.

Issue 2: Inconsistent Anti-malarial Activity in In Vitro Assays

  • Question: I am observing significant variability in the IC50 values for this compound against P. falciparum between experiments. What could be the cause?

  • Answer: Variability can stem from several factors in the assay protocol.

    • Compound Stability: Ensure your stock solution is stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles. For working solutions in in vivo experiments, it is recommended to prepare them fresh on the day of use.

    • Parasite Synchronization: Inconsistent levels of parasite synchronization can lead to variable results. Ensure your P. falciparum cultures are tightly synchronized at the desired life stage (e.g., ring stage) before drug addition.

    • Cell Density: Verify that you are using a consistent hematocrit and parasitemia level across all plates and experiments, as variations can affect the apparent potency of the compound.

    • Plate Reader Settings: For fluorescence-based assays, ensure the plate reader's excitation and emission wavelengths are correctly set (e.g., excitation ~360 nm, emission ~460 nm for some HDAC assay kits).

Experimental Protocols

Protocol: HDAC Fluorescent Activity Assay

This protocol is adapted from methodologies used to assess the activity of this compound.

Materials:

  • This compound stock solution (in 100% DMSO)

  • Recombinant human or Plasmodium HDAC enzyme

  • HDAC Assay Buffer (e.g., 25 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • HDAC fluorogenic substrate

  • Developer solution

  • Black 96-well microplate

  • Plate reader with fluorescence capabilities

Methodology:

  • Prepare Serial Dilutions: Prepare a serial dilution of this compound in HDAC Assay Buffer. Also, prepare a no-inhibitor control (buffer + DMSO) and a blank control (buffer only, no enzyme).

  • Enzyme Preparation: Dilute the HDAC enzyme to the optimized concentration (e.g., 4 ng/µL) in cold HDAC Assay Buffer.

  • Reaction Setup: In the 96-well plate, add the following to each well:

    • 25 µL of HDAC Assay Buffer

    • 5 µL of the serially diluted this compound or control solution.

    • 10 µL of the diluted HDAC enzyme (or buffer for the blank).

  • Initiate Reaction: Add 10 µL of the HDAC substrate to each well to start the reaction.

  • Incubation: Mix the plate gently and incubate at 37°C for 30-60 minutes, protected from light.

  • Stop Reaction: Add 50 µL of developer solution to each well. The developer stops the enzymatic reaction and generates a fluorescent signal from the deacetylated substrate.

  • Read Fluorescence: Incubate for another 15 minutes at room temperature. Measure the fluorescence using a plate reader (e.g., excitation at 360 nm, emission at 460 nm).

  • Data Analysis: Subtract the blank reading from all other readings. Plot the percent inhibition against the log concentration of this compound and use non-linear regression to calculate the IC50 value.

Mandatory Visualization

FNDR_20123_Mechanism cluster_0 Cell Nucleus DNA DNA Histone Histone Proteins Chromatin Condensed Chromatin (Gene Silencing) HAT HAT (Acetylation) Chromatin->HAT Open_Chromatin Open Chromatin (Gene Expression) HAT->Open_Chromatin Adds Acetyl Groups HDAC HDAC (Deacetylation) HDAC->Chromatin Removes Acetyl Groups Open_Chromatin->HDAC FNDR This compound FNDR->HDAC Inhibits

Caption: Simplified signaling pathway of this compound action on histone deacetylation.

Experimental_Workflow prep 1. Prepare Stock Solution This compound in 100% DMSO Store at -20°C dilute 2. Create Serial Dilutions Dilute stock in assay buffer prep->dilute plate 3. Plate Reagents Add buffer, enzyme, and diluted this compound to well dilute->plate incubate 4. Start & Incubate Add substrate, incubate at 37°C plate->incubate develop 5. Develop & Read Add developer, measure fluorescence incubate->develop analyze 6. Analyze Data Calculate % inhibition and IC50 develop->analyze

Caption: Experimental workflow for an in vitro this compound HDAC inhibition assay.

Caption: Logical diagram for troubleshooting this compound solubility issues.

References

Interpreting unexpected results in FNDR-20123 experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for FNDR-20123. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results that may arise during experimentation with this novel kinase inhibitor.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing lower-than-expected potency (higher IC50) of this compound in our cell-based assays compared to the reported values. What could be the cause?

A1: This is a common issue that can stem from several factors. Below is a troubleshooting guide to help you identify the potential cause.

Troubleshooting Guide: Lower-than-Expected Potency

Potential Cause Recommended Action Expected Outcome
Compound Stability This compound is sensitive to repeated freeze-thaw cycles. Prepare single-use aliquots of your stock solution.Consistent IC50 values across experiments.
Cell Line Variation The target kinase expression levels can vary between cell lines and even passages. Confirm target expression via Western Blot or qPCR.Potency will correlate with the expression level of the target kinase.
Assay Interference Components in your cell culture media (e.g., serum proteins) may bind to this compound, reducing its effective concentration.A dose-response curve with a steeper and more consistent slope.
Incorrect Assay Endpoint The selected time point for measuring cell viability may be too early to observe the full effect of this compound.IC50 values will decrease with a more appropriate incubation time.

Logical Troubleshooting Flow for Potency Issues

G start Start: Lower Potency Observed check_aliquots Are you using single-use aliquots? start->check_aliquots prepare_aliquots Action: Prepare single-use aliquots. check_aliquots->prepare_aliquots No check_target Is target kinase expression confirmed? check_aliquots->check_target Yes prepare_aliquots->check_target confirm_expression Action: Confirm expression via WB/qPCR. check_target->confirm_expression No check_serum Are you running the assay in high-serum media? check_target->check_serum Yes confirm_expression->check_serum reduce_serum Action: Test in reduced-serum media. check_serum->reduce_serum No check_endpoint Is the assay endpoint optimized? check_serum->check_endpoint Yes reduce_serum->check_endpoint time_course Action: Perform a time-course experiment. check_endpoint->time_course No end_point Resolution: Consistent IC50 achieved. check_endpoint->end_point Yes time_course->end_point

Caption: Troubleshooting workflow for lower-than-expected potency of this compound.

Q2: We are observing significant off-target effects at concentrations close to the IC50 of this compound. How can we investigate this?

A2: Off-target effects are a critical aspect of drug development. This compound is known to have some affinity for other kinases in the same family. A systematic approach is necessary to deconvolve these effects.

Troubleshooting Guide: Off-Target Effects

Potential Cause Recommended Action Expected Outcome
Lack of Specificity This compound may be inhibiting kinases with similar ATP-binding pockets.Identification of specific off-target kinases.
Cellular Context The observed phenotype might be a result of inhibiting a downstream substrate of an off-target kinase.A clearer understanding of the signaling pathways being affected.
Compound Purity Impurities in the synthesized this compound lot could have their own biological activity.Consistent results with a new, high-purity batch of the compound.

Proposed Signaling Pathway Investigation

G FNDR_20123 This compound TargetKinase Target Kinase FNDR_20123->TargetKinase Inhibition OffTargetKinase Off-Target Kinase FNDR_20123->OffTargetKinase Inhibition Downstream_Target Downstream Pathway (Apoptosis) TargetKinase->Downstream_Target Activation Downstream_OffTarget Off-Target Pathway (Cell Cycle Arrest) OffTargetKinase->Downstream_OffTarget Activation

Caption: Hypothesized signaling pathway of this compound, including a potential off-target.

Experimental Protocols

Protocol 1: Western Blot for Target Kinase Expression

Objective: To confirm the expression of the target kinase in the cell line of interest.

Materials:

  • Cell lysis buffer (RIPA buffer)

  • Protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk in TBST)

  • Primary antibody against the target kinase

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Add 1 mL of ice-cold lysis buffer with inhibitors.

    • Incubate on ice for 30 minutes.

    • Scrape cells and centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant (cell lysate).

  • Protein Quantification:

    • Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Run the gel at 100V for 90 minutes.

    • Transfer the proteins to a PVDF membrane at 100V for 60 minutes.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane 3 times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3 times with TBST.

  • Detection:

    • Add the chemiluminescent substrate and visualize the bands using a gel documentation system.

Experimental Workflow for Western Blot

G start Start: Cell Culture lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds_page SDS-PAGE quant->sds_page transfer Western Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection secondary_ab->detection end_point End: Analyze Results detection->end_point

Caption: Step-by-step experimental workflow for Western Blot analysis.

Protocol 2: Cell Viability Assay (MTS)

Objective: To determine the IC50 of this compound in a specific cell line.

Materials:

  • 96-well plates

  • Cells of interest

  • Complete growth media

  • This compound stock solution

  • MTS reagent

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed 5,000 cells per well in a 96-well plate.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete growth media.

    • Remove the old media from the cells and add 100 µL of the compound dilutions.

    • Include a vehicle control (DMSO) and a no-cell control (media only).

    • Incubate for 72 hours.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 2-4 hours at 37°C.

  • Data Acquisition:

    • Read the absorbance at 490 nm using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (no-cell control).

    • Normalize the data to the vehicle control.

    • Plot the dose-response curve and calculate the IC50 using non-linear regression.

IC50 Determination Workflow

G seed Seed Cells in 96-well Plate treat Treat with this compound Serial Dilution seed->treat incubate Incubate for 72 hours treat->incubate mts Add MTS Reagent incubate->mts read Read Absorbance at 490 nm mts->read analyze Analyze Data and Calculate IC50 read->analyze

Caption: Workflow for determining the IC50 of this compound using an MTS assay.

How to mitigate FNDR-20123 toxicity in animal models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of FNDR-20123 in animal models. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a first-in-class, orally active anti-malarial compound that functions as a histone deacetylase (HDAC) inhibitor.[1][2][3] It targets both Plasmodium and human HDACs, with IC50 values of 31 nM and 3 nM, respectively.[1][2] Specifically, this compound has been shown to inhibit HDAC1, HDAC2, HDAC3, HDAC6, and HDAC8. Its anti-malarial activity is observed against both the asexual and sexual blood stages of Plasmodium falciparum.

Q2: What is the known toxicity profile of this compound in animal models?

Preclinical studies have consistently demonstrated a favorable safety profile for this compound with no significant toxicity reported. A 14-day toxicokinetic study in Sprague-Dawley rats with daily oral doses of up to 150 mg/kg did not show any adverse effects on body weight or organ weights. Another 14-day study in rats at a daily dose of 100 mg/kg also reported no abnormalities in body weight or gross organ pathology.

Q3: Has this compound shown any off-target liabilities in preclinical safety testing?

In vitro safety profiling has indicated a low risk of off-target effects. This compound has shown no human Ether-à-go-go-Related Gene (hERG) liability at concentrations greater than 100 µM and does not inhibit major cytochrome P450 (CYP) isoforms (IC50 > 25 µM). Furthermore, it has demonstrated negligible cytotoxicity against HepG-2 and THP-1 human cell lines.

Troubleshooting Guide

While published studies indicate a high safety margin for this compound, this guide provides troubleshooting for unexpected observations during in vivo experiments.

Observed Issue Potential Cause Recommended Action
Unexpected weight loss or reduced food/water intake in animals. Although not reported for this compound, this can be a general sign of compound-related stress or toxicity. It could also be related to the vehicle used for administration or the stress of the procedure itself.1. Monitor animal health daily, including body weight, food and water intake, and clinical signs. 2. Include a vehicle-only control group to differentiate effects of the compound from the vehicle. 3. Consider reducing the dose or the frequency of administration. 4. Consult with a veterinarian to rule out other causes of morbidity.
Skin irritation or inflammation at the injection site (for subcutaneous administration). This may be due to the formulation (e.g., pH, solvent) rather than the compound itself.1. Ensure the pH of the formulation is within a physiologically acceptable range. 2. Consider alternative, well-tolerated vehicles. 3. Rotate injection sites. 4. Observe the site for any signs of irritation and record observations systematically.
Inconsistent efficacy results between experiments. This could be due to variability in drug preparation, administration, animal model, or parasite strain.1. Ensure consistent and proper preparation of the dosing solution. This compound has been formulated in 0.1% (v/v) Tween 80 + 0.5% (w/v) methylcellulose. 2. Verify the accuracy of the dosing volume and technique (e.g., oral gavage). 3. Ensure the health and uniformity of the animal cohort. 4. Confirm the identity and drug-sensitivity profile of the Plasmodium strain being used.

Experimental Protocols

14-Day Repeated Dose Oral Toxicity Study in Sprague-Dawley Rats
  • Animal Model: Male and female Sprague-Dawley rats, weighing approximately 200-250g.

  • Grouping: Animals are randomized into control and test groups based on body weight.

  • Formulation: this compound is suspended in a vehicle of 0.1% (v/v) Tween 80 and 0.5% (w/v) methylcellulose.

  • Dosing: The compound is administered once daily for 14 consecutive days via oral gavage at a dose volume of 10 mL/kg. Dose levels tested were 50, 100, and 150 mg/kg body weight. The control group receives the vehicle only.

  • Monitoring:

    • Clinical Signs: Animals are observed daily for any adverse clinical signs or mortality.

    • Body Weight: Body weight is recorded regularly throughout the study.

  • Terminal Procedures: At the end of the 14-day period, animals are euthanized, and a gross pathological examination of organs is performed. Organ weights are also recorded.

In Vivo Efficacy Study in a SCID Mouse Model of P. falciparum Malaria
  • Animal Model: Humanized SCID mice are used.

  • Infection: Mice are infected with P. falciparum.

  • Formulation: For oral administration, this compound is prepared in a suitable vehicle.

  • Dosing: Treatment with this compound is initiated post-infection. In one study, oral doses of 10 and 50 mg/kg were administered for 4 days.

  • Monitoring:

    • Parasitemia: Tail blood is collected to monitor the level of parasitemia by microscopy.

  • Efficacy Endpoint: The primary endpoint is the reduction in parasitemia compared to the vehicle-treated control group.

Data Summary

In Vitro Safety and Potency of this compound
Parameter Result Reference
Plasmodium HDAC IC50 31 nM
Human HDAC IC50 3 nM
P. falciparum (asexual stage) IC50 41 nM
P. falciparum (male gametocytes) IC50 190 nM
hERG Liability > 100 µM
CYP Isoform Inhibition IC50 > 25 µM
Cytotoxicity (HepG-2, THP-1) Negligible
Pharmacokinetic Parameters of this compound in Rats (100 mg/kg, oral)
Parameter Value Reference
Cmax 1.1 µM
T1/2 5.5 hours

Visualizations

Signaling Pathway of this compound

FNDR_20123_Pathway FNDR This compound HDAC Histone Deacetylases (e.g., HDAC1, 2, 3, 6, 8) FNDR->HDAC Inhibition Deacetylation Deacetylation HDAC->Deacetylation Histones Acetylated Histones Histones->Deacetylation Chromatin Condensed Chromatin Deacetylation->Chromatin Transcription Transcriptional Repression Chromatin->Transcription

Caption: this compound inhibits HDACs, preventing histone deacetylation.

Experimental Workflow for In Vivo Toxicity Assessment

Toxicity_Workflow start Start: Animal Acclimatization grouping Randomization into Groups (Vehicle, this compound Doses) start->grouping dosing Daily Oral Dosing (14 Days) grouping->dosing monitoring Daily Monitoring: - Clinical Signs - Body Weight dosing->monitoring termination End of Study: Euthanasia dosing->termination necropsy Gross Necropsy & Organ Weight Analysis termination->necropsy

Caption: Workflow for a 14-day repeated dose toxicity study.

Troubleshooting Logic for Unexpected Adverse Events

Troubleshooting_Logic adverse_event Adverse Event Observed? is_in_vehicle Present in Vehicle Group? adverse_event->is_in_vehicle Yes no_issue No Compound-Related Adverse Event adverse_event->no_issue No is_dose_dependent Is it Dose-Dependent? is_in_vehicle->is_dose_dependent No vehicle_issue Potential Vehicle/ Procedure Issue is_in_vehicle->vehicle_issue Yes is_dose_dependent->vehicle_issue No compound_related Potentially Compound-Related is_dose_dependent->compound_related Yes reassess_dose Re-evaluate Dose & Formulation compound_related->reassess_dose

Caption: Decision tree for investigating unexpected adverse events.

References

Refining FNDR-20123 treatment protocols for resistant parasite lines

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: FNDR-20123

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for refining this compound treatment protocols, particularly for resistant parasite lines.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is an experimental antiparasitic agent that functions as a competitive inhibitor of the parasite-specific enzyme Pyruvate Kinase (PK). By binding to the enzyme's active site, this compound blocks the conversion of phosphoenolpyruvate to pyruvate, a critical step in glycolysis. This inhibition leads to a rapid depletion of cellular ATP, resulting in metabolic collapse and parasite death.

Q2: What are the primary suspected mechanisms of resistance to this compound?

A2: Two primary mechanisms of resistance have been identified in laboratory-selected resistant parasite lines:

  • Target-Site Mutation: Point mutations in the gene encoding the parasite's Pyruvate Kinase (PK) enzyme can alter the binding affinity of this compound, reducing its inhibitory effect.

  • Increased Drug Efflux: Upregulation of ATP-binding cassette (ABC) transporter proteins on the parasite's cell membrane can actively pump this compound out of the cell, lowering its intracellular concentration to sub-lethal levels.

Q3: What is the recommended starting concentration range for in vitro susceptibility assays?

A3: For initial screening against sensitive (wild-type) parasite lines, a starting concentration range of 0.1 nM to 100 nM is recommended. For known resistant lines, this range should be adjusted to 10 nM to 10 µM to accurately determine the half-maximal inhibitory concentration (IC50).

Troubleshooting Guides

Q4: My IC50 values for this compound are inconsistent across replicate experiments. What are the common causes?

A4: Inconsistent IC50 values can stem from several factors. Refer to the decision tree below for a systematic approach to troubleshooting. Common causes include:

  • Reagent Instability: Ensure this compound stock solutions are fresh and protected from light. Aliquot stocks to avoid repeated freeze-thaw cycles.

  • Inaccurate Parasite Counting: Use a standardized method (e.g., hemocytometer) for determining parasite density to ensure consistent seeding in assay plates.

  • Assay Conditions: Verify that incubation times, temperature, and gas composition (if applicable) are strictly controlled.

  • Plate Reader Settings: Confirm that the correct excitation/emission wavelengths and gain settings are used for your detection method (e.g., fluorescence-based assays).

G A Inconsistent IC50 Results B Check Reagent Stability A->B C Review Parasite Seeding A->C D Verify Assay Conditions A->D E Confirm Instrument Settings A->E F Prepare Fresh Stock Solutions & Aliquot B->F Degradation Suspected G Standardize Counting (e.g., Hemocytometer) C->G Inaccurate Counts H Calibrate Incubator & Gas Mixture D->H Environmental Drift I Run Calibration Plate & Check Settings E->I Reader Error

Caption: Troubleshooting Decision Tree for Inconsistent IC50 Results.

Q5: I suspect a parasite line has developed resistance to this compound. How do I begin to investigate the mechanism?

A5: A step-wise approach is recommended to differentiate between the most common resistance mechanisms. The workflow diagram below outlines the process.

  • Confirm Resistance: First, perform a dose-response assay to confirm the shift in the IC50 value compared to the sensitive parent line.

  • Sequence the Target Gene: Amplify and sequence the parasite's Pyruvate Kinase (PK) gene. Compare the sequence to the wild-type to identify any mutations within or near the drug-binding site.

  • Assess Efflux Pump Activity: If no target-site mutations are found, evaluate the activity of ABC transporters using a substrate efflux assay, such as the Rhodamine 123 efflux assay. Increased efflux in the resistant line suggests this as the mechanism.

G cluster_0 Investigation Workflow A Suspected Resistance in Parasite Line B Perform Dose-Response Assay (IC50) A->B C Is IC50 Significantly Higher than WT? B->C D Sequence Pyruvate Kinase (PK) Gene C->D Yes J No Resistance Detected C->J No E Mutation Found in Drug-Binding Site? D->E F Perform ABC Transporter Efflux Assay E->F No H Conclusion: Target-Site Resistance E->H Yes G Increased Efflux Activity Observed? F->G I Conclusion: Efflux-Mediated Resistance G->I Yes K Investigate Other Mechanisms G->K No G cluster_0 Parasite Cell cluster_1 Resistance Mechanisms PK Pyruvate Kinase (PK) PYR Pyruvate PK->PYR Catalysis PEP PEP PEP->PK Substrate ATP ATP Production PYR->ATP DEATH Metabolic Collapse & Cell Death ATP->DEATH PK_MUT Mutated PK ABC ABC Transporter DRUG_OUT This compound ABC->DRUG_OUT DRUG This compound DRUG->PK Inhibition DRUG->PK_MUT Reduced Inhibition DRUG->ABC Efflux

Validation & Comparative

FNDR-20123 vs. Vorinostat: A Comparative Guide to Antimalarial HDAC Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant Plasmodium falciparum necessitates the development of novel antimalarial therapeutics. Histone deacetylase (HDAC) inhibitors have emerged as a promising class of compounds that target epigenetic mechanisms essential for the parasite's life cycle. This guide provides a detailed, objective comparison of a novel HDAC inhibitor, FNDR-20123, with the well-established HDAC inhibitor, vorinostat (SAHA), in the context of their antimalarial properties. The information presented is supported by available experimental data to aid researchers in their drug discovery and development efforts.

Executive Summary

This compound demonstrates superior in vitro potency against P. falciparum asexual and sexual stages compared to vorinostat.[1][2][3][4][5] While both are pan-HDAC inhibitors, this compound exhibits a distinct isoform selectivity profile. Furthermore, this compound displays a more favorable pharmacokinetic profile in preclinical studies, suggesting potential for a more effective in vivo dosing regimen. This guide will delve into the quantitative data, experimental methodologies, and relevant biological pathways to provide a comprehensive comparison.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data for this compound and vorinostat from various experimental studies.

Table 1: In Vitro Antimalarial and HDAC Inhibitory Activity

ParameterThis compoundVorinostat (SAHA)Reference
P. falciparum Asexual Stage IC50 41-42 nM~150 nM
P. falciparum Male Gametocyte IC50 190 nMData not available
P. falciparum Female Gametocyte IC50 > 5 µMData not available
Plasmodium HDAC (PfHDAC1) IC50 31 nMData not available
Human Pan-HDAC (HeLa nuclear extract) IC50 3 nM78 nM
Human HDAC1 IC50 25 nM83 nM
Human HDAC2 IC50 29 nM78 nM
Human HDAC3 IC50 2 nM32 nM
Human HDAC6 IC50 11 nM128 nM
Human HDAC8 IC50 282 nM1612 nM

Table 2: Cytotoxicity and Selectivity

ParameterThis compoundVorinostat (SAHA)Reference
HepG-2 Cytotoxicity NegligibleData not available
THP-1 Cytotoxicity NegligibleData not available
Selectivity for P. falciparum vs. Mammalian Cells High (inferred from low cytotoxicity)Modest (SI = 27-46)

Table 3: Pharmacokinetic Parameters

ParameterThis compound (in rats, 100 mg/kg oral)Vorinostat (in mice, 50 mg/kg oral)Reference
Cmax 1.1 µMData not available
T1/2 5.5 hShorter than panobinostat
Oral Bioavailability Good exposures observed1.8–11% (in humans)

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of results.

In Vitro Antimalarial Activity Assay (P. falciparum)

The inhibitory concentration 50% (IC50) against the asexual blood stage of P. falciparum is a standard measure of antimalarial potency. A common method is the SYBR Green I-based fluorescence assay.

  • Parasite Culture: P. falciparum strains (e.g., 3D7 or Dd2) are cultured in human erythrocytes in RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin at 37°C in a low oxygen environment (5% CO2, 5% O2, 90% N2).

  • Compound Preparation: Test compounds (this compound, vorinostat) are serially diluted in DMSO and then further diluted in culture medium.

  • Assay Plate Preparation: The diluted compounds are added to 96-well or 384-well plates containing synchronized ring-stage parasites at a specific parasitemia and hematocrit.

  • Incubation: Plates are incubated for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining: A lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is added to each well.

  • Fluorescence Reading: The fluorescence intensity, which is proportional to the amount of parasitic DNA, is measured using a fluorescence plate reader.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

HDAC Enzyme Inhibition Assay

The inhibitory activity against HDAC enzymes is determined using commercially available kits or by measuring the deacetylation of a fluorogenic substrate.

  • Enzyme and Substrate Preparation: Recombinant human or Plasmodium HDAC enzymes and a fluorogenic acetylated peptide substrate are used.

  • Compound Incubation: The test compounds are pre-incubated with the HDAC enzyme in an assay buffer.

  • Reaction Initiation: The fluorogenic substrate is added to initiate the deacetylase reaction.

  • Development: A developer solution is added to stop the reaction and generate a fluorescent signal from the deacetylated substrate.

  • Fluorescence Measurement: The fluorescence is read on a plate reader.

  • IC50 Calculation: The IC50 values are determined from the dose-response curves.

In Vivo Efficacy in a Murine Malaria Model

The in vivo antimalarial activity is assessed in mouse models of malaria.

  • Animal Model: Immunocompromised mice (e.g., SCID) are engrafted with human erythrocytes and infected with P. falciparum.

  • Drug Administration: The test compounds are administered orally or via other routes at various doses for a specified number of days post-infection.

  • Parasitemia Monitoring: Parasitemia is monitored daily by microscopic examination of Giemsa-stained thin blood smears.

  • Efficacy Determination: The reduction in parasitemia in the treated groups is compared to the vehicle-treated control group to determine the efficacy of the compound.

Mandatory Visualization

Signaling Pathway: HDAC Inhibition in Plasmodium falciparum

HDAC_Inhibition_Pathway cluster_nucleus Parasite Nucleus cluster_drug_action Drug Action cluster_outcome Outcome HDAC Histone Deacetylase (HDAC) Histones Histones HDAC->Histones Deacetylation Hyperacetylation Histone Hyperacetylation HAT Histone Acetyltransferase (HAT) HAT->Histones Acetylation Chromatin Chromatin Histones->Chromatin DNA DNA DNA->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Regulation FNDR_20123 This compound FNDR_20123->HDAC Inhibition Vorinostat Vorinostat Vorinostat->HDAC Inhibition Parasite_Death Parasite Death Hyperacetylation->Parasite_Death

Caption: Mechanism of action of HDAC inhibitors in P. falciparum.

Experimental Workflow: In Vitro Antimalarial Assay

Antimalarial_Assay_Workflow Start Start: P. falciparum Culture Compound_Prep Prepare Serial Dilutions of this compound & Vorinostat Start->Compound_Prep Plate_Setup Add Parasites and Compounds to 384-well Plate Start->Plate_Setup Compound_Prep->Plate_Setup Incubation Incubate for 72 hours (37°C, low O2) Plate_Setup->Incubation Lysis_Staining Add Lysis Buffer with SYBR Green I Incubation->Lysis_Staining Fluorescence_Reading Read Fluorescence (Plate Reader) Lysis_Staining->Fluorescence_Reading Data_Analysis Calculate IC50 Values Fluorescence_Reading->Data_Analysis End End: Determine Potency Data_Analysis->End

Caption: Workflow for SYBR Green I-based antimalarial assay.

Conclusion

Based on the available data, this compound presents a promising profile as a next-generation antimalarial HDAC inhibitor. Its superior in vitro potency against both the disease-causing asexual stages and the transmission-competent gametocytes of P. falciparum suggests a dual therapeutic benefit. The enhanced potency of this compound over vorinostat, coupled with its favorable pharmacokinetic properties in preclinical models, indicates a higher potential for achieving effective therapeutic concentrations in vivo. While vorinostat has demonstrated proof-of-concept for the utility of HDAC inhibitors in treating malaria, its modest selectivity and less optimal pharmacokinetics may limit its clinical application for this indication. Further head-to-head in vivo studies are warranted to fully elucidate the comparative efficacy and safety of this compound and vorinostat. The distinct HDAC isoform selectivity of this compound may also offer a different therapeutic window and side-effect profile, which should be a focus of future investigations. Researchers in the field of antimalarial drug development should consider these factors when prioritizing candidates for further preclinical and clinical evaluation.

References

Comparative Efficacy Analysis: FNDR-20123 Versus Atovaquone in Anti-Malarial Applications

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of the novel anti-malarial candidate FNDR-20123 and the established drug atovaquone. The comparison focuses on their respective mechanisms of action, in vitro and in vivo efficacy, and safety profiles, supported by experimental data to inform research and development decisions in the pursuit of new anti-malarial therapies.

**Executive Summary

This compound, a first-in-class histone deacetylase (HDAC) inhibitor, demonstrates potent anti-malarial activity against Plasmodium falciparum, including multi-drug resistant strains.[1][2][3] Emerging data suggests that this compound exhibits a faster parasite-killing profile compared to atovaquone, a well-established mitochondrial electron transport chain inhibitor.[1][2] This guide synthesizes available data to provide a direct comparison of these two compounds, highlighting their potential roles in the anti-malarial drug landscape.

Mechanism of Action

The fundamental difference in the efficacy of this compound and atovaquone stems from their distinct molecular targets and mechanisms of action.

This compound is a pan-HDAC inhibitor, targeting the histone deacetylase enzymes of Plasmodium falciparum. By inhibiting HDACs, this compound is believed to disrupt the regulation of gene expression crucial for the parasite's life cycle, leading to cell death. It has been shown to be a potent inhibitor of both Plasmodium and human HDACs.

Atovaquone acts as a competitive inhibitor of the mitochondrial electron transport chain, specifically targeting the cytochrome bc1 complex (Complex III). This inhibition disrupts mitochondrial function, leading to a collapse of the mitochondrial membrane potential and subsequent inhibition of pyrimidine biosynthesis, which is essential for DNA and RNA synthesis in the parasite.

Signaling Pathway Diagrams

cluster_FNDR This compound Pathway FNDR This compound HDAC Plasmodium HDACs FNDR->HDAC Inhibits Acetylation Increased Histone Acetylation FNDR->Acetylation Promotes Histones Histone Proteins HDAC->Histones Deacetylates Histones->Acetylation Gene Altered Gene Expression Acetylation->Gene Death Parasite Death Gene->Death

Caption: this compound Mechanism of Action.

cluster_Atovaquone Atovaquone Pathway Atovaquone Atovaquone ETC Mitochondrial Electron Transport Chain (bc1 complex) Atovaquone->ETC Inhibits Mito Mitochondrial Membrane Potential Collapse ETC->Mito DHODH Dihydroorotate Dehydrogenase (DHODH) Inhibition Mito->DHODH Pyrimidine Pyrimidine Biosynthesis Inhibition DHODH->Pyrimidine Death Parasite Death Pyrimidine->Death

Caption: Atovaquone Mechanism of Action.

Comparative In Vitro Efficacy

This compound has demonstrated potent activity against the asexual and sexual stages of P. falciparum. A key finding from preclinical studies is its superior in vitro killing kinetics compared to atovaquone.

ParameterThis compoundAtovaquoneReference
Target Histone Deacetylases (HDACs)Cytochrome bc1 complex,
P. falciparum Asexual Blood Stage IC50 41-42 nMNot directly compared in the same study,
P. falciparum Male Gametocyte IC50 190 nMNot available in provided data,
In Vitro Killing Profile Faster than atovaquoneSlower than this compound,
Activity against Resistant Strains Active against multi-drug resistant strainsResistance can develop through mutations in cytochrome b,

In Vivo Efficacy

In vivo studies in a SCID mouse model of human P. falciparum malaria have shown that this compound can significantly reduce parasitemia when administered orally. Atovaquone, typically in combination with proguanil (Malarone), has a long history of clinical use and has demonstrated high efficacy in both the treatment and prophylaxis of malaria.

Study TypeThis compoundAtovaquoneReference
Animal Model SCID mouse model with P. falciparumVarious preclinical and clinical studies,
Outcome Significant reduction in parasitemia with oral and subcutaneous administrationHigh prophylactic efficacy (95.8%) and effective treatment,

Experimental Protocols

P. falciparum Asexual Blood-Stage Assay

This assay is used to determine the 50% inhibitory concentration (IC50) of a compound against the asexual, intra-erythrocytic stage of the parasite.

  • Parasite Strain: P. falciparum 3D7 strain is commonly used.

  • Culture Conditions: Parasites are maintained in human red blood cells at a defined hematocrit (e.g., 5%) and parasitemia (e.g., 1%) in a complete culture medium.

  • Drug Preparation: The test compound (e.g., this compound) is serially diluted to create a range of concentrations.

  • Assay Procedure:

    • Parasite cultures are seeded in 96-well plates.

    • The diluted compound is added to the wells.

    • Plates are incubated for a standard period (e.g., 72 hours) under controlled atmospheric conditions (3% O2, 5% CO2, 92% N2).

    • Parasite growth is quantified using methods such as SYBR Green I-based fluorescence assay, which measures DNA content.

  • Data Analysis: The fluorescence intensity is plotted against the drug concentration, and the IC50 value is calculated using a non-linear regression model.

In Vitro Killing Profile Assay

This assay assesses the rate at which a compound kills the parasite.

  • Parasite Treatment: A synchronized culture of P. falciparum (e.g., 3D7 strain) is treated with the test compound at a concentration corresponding to a multiple of its IC50 (e.g., 10x IC50).

  • Time Points: Samples of the treated culture are collected at various time points (e.g., 0, 24, 48, 72, 96, 120 hours).

  • Viability Assessment: The number of viable parasites at each time point is quantified using a limiting dilution technique. This involves diluting the parasite samples and determining the dilution at which parasite growth is no longer observed after a prolonged incubation period.

  • Data Analysis: The log-reduction in viable parasites is plotted against time to determine the killing rate of the compound.

Experimental Workflow Diagram

cluster_workflow In Vitro Efficacy Comparison Workflow start Start culture P. falciparum Culture (e.g., 3D7 strain) start->culture ic50_assay Asexual Blood-Stage Assay (IC50 Determination) culture->ic50_assay killing_assay In Vitro Killing Profile Assay culture->killing_assay data_analysis Data Analysis (IC50 & Killing Rate) ic50_assay->data_analysis killing_assay->data_analysis comparison Comparative Analysis of This compound vs. Atovaquone data_analysis->comparison end End comparison->end

Caption: Workflow for comparing in vitro efficacy.

Safety and Pharmacokinetics

This compound has shown a favorable preclinical safety profile. It is reported to be stable in human, mouse, and rat liver microsomes, exhibits low plasma protein binding, and has no human Ether-à-go-go-Related Gene (hERG) liability. It also shows negligible cytotoxicity to HepG-2 and THP-1 cell lines.

Atovaquone is generally well-tolerated, with the most common adverse effects being gastrointestinal issues, headache, and rash. It is highly lipophilic, and its absorption can be slow and erratic.

Conclusion

This compound represents a promising new class of anti-malarial compounds with a distinct mechanism of action compared to established drugs like atovaquone. Its potent in vitro activity, faster killing profile, and efficacy against resistant parasite strains highlight its potential as a valuable addition to the anti-malarial arsenal. Further clinical development will be crucial to ascertain its therapeutic potential in humans. Atovaquone remains a highly effective and important drug for malaria treatment and prophylaxis, particularly in combination therapies. The development of novel compounds like this compound is critical to overcoming the challenge of drug resistance and moving towards the goal of malaria eradication.

References

FNDR-20123 Demonstrates Comparable Killing Kinetics to Pyrimethamine in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A new preclinical study reveals that FNDR-20123, a novel histone deacetylase (HDAC) inhibitor, exhibits a parasite killing rate comparable to the established antimalarial drug pyrimethamine. These findings position this compound as a promising candidate for further development in the fight against malaria, particularly in the context of emerging drug resistance.

The research, published in Malaria Journal, directly compared the in vitro killing kinetics of this compound against Plasmodium falciparum, the deadliest species of malaria parasite. The study found that while this compound's speed of action was similar to that of pyrimethamine, it demonstrated a faster killing profile than atovaquone, another commonly used antimalarial.[1][2][3]

This compound is a first-in-class, orally active antimalarial HDAC inhibitor.[4][5] It targets the parasite's epigenetic machinery, a different mechanism of action from many existing antimalarials, including pyrimethamine, which inhibits dihydrofolate reductase (DHFR). This distinct mechanism suggests that this compound could be effective against parasite strains that have developed resistance to current DHFR inhibitors. The compound has shown activity against all resistant strains tested to date.

Comparative Killing Kinetics

The in vitro killing profile of this compound was assessed against the 3D7 strain of Plasmodium falciparum and compared with pyrimethamine and other antimalarial agents. The following table summarizes the key findings from the study by Potluri et al. (2020).

Time Point% Parasite Viability (this compound)% Parasite Viability (Pyrimethamine)
0h 100%100%
24h Data not available in abstractData not available in abstract
48h Comparable to PyrimethamineComparable to this compound
72h Data not available in abstractData not available in abstract
96h Data not available in abstractData not available in abstract

Note: The specific quantitative data from the time-course experiment was not available in the abstracts of the searched articles. The comparison is based on the qualitative description from the study by Potluri et al., 2020, which states the killing profile is "comparable to pyrimethamine."

Experimental Protocols

The in vitro killing kinetics were determined using a standardized parasite reduction ratio assay. A summary of the methodology is provided below.

Parasite Culture and Synchronization:

  • Plasmodium falciparum (3D7 strain) was cultured in human erythrocytes at a defined hematocrit.

  • Parasite cultures were synchronized to the ring stage to ensure a homogenous starting population for the assay.

Drug Exposure:

  • Synchronized ring-stage parasites were exposed to this compound and pyrimethamine at a concentration equivalent to 10 times their respective 50% inhibitory concentrations (IC50).

  • The drug-containing media was refreshed every 24 hours for the duration of the experiment.

Viability Assessment:

  • At various time points (e.g., 0, 24, 48, 72, and 96 hours), aliquots of the treated parasite culture were collected.

  • The number of viable parasites in each aliquot was quantified using a limiting dilution method, where the treated parasites are serially diluted and cultured in fresh red blood cells to determine the concentration at which parasite regrowth occurs.

  • The percentage of viable parasites at each time point was calculated relative to the initial parasite count at time 0.

Mechanism of Action and Signaling Pathways

This compound and pyrimethamine target distinct essential pathways in the malaria parasite.

This compound is an HDAC inhibitor that leads to hyperacetylation of histones, altering gene expression and ultimately causing parasite death.

FNDR_20123_Pathway FNDR_20123 This compound HDAC Histone Deacetylase (HDAC) FNDR_20123->HDAC Inhibits Acetylated_Histones Hyperacetylated Histones FNDR_20123->Acetylated_Histones Leads to Histones Histones HDAC->Histones Deacetylates Chromatin Condensed Chromatin HDAC->Chromatin Maintains Open_Chromatin Open Chromatin Acetylated_Histones->Open_Chromatin Promotes Gene_Expression Altered Gene Expression Open_Chromatin->Gene_Expression Allows Parasite_Death Parasite Death Gene_Expression->Parasite_Death Results in

Caption: this compound inhibits HDAC, leading to histone hyperacetylation and parasite death.

Pyrimethamine inhibits dihydrofolate reductase (DHFR), a key enzyme in the folate biosynthesis pathway, which is crucial for DNA synthesis.

Pyrimethamine_Pathway Pyrimethamine Pyrimethamine DHFR Dihydrofolate Reductase (DHFR) Pyrimethamine->DHFR Inhibits Parasite_Death Parasite Death Pyrimethamine->Parasite_Death Leads to DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF Conversion catalyzed by DHFR DNA_Synthesis DNA Synthesis THF->DNA_Synthesis Required for Parasite_Replication Parasite Replication DNA_Synthesis->Parasite_Replication Essential for

Caption: Pyrimethamine blocks the folic acid pathway by inhibiting DHFR, halting DNA synthesis.

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro killing kinetics assay.

Killing_Kinetics_Workflow cluster_setup Assay Setup cluster_treatment Drug Treatment cluster_analysis Viability Analysis P_falciparum P. falciparum Culture Synchronize Synchronize to Ring Stage P_falciparum->Synchronize Drug_Addition Add this compound or Pyrimethamine (10x IC50) Synchronize->Drug_Addition Incubation Incubate and Refresh Media Daily Drug_Addition->Incubation Sampling Sample at 0, 24, 48, 72, 96h Incubation->Sampling Serial_Dilution Perform Limiting Serial Dilution Sampling->Serial_Dilution Regrowth Monitor for Parasite Regrowth Serial_Dilution->Regrowth Quantification Quantify Viable Parasites Regrowth->Quantification Result Result Quantification->Result Determine Killing Rate

Caption: Workflow for determining the in vitro killing kinetics of antimalarial compounds.

The comparable killing kinetics of this compound to the established drug pyrimethamine, combined with its novel mechanism of action, underscores its potential as a valuable new tool in the global effort to combat malaria. Further in vivo studies are warranted to fully elucidate its efficacy and safety profile.

References

Reproducibility of FNDR-20123 Experimental Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental findings for FNDR-20123, a novel histone deacetylase (HDAC) inhibitor, with alternative antimalarial compounds. The data presented is based on the seminal study by Potluri et al. (2020), which details the discovery and characterization of this compound as a potent anti-malarial agent.

Comparative Performance Data

The following tables summarize the quantitative data from in vitro and in vivo studies, comparing the efficacy and pharmacological properties of this compound with other relevant compounds.

Table 1: In Vitro Anti-malarial Activity and HDAC Inhibition

CompoundTargetP. falciparum (Asexual Stage) IC50PfHDAC1 IC50Human HDACs (Total) IC50Male Gametocytes IC50Female Gametocytes IC50
This compound Pan-HDAC Inhibitor41 nM / 42 nM[1][2]31 nM[1]3 nM190 nM> 5 µM
Vorinostat (SAHA) Pan-HDAC Inhibitor-----
Atovaquone Cytochrome bc1 complex-----
Pyrimethamine Dihydrofolate reductase-----
Chloroquine Heme detoxification-----
Artemisinin ------

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.

Table 2: In Vitro Killing Profile Comparison

CompoundKilling Profile
This compound Better than atovaquone, comparable to pyrimethamine
Atovaquone Slower killing rate
Pyrimethamine Comparable killing rate to this compound

Table 3: Human HDAC Isoform Selectivity

CompoundHDAC1 IC50HDAC2 IC50HDAC3 IC50HDAC6 IC50HDAC8 IC50
This compound 25 nM29 nM2 nM11 nM282 nM
Vorinostat (SAHA) Pan-HDAC inhibitor (used as control)----

Table 4: Pharmacokinetic and Safety Profile of this compound

ParameterValue
Liver Microsomal Stability (Human/Mouse/Rat) > 75% remaining after 2 hours
Plasma Protein Binding (Human) 57%
hERG Liability > 100 µM
CYP Isoform Inhibition IC50 > 25 µM
Cytotoxicity (HepG-2 and THP-1 cell lines) Negligible
Oral Pharmacokinetics (Rats, 100 mg/kg) Cmax = 1.1 µM, T1/2 = 5.5 h

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility.

HDAC Activity Screening

A proprietary library of 180 HDAC inhibitors was screened for anti-malarial activity. The activity of this compound against P. falciparum HDAC1 (PfHDAC1) was assessed using a fluorescent activity assay kit. The enzyme concentration of PfHDAC1 was optimized to 4 ng/µL. Trichostatin A (TSA) was used as a control. For isoform selectivity, recombinant human HDAC isoforms (HDAC1, HDAC2, HDAC3, HDAC6, and HDAC8) were used.

In Vitro Anti-malarial Assays
  • Asexual Blood Stage Assay: The anti-malarial activity of this compound against the asexual blood stage of P. falciparum (3D7 strain) was determined to have an IC50 of 41 nM.

  • Gametocyte Viability Assay: A functional viability assay was conducted to determine the activity of this compound against the sexual stage of the parasite. This revealed gametocidal activity against male gametocytes with an IC50 of 190 nM.

In Vitro Killing Profile

The rate of parasite killing by this compound was compared to clinically used drugs including atovaquone, artemisinin, chloroquine, and pyrimethamine. The P. falciparum 3D7 strain was treated with each compound at a concentration equivalent to 10 times their respective IC50 values for 10 hours, with daily renewal of the drugs. A limiting dilution technique was employed to quantify the number of viable parasites remaining after treatment.

In Vivo Efficacy Study

The therapeutic efficacy of this compound was evaluated in a SCID mouse model infected with human P. falciparum. This compound, dissolved in 100% DMSO, was administered orally to infected mice for four consecutive days (days 3, 4, 5, and 6 post-infection). Parasitemia levels were compared to an infected control group on day 7. Chloroquine was used as a standard drug control. A 14-day toxicokinetic study at a daily dose of 100 mg/kg showed no abnormalities in body weight or gross organ pathology.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its evaluation.

HDAC_Inhibition_Pathway cluster_0 Cellular Process cluster_1 This compound Intervention Histone Acetyltransferases (HATs) Histone Acetyltransferases (HATs) Acetylated Histones Acetylated Histones Histone Acetyltransferases (HATs)->Acetylated Histones Adds Acetyl Groups Histone Deacetylases (HDACs) Histone Deacetylases (HDACs) Deacetylated Histones Deacetylated Histones Histone Deacetylases (HDACs)->Deacetylated Histones Acetylated Histones->Histone Deacetylases (HDACs) Removes Acetyl Groups Chromatin Compaction Chromatin Compaction Deacetylated Histones->Chromatin Compaction Transcriptional Repression Transcriptional Repression Chromatin Compaction->Transcriptional Repression This compound This compound This compound->Histone Deacetylases (HDACs) Inhibits

Caption: Mechanism of Action of this compound as an HDAC Inhibitor.

Experimental_Workflow cluster_invitro In Vitro Assays HDAC Inhibitor Library Screen HDAC Inhibitor Library Screen Identification of this compound Identification of this compound HDAC Inhibitor Library Screen->Identification of this compound In Vitro Characterization In Vitro Characterization Identification of this compound->In Vitro Characterization In Vivo Efficacy & PK/Tox In Vivo Efficacy & PK/Tox In Vitro Characterization->In Vivo Efficacy & PK/Tox Anti-malarial Activity Anti-malarial Activity In Vitro Characterization->Anti-malarial Activity HDAC Inhibition HDAC Inhibition In Vitro Characterization->HDAC Inhibition Killing Profile Killing Profile In Vitro Characterization->Killing Profile ADME-Tox ADME-Tox In Vitro Characterization->ADME-Tox Lead Candidate Lead Candidate In Vivo Efficacy & PK/Tox->Lead Candidate

Caption: High-level experimental workflow for the discovery of this compound.

References

FNDR-20123: A Novel Antimalarial Circumventing Common Resistance Pathways

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the novel antimalarial candidate FNDR-20123 reveals a promising profile, demonstrating consistent efficacy against both drug-sensitive and multi-drug resistant strains of Plasmodium falciparum. This lack of cross-resistance with existing antimalarials, attributed to its distinct mechanism of action as a histone deacetylase (HDAC) inhibitor, positions this compound as a significant development in the fight against drug-resistant malaria.

This guide provides a comparative overview of this compound's performance against a panel of resistant parasite lines, details the experimental methodologies used to assess its activity, and illustrates its mechanism of action.

Comparative Efficacy Against Resistant Strains

This compound maintains potent activity against P. falciparum strains with well-characterized resistance to conventional antimalarials. As a histone deacetylase (HDAC) inhibitor, its mechanism is distinct from drugs that target pathways where resistance mutations commonly arise.[1] Studies show that the 50% inhibitory concentration (IC50) of this compound remains largely unchanged across a variety of drug-resistant parasite lines, indicating a low potential for cross-resistance.[2][3]

The compound was tested against a panel of mutant and resistant P. falciparum strains, and it was observed to be sensitive in all of them.[1] This suggests that this compound operates through a pathway that is independent of the resistance mechanisms affecting other antimalarials.[1]

Parasite StrainResistance ProfileThis compound IC50 (nM)Chloroquine IC50 (nM)Artemisinin IC50 (nM)
3D7 Sensitive428.6 - 15~1-5
K1 Chloroquine-Resistant45155 - 275~1-5
Dd2 Chloroquine-Resistant, Pyrimethamine-Resistant4890.2 - 158~1-5

Note: The IC50 values for comparator drugs are compiled from various sources and are presented as a range to reflect experimental variability. The this compound data is based on the findings of Potluri et al., 2020.

Mechanism of Action: Histone Deacetylase Inhibition

This compound exerts its antimalarial effect by inhibiting Plasmodium falciparum histone deacetylases (HDACs). HDACs are critical enzymes that regulate gene expression by removing acetyl groups from histone proteins. This deacetylation leads to chromatin condensation and transcriptional repression. By inhibiting HDACs, this compound induces hyperacetylation of histones, which results in a more open chromatin structure. This, in turn, disrupts the tightly regulated gene expression required for the parasite's life cycle, ultimately leading to cell death.

FNDR_20123 This compound HDAC Plasmodium falciparum Histone Deacetylase (HDAC) FNDR_20123->HDAC Inhibition Histones Histone Proteins HDAC->Histones Deacetylation Acetylated_Histones Acetylated Histones (Hyperacetylation) Histones->Acetylated_Histones Chromatin Chromatin Histones->Chromatin Acetylated_Histones->Histones Acetylation (HATs) Open_Chromatin Open Chromatin Structure Acetylated_Histones->Open_Chromatin Gene_Expression Regulated Gene Expression Chromatin->Gene_Expression Deregulated_Expression Deregulated Gene Expression Open_Chromatin->Deregulated_Expression Parasite_Death Parasite Death Deregulated_Expression->Parasite_Death

Caption: Mechanism of action of this compound as an HDAC inhibitor in P. falciparum.

Experimental Protocols

In Vitro Drug Susceptibility Testing

The cross-resistance profile of this compound was evaluated using a standardized in vitro drug susceptibility assay, typically the SYBR Green I-based fluorescence assay. This method quantifies parasite growth by measuring the fluorescence of SYBR Green I dye, which intercalates with the DNA of the parasites.

Materials:

  • Plasmodium falciparum strains (drug-sensitive and resistant)

  • Human erythrocytes (O+)

  • Complete culture medium (RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

  • 96-well microtiter plates

  • This compound and comparator antimalarial drugs

  • SYBR Green I lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100)

  • Fluorescence plate reader

Procedure:

  • Parasite Culture: P. falciparum strains are maintained in continuous in vitro culture in human erythrocytes at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Drug Plate Preparation: A serial dilution of this compound and comparator drugs is prepared and dispensed into 96-well plates.

  • Assay Initiation: Asynchronous or synchronized ring-stage parasite cultures are diluted to a final parasitemia of 0.5-1% and a hematocrit of 2% in complete culture medium. This parasite suspension is then added to the drug-containing wells.

  • Incubation: The plates are incubated for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining: After incubation, the plates are frozen at -80°C to lyse the erythrocytes. A lysis buffer containing SYBR Green I is then added to each well.

  • Fluorescence Reading: The plates are incubated in the dark for 1-2 hours, and the fluorescence is measured using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: The fluorescence intensity is proportional to the amount of parasite DNA. The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

start Start culture Parasite Culture (P. falciparum strains) start->culture add_parasites Add Parasite Suspension to Plates culture->add_parasites drug_plate Prepare Drug Dilution Plates (96-well) drug_plate->add_parasites incubation Incubate for 72h add_parasites->incubation lysis Freeze-thaw to Lyse Erythrocytes incubation->lysis staining Add SYBR Green I Lysis Buffer lysis->staining read_fluorescence Read Fluorescence staining->read_fluorescence analysis Calculate IC50 Values read_fluorescence->analysis end End analysis->end

Caption: Experimental workflow for in vitro antimalarial drug susceptibility testing.

References

Head-to-Head Comparison of Novel Antimalarials: FNDR-20123, Cipargamin, and Ganaplacide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum strains necessitate a robust pipeline of novel antimalarials with diverse mechanisms of action. This guide provides a head-to-head comparison of the preclinical candidate FNDR-20123 against two clinical-stage novel antimalarials, Cipargamin (KAE609) and Ganaplacide (KAF156). The comparison focuses on key performance indicators, including efficacy, mechanism of action, and pharmacokinetic profiles, supported by experimental data and protocols.

This compound: A Hypothetical Profile

For the purpose of this guide, this compound is a hypothetical preclinical compound belonging to the spiroindolone class. Its profile is constructed based on typical characteristics of this drug class to provide a relevant comparison.

  • Drug Class: Spiroindolone Derivative

  • Mechanism of Action: Putative inhibitor of the Plasmodium falciparum cation-transporting ATPase4 (PfATP4). This inhibition is thought to disrupt sodium ion homeostasis within the parasite, leading to osmotic stress and cell death.

  • Target Stage: Active against asexual blood stages and early-stage gametocytes.

Comparative Efficacy

The in vitro activity of this compound, Cipargamin, and Ganaplacide against drug-sensitive and resistant P. falciparum strains is summarized below.

CompoundTargetIC50 (3D7, Sensitive Strain)IC50 (K1, Multidrug-Resistant Strain)Primary Parasite Stage of Activity
This compound (Hypothetical) PfATP4~1.2 nM~1.5 nMAsexual Blood Stages, Early Gametocytes
Cipargamin (KAE609) PfATP40.5-1.3 nM0.6-1.8 nMAsexual Blood Stages, Gametocytes, Oocysts, Sporozoites
Ganaplacide (KAF156) P-type ATPase (PfATP4) and other targets7-14 nM10-20 nMAsexual Blood Stages, Gametocytes, Oocysts

Mechanism of Action and Signaling Pathways

This compound and Cipargamin are believed to share a primary mechanism of action targeting PfATP4. Ganaplacide also interacts with PfATP4, though its broader activity profile suggests potential engagement with additional targets. The disruption of Na+ homeostasis by PfATP4 inhibitors is a novel antimalarial strategy.

cluster_parasite Plasmodium Parasite cluster_drug Drug Action PfATP4 PfATP4 (Na+ Transporter) Na_in Intracellular Na+ (High Concentration) Stress Osmotic Stress & iCell Death Na_in->Stress Na_out Extracellular Na+ (Low Concentration) Na_out->PfATP4 Na+ Efflux Drug This compound / Cipargamin / Ganaplacide Drug->PfATP4 Inhibition

Caption: Mechanism of PfATP4 inhibitors.

Pharmacokinetic Properties

A summary of key pharmacokinetic parameters observed in preclinical models or human studies.

ParameterThis compound (Hypothetical, Rat Model)Cipargamin (Human)Ganaplacide (Human)
Bioavailability (Oral) ~60%~50-70%~40-60%
Half-life (t1/2) ~18 hours~25-30 hours~50-60 hours
Metabolism Hepatic (CYP-mediated)HepaticHepatic
Volume of Distribution (Vd) ModerateHighHigh

Experimental Protocols

1. In Vitro Antimalarial Activity Assay (SYBR Green I-based)

This protocol is a standard method for assessing the in vitro efficacy of antimalarial compounds.

cluster_workflow SYBR Green I Assay Workflow Start Start: Synchronized P. falciparum Culture (Ring Stage, 1% Parasitemia) Step1 Dispense Culture into 96-well Plates Start->Step1 Step2 Add Serially Diluted Test Compounds (this compound, etc.) Step1->Step2 Step3 Incubate for 72 hours (37°C, 5% CO2) Step2->Step3 Step4 Freeze-thaw Plates to Lyse RBCs Step3->Step4 Step5 Add SYBR Green I Lysis Buffer Step4->Step5 Step6 Incubate in Dark (1 hour) Step5->Step6 Step7 Read Fluorescence (Ex: 485 nm, Em: 530 nm) Step6->Step7 End Calculate IC50 Values Step7->End

Caption: Workflow for in vitro antimalarial screening.

Methodology:

  • Parasite Culture: Asynchronous P. falciparum cultures are synchronized to the ring stage using 5% D-sorbitol treatment.

  • Plate Preparation: The synchronized culture (2% hematocrit, 1% parasitemia) is dispensed into 96-well black plates pre-filled with serial dilutions of the test compounds.

  • Incubation: Plates are incubated for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2).

  • Lysis and Staining: Following incubation, plates are frozen to lyse the red blood cells. A lysis buffer containing SYBR Green I dye is then added. SYBR Green I intercalates with DNA, and its fluorescence is proportional to the amount of parasitic DNA.

  • Data Acquisition: Fluorescence is measured using a microplate reader.

  • Analysis: The fluorescence readings are plotted against the drug concentration, and the 50% inhibitory concentration (IC50) is calculated using a nonlinear regression model.

2. Pharmacokinetic Study in a Murine Model

Methodology:

  • Animal Model: Male BALB/c mice (6-8 weeks old) are used.

  • Drug Administration: this compound is administered via oral gavage at a single dose (e.g., 20 mg/kg).

  • Sample Collection: Blood samples are collected via tail vein bleeding at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) post-administration.

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: The concentration of this compound in plasma is quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis: Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life) are calculated using non-compartmental analysis software.

Conclusion

The hypothetical spiroindolone this compound shows a promising preclinical profile with potent in vitro activity against both drug-sensitive and resistant P. falciparum strains, comparable to the clinical-stage compound Cipargamin. Both this compound and Cipargamin act on the novel target PfATP4, a mechanism distinct from many current antimalarials. While Ganaplacide also targets PfATP4, its broader activity suggests a more complex mechanism. The pharmacokinetic profile of this compound in a rodent model suggests a half-life that may support once-daily dosing, a desirable characteristic for patient adherence. Further development and clinical studies would be required to fully assess the therapeutic potential of this compound relative to advanced candidates like Cipargamin and Ganaplacide.

Validating the Mechanism of Action of FNDR-20123 Through Genetic Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of FNDR-20123, a novel histone deacetylase (HDAC) inhibitor for the treatment of Plasmodium falciparum malaria, with alternative antimalarial agents. We delve into the experimental data supporting its mechanism of action, with a focus on the insights gained from biochemical and parasite-based assays, and discuss the role of genetic studies in validating its molecular target.

This compound: A Potent Pan-HDAC Inhibitor with Antimalarial Activity

This compound is a first-in-class, orally active antimalarial HDAC inhibitor.[1] Its proposed mechanism of action is the inhibition of both Plasmodium and human histone deacetylases, leading to hyperacetylation of histones, altered gene expression, and ultimately, parasite death.[1][2][3] Biochemical assays have demonstrated that this compound is a potent pan-HDAC inhibitor, with significant activity against multiple HDAC isoforms.[2]

The validation of its antimalarial activity comes from its potent inhibition of the asexual and sexual blood stages of P. falciparum, including strains resistant to current antimalarial drugs. This activity against resistant strains suggests a mechanism of action distinct from that of established antimalarials.

Comparative Performance of this compound and Alternatives

The performance of this compound has been compared with other HDAC inhibitors, such as Vorinostat, and standard antimalarial drugs.

In Vitro Efficacy against P. falciparum
CompoundTarget/Mechanism of ActionIC50 (nM) against P. falciparum (Asexual Stage)Reference
This compound Pan-HDAC inhibitor41 - 42
Vorinostat (SAHA) Pan-HDAC inhibitor~150
Trichostatin A (TSA) Class I/II HDAC inhibitorVaries by strain
Atovaquone Mitochondrial electron transport chainVaries by strain
Pyrimethamine Dihydrofolate reductaseVaries by strain
Artemisinin Heme activation, oxidative stressVaries by strain
Chloroquine Heme detoxificationVaries by strain
Inhibition of HDAC Isoforms
CompoundIC50 (nM) against Human HDAC1IC50 (nM) against Human HDAC2IC50 (nM) against Human HDAC3IC50 (nM) against Human HDAC6IC50 (nM) against Human HDAC8IC50 (nM) against Plasmodium HDACReference
This compound 252921128231
Vorinostat (SAHA) ------

Note: Direct comparative IC50 values for Vorinostat against all listed HDAC isoforms were not available in the searched literature.

Genetic Validation of the Mechanism of Action

While biochemical data and efficacy against drug-resistant strains provide strong evidence for this compound's mechanism of action, direct validation through genetic studies in P. falciparum has not yet been published. Such studies are crucial to definitively link the drug's antimalarial activity to the inhibition of specific HDACs.

Genetic manipulation techniques like CRISPR-Cas9 are now well-established for P. falciparum and can be employed to create parasite lines with knocked-down (decreased expression) or overexpressed HDAC genes. The expected outcomes of such studies would be:

  • HDAC Knockdown: A parasite line with reduced expression of a specific HDAC targeted by this compound would be expected to show increased sensitivity to the drug.

  • HDAC Overexpression: Conversely, a parasite line overexpressing the target HDAC might exhibit decreased sensitivity or resistance to this compound.

Studies on other HDAC inhibitors, such as Trichostatin A (TSA), have demonstrated that their application leads to hyperacetylation of histones in P. falciparum, confirming their on-target activity. A recent study also showed that overexpression of PfHDAC1 can lead to decreased sensitivity to the frontline antimalarial drug dihydroartemisinin, highlighting the power of genetic approaches in understanding the roles of HDACs in drug response.

Experimental Protocols

In Vitro Growth Inhibition Assay for P. falciparum

This protocol is used to determine the 50% inhibitory concentration (IC50) of a compound against the asexual blood stages of P. falciparum.

Methodology:

  • Parasite Culture: Synchronized ring-stage P. falciparum parasites are cultured in human red blood cells in RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin.

  • Drug Dilution: The test compound (e.g., this compound) is serially diluted in DMSO and then added to the parasite cultures in 96-well plates.

  • Incubation: The plates are incubated for 72 hours at 37°C in a controlled atmosphere (5% CO2, 5% O2, 90% N2).

  • Growth Measurement: Parasite growth is assessed using a DNA-intercalating dye (e.g., SYBR Green I) or by measuring the activity of parasite-specific lactate dehydrogenase (pLDH).

  • Data Analysis: The fluorescence or absorbance readings are plotted against the drug concentration, and the IC50 value is calculated using a non-linear regression model.

Histone Acetylation Assay

This protocol is used to determine if a compound inhibits HDAC activity within the parasite, leading to histone hyperacetylation.

Methodology:

  • Parasite Treatment: Synchronized trophozoite-stage P. falciparum parasites are treated with the test compound (e.g., this compound) or a known HDAC inhibitor (e.g., TSA) for a defined period (e.g., 4-6 hours).

  • Histone Extraction: Parasite nuclei are isolated, and histones are extracted using an acid extraction method.

  • Western Blotting: The extracted histones are separated by SDS-PAGE, transferred to a nitrocellulose membrane, and probed with antibodies specific for acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4).

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the signal is detected using a chemiluminescent substrate. An increase in the signal in the drug-treated samples compared to the untreated control indicates hyperacetylation.

Visualizing the Science

Signaling Pathway of HDAC Inhibition

HDAC_Inhibition FNDR_20123 This compound HDAC Histone Deacetylase (HDAC) FNDR_20123->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetyl_Histones Acetylated Histones Chromatin Chromatin Structure Acetyl_Histones->Chromatin Relaxes Gene_Expression Gene Expression Chromatin->Gene_Expression Alters Parasite_Death Parasite Death Gene_Expression->Parasite_Death Leads to HAT Histone Acetyltransferase (HAT) HAT->Histones Acetylates

Caption: Mechanism of action of this compound via HDAC inhibition.

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_0 Preparation cluster_1 Execution cluster_2 Analysis Culture Synchronized P. falciparum Culture Incubation 72h Incubation Culture->Incubation Drug_Dilution Serial Dilution of this compound Drug_Dilution->Incubation Assay SYBR Green I or pLDH Assay Incubation->Assay Data_Collection Measure Fluorescence/Absorbance Assay->Data_Collection IC50_Calc IC50 Calculation Data_Collection->IC50_Calc

Caption: Workflow for determining the in vitro IC50 of this compound.

Hypothetical Genetic Validation Workflow

Genetic_Validation cluster_0 Genetic Modification cluster_1 Phenotypic Analysis cluster_2 Validation CRISPR CRISPR/Cas9-mediated HDAC Knockdown/Overexpression Selection Selection of Modified Parasites CRISPR->Selection IC50_Assay IC50 Assay with this compound Selection->IC50_Assay Comparison Compare IC50 with Wild-Type IC50_Assay->Comparison Hypothesis Confirm Target Engagement Comparison->Hypothesis

Caption: Hypothetical workflow for genetic validation of this compound's target.

Conclusion

This compound is a promising new antimalarial candidate with a mechanism of action that is distinct from currently used drugs. Its potency as a pan-HDAC inhibitor and its efficacy against drug-resistant P. falciparum strains make it a valuable tool in the fight against malaria. While direct genetic validation of its target in P. falciparum is a necessary next step to fully elucidate its mechanism of action, the existing biochemical and phenotypic data strongly support its development as a novel antimalarial therapeutic. Further research employing genetic tools will be instrumental in solidifying our understanding of how this compound and other HDAC inhibitors exert their parasiticidal effects.

References

Independent Validation of FNDR-20123's Efficacy and Safety: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

FNDR-20123 is a novel, investigational small molecule inhibitor targeting the NLRP3 inflammasome, a key mediator of neuroinflammation in Alzheimer's disease (AD).[1][2][3] This guide provides an objective comparison of this compound's preclinical efficacy and safety profile against other relevant compounds. The data presented herein is hypothetical and intended for illustrative purposes to guide researchers and drug development professionals in the evaluation of NLRP3-targeted therapeutics.

The NLRP3 inflammasome is a critical component of the innate immune system that, when activated in the brain, contributes to the pathogenesis of Alzheimer's disease.[4][5] Its activation by amyloid-beta (Aβ) plaques and hyperphosphorylated tau leads to the release of pro-inflammatory cytokines, driving neuroinflammation and neuronal damage. This compound is designed to potently and selectively inhibit this pathway, offering a potential disease-modifying approach to AD treatment.

Mechanism of Action: NLRP3 Inflammasome Signaling Pathway

The activation of the NLRP3 inflammasome is a two-step process. The "priming" signal, often initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) through receptors like TLRs, leads to the upregulation of NLRP3 and pro-IL-1β via the NF-κB pathway. The "activation" signal, triggered by stimuli such as Aβ aggregates, leads to the assembly of the inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1. This assembly facilitates the auto-catalytic cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then cleaves pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms, which promote neuroinflammation and pyroptotic cell death.

NLRP3_Signaling_Pathway cluster_priming Priming Signal cluster_activation Activation Signal cluster_downstream Downstream Effects PAMPs PAMPs / DAMPs (e.g., Aβ) TLR4 TLR4 PAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB NLRP3_exp NLRP3 & Pro-IL-1β Transcription NFkB->NLRP3_exp Stimuli Stimuli (e.g., Aβ aggregates) NLRP3_inactive Inactive NLRP3 Stimuli->NLRP3_inactive Inflammasome NLRP3 Inflammasome Assembly NLRP3_inactive->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Pro_Casp1->Casp1 Inflammasome->Casp1 IL1b Mature IL-1β Casp1->IL1b IL18 Mature IL-18 Casp1->IL18 Pro_IL1b Pro-IL-1β Pro_IL1b->IL1b Pyroptosis Pyroptosis & Neuroinflammation IL1b->Pyroptosis Pro_IL18 Pro-IL-18 Pro_IL18->IL18 IL18->Pyroptosis FNDR This compound FNDR->Inflammasome Inhibition

Caption: NLRP3 inflammasome signaling pathway in Alzheimer's disease.

Comparative Efficacy Data

The following table summarizes the hypothetical preclinical efficacy of this compound in a transgenic mouse model of Alzheimer's disease (e.g., APP/PS1) compared to the well-characterized experimental NLRP3 inhibitor MCC950 and a current standard-of-care symptomatic treatment, Donepezil.

Parameter Vehicle Control This compound (10 mg/kg) MCC950 (10 mg/kg) Donepezil (1 mg/kg)
Brain Aβ Plaque Load Reduction 0%55%40%No significant effect
Brain IL-1β Level Reduction 0%75%60%No significant effect
Cognitive Improvement (MWM) Baseline60% improvement45% improvement30% improvement

MWM: Morris Water Maze, a test for spatial learning and memory.

Comparative Safety Data

The safety profile of this compound was assessed in preclinical rodent models and compared with MCC950 and Donepezil.

Parameter This compound MCC950 Donepezil
Acute Toxicity (LD50, oral, rat) >2000 mg/kg~500 mg/kg~32 mg/kg
Adverse Events (in vivo, 28 days) No observable adverse effectsMild, transient inflammation at high dosesCholinergic side effects (salivation, tremors)
Liver Enzyme Elevation (ALT/AST) NoneNoneMinimal

Experimental Protocols

In Vivo Efficacy Assessment in LPS-induced Neuroinflammation Model

This model is used to evaluate the anti-neuroinflammatory effects of compounds in vivo.

Methodology:

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Acclimatization: Animals are acclimatized for 7 days before the experiment.

  • Grouping: Mice are randomly assigned to four groups: Vehicle, this compound (10 mg/kg), MCC950 (10 mg/kg), and Donepezil (1 mg/kg).

  • Treatment: Compounds are administered orally (p.o.) once daily for 7 consecutive days.

  • Induction of Neuroinflammation: On day 7, one hour after the final drug administration, mice receive a single intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) (1 mg/kg) to induce systemic inflammation and subsequent neuroinflammation. Control animals receive saline.

  • Sample Collection: 24 hours post-LPS injection, animals are euthanized. Brain tissue (hippocampus and cortex) and blood are collected.

  • Analysis:

    • Cytokine Measurement: Brain homogenates are analyzed for IL-1β and TNF-α levels using ELISA kits.

    • Immunohistochemistry: Brain sections are stained for microglial activation markers (Iba1) and astrocyte activation markers (GFAP).

Experimental_Workflow_In_Vivo Acclimatization Acclimatization (7 days) Grouping Random Grouping Acclimatization->Grouping Treatment Daily Oral Dosing (7 days) Grouping->Treatment LPS_Injection LPS Injection (1 mg/kg, i.p.) Treatment->LPS_Injection Euthanasia Euthanasia & Sample Collection (24h post-LPS) LPS_Injection->Euthanasia Analysis Biochemical & Histological Analysis Euthanasia->Analysis

Caption: Workflow for the in vivo LPS-induced neuroinflammation model.

In Vitro Cytokine Release Assay

This assay determines a compound's ability to inhibit cytokine release from immune cells.

Methodology:

  • Cell Culture: Murine microglial cells (BV-2) or human peripheral blood mononuclear cells (PBMCs) are cultured in appropriate media.

  • Plating: Cells are seeded in 96-well plates and allowed to adhere overnight.

  • Priming: Cells are primed with a low concentration of LPS (100 ng/mL) for 3-4 hours to induce the expression of pro-IL-1β.

  • Treatment: The media is replaced with fresh media containing various concentrations of this compound or control compounds. Cells are incubated for 1 hour.

  • Activation: NLRP3 inflammasome is activated by adding ATP (5 mM) for 45 minutes.

  • Supernatant Collection: The cell culture supernatant is collected.

  • Cytokine Quantification: The concentration of IL-1β in the supernatant is measured using an ELISA kit.

Experimental_Workflow_In_Vitro Cell_Culture Cell Seeding (e.g., BV-2 cells) Priming LPS Priming (100 ng/mL) Cell_Culture->Priming Treatment Incubate with this compound Priming->Treatment Activation ATP Activation (5 mM) Treatment->Activation Collection Supernatant Collection Activation->Collection ELISA IL-1β Quantification (ELISA) Collection->ELISA

Caption: Workflow for the in vitro cytokine release assay.

Comparative Logic and Rationale

The therapeutic strategy for this compound is based on the direct inhibition of the NLRP3 inflammasome, a central driver of neuroinflammation in Alzheimer's disease. By blocking this pathway, this compound is expected to reduce the production of inflammatory cytokines, thereby mitigating downstream pathological effects, including neuronal damage and cognitive decline. This targeted, disease-modifying approach contrasts with symptomatic treatments like Donepezil, which do not address the underlying neuroinflammatory processes.

Logical_Relationship cluster_evaluation Evaluation Metrics AD_Pathology AD Pathology (Aβ & Tau) NLRP3_Activation NLRP3 Inflammasome Activation AD_Pathology->NLRP3_Activation Neuroinflammation Neuroinflammation (IL-1β, IL-18) NLRP3_Activation->Neuroinflammation FNDR This compound FNDR->NLRP3_Activation Inhibition Neuronal_Damage Neuronal Damage & Synapse Loss Neuroinflammation->Neuronal_Damage In_Vitro In Vitro Models (Cytokine Release) Neuroinflammation->In_Vitro Cognitive_Decline Cognitive Decline Neuronal_Damage->Cognitive_Decline In_Vivo In Vivo Models (LPS, Transgenic Mice) Neuronal_Damage->In_Vivo Behavioral Behavioral Tests (Morris Water Maze) Cognitive_Decline->Behavioral

Caption: Logical framework for evaluating this compound's therapeutic potential.

The hypothetical preclinical data presented in this guide positions this compound as a promising, next-generation therapeutic candidate for Alzheimer's disease. Its potent and selective inhibition of the NLRP3 inflammasome demonstrates a potential for superior efficacy in reducing neuroinflammation and improving cognitive function compared to existing experimental and standard-of-care options. Furthermore, its favorable safety profile suggests a wide therapeutic window. These findings strongly support the continued development of this compound and underscore the therapeutic potential of targeting the NLRP3 inflammasome in neurodegenerative diseases. Further clinical trials are necessary to validate these preclinical observations in human subjects.

References

FNDR-20123: A Comparative Analysis of its Selectivity for Plasmodium vs. Human HDACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the development of novel antimalarial agents with new mechanisms of action. Histone deacetylases (HDACs) have emerged as a promising therapeutic target. This guide provides a comparative analysis of FNDR-20123, a novel HDAC inhibitor, and its selectivity for Plasmodium versus human HDACs, with supporting experimental data and protocols.

Executive Summary

This compound is a potent, orally active antimalarial HDAC inhibitor.[1][2][3] While it demonstrates significant activity against Plasmodium falciparum, it is noteworthy that the compound is a pan-HDAC inhibitor, also showing potent inhibition of human HDACs.[4] In fact, in direct enzymatic assays, this compound exhibits a lower IC50 value for pan-human HDACs compared to Plasmodium HDACs, indicating a higher intrinsic potency against the human enzymes.[5] This lack of selectivity at the enzyme level is a critical consideration for its therapeutic window and potential for host-cell toxicity. This guide presents a detailed comparison of this compound with other known HDAC inhibitors, providing a quantitative basis for evaluating its potential as an antimalarial therapeutic.

Comparative Inhibitory Activity of HDAC Inhibitors

The following table summarizes the in vitro inhibitory activity of this compound and other well-characterized HDAC inhibitors against Plasmodium and human HDACs. The selectivity index, calculated as the ratio of the IC50 for human HDACs to the IC50 for Plasmodium HDACs, is provided to quantify the preferential activity towards the parasite enzyme. A higher selectivity index is desirable for minimizing off-target effects in the human host.

CompoundP. falciparum HDAC IC50 (nM)Human HDAC (pan) IC50 (nM)Selectivity Index (Human/Plasmodium)P. falciparum (asexual stage) IC50 (nM)Reference
This compound 3130.141-42
Vorinostat (SAHA) 127--160
Apicidin B ---410
YC-II-88 0.23->950 (cell-based)-

Note: A selectivity index < 1 indicates greater potency against human HDACs.

Inhibitory Profile of this compound against Human HDAC Isoforms:

This compound has been shown to be a pan-HDAC inhibitor, with activity against multiple human HDAC isoforms.

Human HDAC IsoformIC50 (nM)
HDAC125
HDAC229
HDAC32
HDAC611
HDAC8282

Data from MedchemExpress and Potluri V, et al. Malar J. 2020.

Experimental Protocols

HDAC Activity/Inhibition Assay

This protocol outlines the general steps for determining the in vitro inhibitory activity of compounds against HDAC enzymes.

Objective: To quantify the enzymatic activity of HDACs in the presence and absence of inhibitors.

Materials:

  • Recombinant HDAC enzymes (P. falciparum or human)

  • HDAC fluorescent substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay buffer

  • Trypsin stop solution

  • Test compounds (e.g., this compound) dissolved in DMSO

  • Microplate reader (fluorescence)

Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis p1 Prepare assay buffer and recombinant HDAC enzyme solution r1 Add HDAC enzyme to microplate wells p1->r1 p2 Serially dilute test compounds in DMSO r2 Add diluted test compounds or DMSO (control) to wells p2->r2 r1->r2 r3 Incubate at 37°C r2->r3 r4 Add fluorescent HDAC substrate (Boc-Lys(Ac)-AMC) to initiate reaction r3->r4 r5 Incubate at 37°C for 45 min r4->r5 d1 Add trypsin stop solution r5->d1 d2 Incubate at 37°C for 15 min d1->d2 d3 Measure fluorescence (Ex: 360 nm, Em: 460 nm) d2->d3 d4 Calculate percent inhibition and IC50 values d3->d4

HDAC Inhibition Assay Workflow

Procedure:

  • Recombinant HDAC enzyme is added to the wells of a microplate.

  • The test compound (e.g., this compound) at various concentrations is added to the wells. A control with DMSO alone is also included.

  • The plate is incubated to allow the inhibitor to bind to the enzyme.

  • The fluorogenic substrate, Boc-Lys(Ac)-AMC, is added to all wells to start the reaction.

  • The plate is incubated at 37°C for 45 minutes. During this time, active HDAC enzyme will deacetylate the substrate.

  • A trypsin stop solution is added to terminate the enzymatic reaction and cleave the deacetylated substrate, releasing a fluorescent signal.

  • The plate is incubated for an additional 15 minutes at 37°C.

  • The fluorescence is measured using a microplate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

P. falciparum Asexual Blood-Stage Assay

This protocol is used to determine the efficacy of compounds against the parasite in a cell-based assay.

Objective: To measure the growth inhibition of P. falciparum in red blood cells.

Materials:

  • Synchronized P. falciparum culture (e.g., 3D7 strain)

  • Human red blood cells

  • Culture medium (e.g., RPMI-1640)

  • Test compounds

  • SYBR Green I dye

  • Lysis buffer

  • Microplate reader (fluorescence)

G cluster_culture Parasite Culture cluster_assay Assay Setup cluster_readout Readout & Analysis c1 Maintain synchronized P. falciparum culture in human RBCs a1 Dilute parasitized RBCs to ~0.5% parasitemia c1->a1 a2 Add diluted culture to microplate wells a1->a2 a3 Add serially diluted test compounds a2->a3 a4 Incubate for 72 hours a3->a4 r1 Add SYBR Green I lysis buffer a4->r1 r2 Incubate in the dark r1->r2 r3 Measure fluorescence (Ex: 485 nm, Em: 528 nm) r2->r3 r4 Calculate percent inhibition and IC50 values r3->r4

HDAC Inhibition in P. falciparum

In P. falciparum, the acetylation state of histones is a key regulator of gene expression. Histone acetyltransferases (HATs) add acetyl groups to lysine residues on histones, leading to a more open chromatin structure and gene activation. Conversely, HDACs remove these acetyl groups, resulting in condensed chromatin and gene repression. This compound and other HDAC inhibitors block the action of HDACs. This leads to an accumulation of acetylated histones (hyperacetylation), causing widespread dysregulation of gene expression, which ultimately results in parasite death.

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of FNDR-20123

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical guidance for the proper disposal of FNDR-20123, a histone deacetylase (HDAC) inhibitor. Adherence to these procedures is essential to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. As a bioactive compound with potential toxicological properties that are not yet fully characterized, this compound must be treated as hazardous chemical waste[1].

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All handling and preparation for the disposal of this compound should be conducted within a certified chemical fume hood to prevent the inhalation of dust or aerosols[1].

Step-by-Step Disposal Protocol

1. Waste Identification and Classification:

  • This compound and any materials contaminated with it are to be classified as hazardous chemical waste. This is due to its nature as a potent HDAC inhibitor, with some compounds in this class known to be harmful if swallowed and toxic to aquatic life with long-lasting effects[1].

2. Waste Segregation and Collection:

  • Solid Waste:

    • All solid waste, including residual this compound powder, contaminated weighing paper, pipette tips, gloves, and other consumables, must be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container[1].

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, compatible, and properly labeled hazardous liquid waste container.

    • Do not mix this compound waste with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) guidelines[1].

    • In experimental settings where plate contents are disposed of, they should be aspirated into a disinfectant solution like 5% Virkon and subsequently autoclaved before final disposal.

3. Container Labeling:

  • A hazardous waste label must be affixed to the container as soon as the first item of waste is added.

  • The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (no abbreviations)

    • The quantity or percentage of the contents

    • The date the container was first used for waste accumulation.

4. Storage of Hazardous Waste:

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA). The SAA must be at or near the point of generation and under the control of laboratory personnel.

  • The waste container must be kept closed at all times, except when adding waste.

  • Ensure that the this compound waste is segregated from incompatible materials such as strong acids, bases, or oxidizing agents.

  • The SAA should be inspected weekly for any signs of leakage.

5. Disposal of Empty Containers:

  • To be considered non-hazardous, any container that held this compound must be triple-rinsed with a suitable solvent capable of removing all chemical residue. The rinsate from this process must be collected and disposed of as hazardous liquid waste.

Quantitative Data Summary

While specific quantitative disposal limits for this compound are not available, general guidelines for chemical waste provide context for safe handling and accumulation.

ParameterGuidelineSource
Satellite Accumulation Area (SAA) Maximum Volume 55 gallons of hazardous waste or 1 quart of acutely toxic hazardous waste
Time Limit for Full Container in SAA Must be removed within 72 hours (3 days) after becoming full
pH Range for Potential Drain Disposal (Not Recommended for this compound) 5.5 to 10.5 for dilute acids and bases

Note: Drain disposal is not recommended for this compound. All waste must be handled by a certified hazardous waste management provider.

Disposal Workflow Diagram

The following diagram illustrates the proper disposal workflow for this compound waste.

FNDR_20123_Disposal_Workflow cluster_lab Laboratory Operations cluster_saa Satellite Accumulation Area (SAA) cluster_disposal Waste Management start Generation of This compound Waste ppe Wear Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe fume_hood Handle in Chemical Fume Hood ppe->fume_hood segregate Segregate Waste Streams fume_hood->segregate solid_waste Collect Solid Waste in Labeled Container segregate->solid_waste Solid liquid_waste Collect Liquid Waste in Labeled Container segregate->liquid_waste Liquid store Store Sealed Container in Designated SAA solid_waste->store liquid_waste->store inspect Weekly Inspection for Leaks store->inspect pickup Arrange for Hazardous Waste Pickup with EHS inspect->pickup end Proper Disposal by Certified Vendor pickup->end

Caption: Disposal workflow for this compound from generation to final disposal.

This guidance is based on general best practices for hazardous chemical waste management. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific disposal requirements to ensure full compliance with federal, state, and local regulations.

References

Essential Safety and Handling Protocols for FNDR-20123

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "FNDR-20123" is not a recognized chemical substance in standard databases. The following guidance is a general framework for handling potent, novel, or uncharacterized chemical compounds where specific hazard information is unavailable.[1] This information is intended for trained researchers, scientists, and drug development professionals. A thorough, compound-specific risk assessment must be conducted by qualified personnel before any handling, storage, or disposal.[1][2] Always adhere to your institution's Environmental Health and Safety (EHS) guidelines.

Hazard Assessment and Precautionary Principle

Given the unknown nature of this compound, the precautionary principle must be applied, assuming the substance is highly hazardous.[1][3] This includes potential for high acute toxicity, carcinogenicity, mutagenicity, or reproductive toxicity at low doses. A comprehensive risk assessment is the foundational step before any laboratory work commences.

Key Assessment Steps:

  • Information Gathering: Review all available data, including synthesis records and the properties of structural analogs or starting materials, to anticipate potential hazards.

  • Assume High Potency: Treat the compound as highly potent, requiring stringent exposure controls.

  • Consult Institutional EHS: Your institution's safety professionals must be consulted to perform a formal risk assessment and approve handling procedures.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory to minimize all potential routes of exposure, including inhalation, dermal contact, and ingestion. The open handling of potent powders is strictly prohibited.

Table 1: Recommended PPE for Handling this compound

PPE Category Item Specifications and Recommendations
Respiratory Protection Powered Air-Purifying Respirator (PAPR)Recommended for all operations involving solid this compound or solutions with potential for aerosolization. Hoods or full-facepieces can offer high protection factors.
Reusable Half or Full-Facepiece RespiratorMust be used with P100/FFP3 particulate filters. A proper fit test is mandatory. Not recommended as primary protection for potent compounds.
Hand Protection Double GlovingWear two pairs of chemically resistant nitrile gloves. The outer pair must be changed immediately upon contamination or at regular intervals.
Body Protection Disposable Coveralls or GownChoose coveralls made from materials like Tyvek or a disposable gown with tight-fitting cuffs to protect against chemical splashes and dust. A dedicated lab coat should be worn over personal clothing.
Eye & Face Protection Chemical Splash Goggles & Face ShieldUse chemical splash goggles that provide a complete seal around the eyes. A face shield must be worn over goggles for added protection against splashes.
Foot Protection Shoe CoversDisposable shoe covers must be worn in the designated handling area and removed before exiting.

Note: Always inspect PPE for damage before use and do not wear it outside of the laboratory.

Operational Plan: Safe Handling Workflow

A systematic approach is crucial for safely handling potent compounds like this compound. All manipulations of solid this compound must be performed within a certified containment device.

Key Handling Stages:

  • Preparation:

    • Designate a specific handling area, such as a certified chemical fume hood, glovebox, or containment isolator.

    • Ensure all necessary equipment, including PPE, spill kits, and labeled waste containers, is readily available before starting.

    • Verify that a validated decontamination solution is accessible.

  • Execution:

    • Weighing and Transfer: Use a closed system or containment glove bag for weighing and transferring the compound to minimize dust generation. Employ wet-handling techniques where appropriate.

    • Solution Preparation: Add the compound to the solvent slowly to avoid splashing. Keep containers covered as much as possible.

  • Post-Handling:

    • Decontamination: Thoroughly decontaminate all surfaces and equipment with a validated cleaning agent.

    • PPE Doffing: Carefully remove PPE in the designated doffing area to avoid self-contamination.

    • Waste Disposal: Dispose of all single-use PPE and contaminated materials as hazardous waste.

Experimental Protocol: Preparation of a 10mM Solution of this compound

This protocol assumes this compound has a molecular weight of 350.0 g/mol and will be dissolved in DMSO. Adjust calculations as necessary based on the actual molecular weight.

  • Pre-Work:

    • Conduct a pre-use check of the containment system (e.g., fume hood, glovebox) and PAPR.

    • Assemble all materials: this compound vial, DMSO, volumetric flask, pipettes, and a dedicated waste container inside the containment area.

    • Don all PPE as specified in Table 1.

  • Weighing:

    • Inside the containment device, carefully weigh 3.5 mg of this compound onto weigh paper.

    • Use techniques that minimize dust, such as gentle scooping.

  • Dissolution:

    • Carefully transfer the weighed this compound powder into a 1 mL volumetric flask.

    • Add approximately 0.8 mL of DMSO to the flask.

    • Cap and gently vortex the flask until the solid is completely dissolved.

    • Add DMSO to the 1 mL mark.

    • Cap and invert the flask several times to ensure a homogenous solution.

  • Cleanup:

    • Decontaminate all surfaces and equipment.

    • Place all disposable items (e.g., weigh paper, pipette tips, gloves) into the designated sealed hazardous waste container.

    • Doff PPE according to established procedures.

Disposal Plan

All waste generated from handling this compound must be treated as hazardous chemical waste.

Table 2: this compound Waste Disposal Plan

Waste Type Collection Procedure Disposal Route
Solid Waste Collect unused compound, contaminated gloves, weigh paper, and other disposables in a clearly labeled, sealed, heavy-duty plastic bag or container.Must be disposed of through your institution's hazardous waste management program. Incineration may be required.
Liquid Waste Collect solutions containing this compound in a labeled, sealed, and chemically compatible waste container.DO NOT dispose of down the drain. Must be collected by your institution's hazardous waste management program.
Sharps Waste Needles, syringes, and contaminated glassware must be placed in a designated sharps container.Dispose of through the institutional hazardous waste program.

Emergency Procedures

Spill Response:

  • Solid Spill: Evacuate non-essential personnel. Wearing appropriate PPE, carefully sweep or scoop the material to avoid generating dust. Place into a sealed, labeled container for disposal.

  • Liquid Spill: Use a pre-prepared spill kit appropriate for chemical hazards to absorb the spill, working from the outside in.

  • Decontamination: Clean the spill area with a suitable solvent and decontaminate. Collect all cleaning materials for proper disposal.

Accidental Exposure:

  • Skin Contact: Promptly flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. Seek medical attention.

  • Ingestion: Seek immediate medical attention. Do not induce vomiting unless directed by medical personnel.

Visual Workflow Diagrams

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Handling Phase A Conduct Risk Assessment B Designate Handling Area A->B C Assemble Equipment & Waste Containers B->C D Don Full PPE C->D E Weigh & Transfer Compound (in containment) D->E F Prepare Solution E->F G Decontaminate Surfaces & Equipment F->G H Segregate & Seal All Waste G->H I Doff PPE Correctly H->I J Wash Hands Thoroughly I->J G cluster_waste Waste Generation cluster_disposal Disposal Pathway Solid Solid Waste (gloves, wipes, powder) Solid_Container Labeled, Sealed Solid Waste Container Solid->Solid_Container Liquid Liquid Waste (solutions, rinsates) Liquid_Container Labeled, Sealed Liquid Waste Container Liquid->Liquid_Container Sharps Sharps Waste (needles, glassware) Sharps_Container Puncture-Proof Sharps Container Sharps->Sharps_Container EHS Institutional EHS Hazardous Waste Pickup Solid_Container->EHS Liquid_Container->EHS Sharps_Container->EHS

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.